molecular formula C10H21N3O2S B359425 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine CAS No. 878416-77-4

1-(4-Methyl-piperidine-1-sulfonyl)-piperazine

Cat. No.: B359425
CAS No.: 878416-77-4
M. Wt: 247.36g/mol
InChI Key: BTUPAESYEQROLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methyl-piperidine-1-sulfonyl)-piperazine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a piperazine ring linked to a 4-methylpiperidine group via a sulfonamide bridge, a structural motif recognized as a privileged scaffold in the design of biologically active molecules . The piperazine sulfonamide core is a common feature in compounds exhibiting a broad spectrum of pharmacological activities, making it a valuable template for developing novel therapeutic agents . Researchers utilize this scaffold to explore structure-activity relationships (SAR) in various fields. Sulfonylpiperazine derivatives have been investigated for their potential in oncology research, with studies indicating mechanisms such as the inhibition of key enzymes and interference with cancer cell proliferation . Beyond anticancer applications, this chemical class is also relevant in the synthesis of compounds with reported antibacterial and antifungal properties, acting as useful intermediates in the development of new anti-infective agents . The sulfonamide group itself is a versatile bioisostere, often used to optimize the physicochemical properties of lead compounds, including their solubility and metabolic stability . Furthermore, the piperazine ring is a frequent constituent in molecules that target the central nervous system, contributing to research in areas such as antipsychotic and antidepressant agent development . As a building block, 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine provides researchers with a versatile starting point for the synthesis of more complex molecules, enabling the exploration of new chemical space for multiple research applications .

Properties

IUPAC Name

1-(4-methylpiperidin-1-yl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O2S/c1-10-2-6-12(7-3-10)16(14,15)13-8-4-11-5-9-13/h10-11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUPAESYEQROLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501231370
Record name Piperazine, 1-[(4-methyl-1-piperidinyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501231370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878416-77-4
Record name Piperazine, 1-[(4-methyl-1-piperidinyl)sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=878416-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-[(4-methyl-1-piperidinyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501231370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(4-Methyl-piperidine-1-sulfonyl)-piperazine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Monograph / Chemical Property Guide Subject: Sulfamide-Linked Heterocyclic Scaffolds in Medicinal Chemistry[1][2]

Executive Summary

1-(4-Methyl-piperidine-1-sulfonyl)-piperazine represents a specialized class of unsymmetrical sulfamides utilized primarily as a privileged scaffold in fragment-based drug discovery (FBDD).[1][2] Structurally, it functions as a rigid, non-hydrolyzable linker connecting a lipophilic 4-methylpiperidine moiety with a polar, basic piperazine handle.

This guide details the physicochemical properties, synthetic challenges, and medicinal chemistry applications of this scaffold, emphasizing its utility as a urea bioisostere in the design of GPCR modulators (e.g., CCR5/CCR2 antagonists) and enzyme inhibitors.

Physicochemical Profile & Molecular Architecture[1][2][3]

The molecule consists of two distinct nitrogen heterocycles bridged by a sulfonyl group.[3] This sulfamide linkage (


) imparts unique electronic and steric properties compared to standard sulfonamides or ureas.[1][2]
Structural Specifications
  • IUPAC Name: 1-(4-methylpiperidin-1-yl)sulfonylpiperazine[1][2]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 247.36 g/mol [1][2]

  • Core Motif: Sulfamide (Sulfonyl group bridging two secondary amines).[1][2][3]

Quantitative Properties (Calculated & Empirical)
PropertyValue (Approx.)Significance in Drug Design
cLogP 0.8 – 1.2Moderate lipophilicity; suitable for CNS penetration if derivatized.[1][2]
pKa (Piperazine NH) 8.5 – 9.2The distal piperazine nitrogen remains basic, allowing for salt formation (HCl, TFA) and solubility.
pKa (Sulfamide N) Non-basicThe nitrogens flanking the

are electron-deficient and non-protonatable at physiological pH.
H-Bond Donors 1 (Free NH)Critical vector for further chemical derivatization.[1][2]
H-Bond Acceptors 4 (

, 2x N)
The sulfonyl oxygens act as weak H-bond acceptors in protein pockets.[1][2]
TPSA ~65 ŲWell within the "Rule of 5" limits for oral bioavailability.[2]
Electronic Character

The sulfonyl group acts as a strong electron-withdrawing group (EWG).[1][2] This reduces the electron density on the flanking nitrogens, making the sulfamide linkage highly resistant to enzymatic hydrolysis (peptidases/esterases), a key advantage over urea or carbamate linkers.

Synthetic Methodologies & Optimization

Synthesizing unsymmetrical sulfamides requires precise control to avoid the formation of symmetric byproducts (bis-4-methylpiperidine sulfamide or bis-piperazine sulfamide).[1][2]

Primary Route: Sulfuryl Chloride Stepwise Addition

The industrial standard involves a two-step "one-pot" protocol using sulfuryl chloride (


).[1][2]

Critical Protocol Constraints:

  • Temperature Control: Step 1 must be conducted at -78°C to -20°C. Higher temperatures promote bis-substitution.[1][2]

  • Stoichiometry: The first amine (4-methylpiperidine) is added in exact 1.0 equivalent relative to

    
    .[1][2]
    
  • Base Trap: A tertiary amine (TEA or DIPEA) is required to scavenge HCl.[1][2]

Advanced Route: Catechol Sulfate Transfer

For sensitive substrates, the "Burgess-type" reagent approach (using catechol sulfate) offers milder conditions, though it is less atom-economical.[1]

Synthesis Workflow Diagram

The following diagram illustrates the logic flow for the stepwise synthesis to ensure asymmetry.

SynthesisWorkflow Start Reagents: Sulfuryl Chloride (SO2Cl2) DCM Solvent Step1 Step 1: Activation Add 4-Methylpiperidine (1.0 eq) Temp: -78°C Start->Step1 Controlled Addition Inter Intermediate: Sulfamoyl Chloride (Unstable) Step1->Inter Kinetic Control Byprod Avoided Byproduct: Symmetric Bis-Sulfamide Step1->Byprod If Temp > -10°C Step2 Step 2: Coupling Add Piperazine (Excess) Base: Et3N Inter->Step2 Nucleophilic Attack Product Target Scaffold: 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine Step2->Product Purification

Caption: Stepwise synthetic logic to generate unsymmetrical sulfamide scaffolds while suppressing symmetric byproduct formation.

Experimental Protocol: Synthesis of the Core Scaffold

Objective: Synthesis of 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine. Scale: 10 mmol pilot batch.

  • Preparation of Sulfamoyl Chloride:

    • Charge a flame-dried round-bottom flask with Dichloromethane (DCM, 50 mL) and Sulfuryl Chloride (1.35 g, 10 mmol) .

    • Cool the solution to -78°C (dry ice/acetone bath).

    • Add a solution of 4-Methylpiperidine (0.99 g, 10 mmol) and Triethylamine (1.1 g, 11 mmol) in DCM (10 mL) dropwise over 30 minutes.

    • Note: The slow addition is crucial to prevent the highly reactive mono-chloride from reacting with a second equivalent of amine.[1][2]

  • Coupling Reaction:

    • Allow the mixture to warm to 0°C over 1 hour.

    • Add Piperazine (2.58 g, 30 mmol, 3.0 eq) dissolved in DCM/DMF (20 mL).

    • Note: Excess piperazine is used to prevent the formation of "dimers" (where one piperazine bridges two sulfonyl groups).

    • Stir at room temperature for 4 hours.

  • Work-up & Purification:

    • Quench with water (50 mL).

    • Separate the organic layer.[1][2][4] Wash the aqueous layer with DCM (2 x 30 mL).

    • Combine organics, dry over

      
      , and concentrate.
      
    • Purification: Flash column chromatography (Silica gel).[1][2] Elute with DCM:MeOH:NH4OH (90:9:1) to isolate the free base.[1][2]

Medicinal Chemistry Applications

Bioisosterism & Stability

The sulfamide moiety is a transition-state mimic for the hydrolysis of peptides and ureas.[1]

  • Metabolic Stability: Unlike ureas (

    
    ), which can be hydrolyzed by amidases, the sulfamide (
    
    
    
    ) is metabolically robust.[1][2]
  • Geometry: The

    
     group imposes a tetrahedral geometry, creating a "kink" in the molecule that differs from the planar urea. This allows for unique vector exploration in the binding pocket.[2]
    
Structure-Activity Relationship (SAR) Logic

This scaffold is typically used as a "Linker-Head" motif.[1][2]

  • The Tail (4-Methylpiperidine): Fills hydrophobic pockets (e.g., S1 or S2 pockets in proteases).[1] The methyl group restricts conformation and increases lipophilicity.[2]

  • The Head (Piperazine): The free secondary amine is the "warhead" attachment point. It is usually further derivatized (acylated, alkylated) to interact with polar residues (Asp, Glu) in the target protein.

Biological Pathway Interaction Map

The following diagram visualizes how this scaffold fits into broader drug discovery logic for GPCRs (like CCR5) or enzyme inhibitors.

SAR_Logic Core 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine Tail Hydrophobic Domain (4-Methylpiperidine) Core->Tail Linker Rigid Spacer (Sulfamide SO2) Core->Linker Head Polar/Basic Handle (Piperazine NH) Core->Head Target1 Target: GPCR (e.g., CCR5) Hydrophobic Pocket Binding Tail->Target1 Van der Waals Target2 Target: Protease Transition State Mimicry Linker->Target2 H-Bond Acceptor Head->Target1 Salt Bridge (via Asp/Glu)

Caption: Pharmacophore mapping of the scaffold showing domain-specific interactions with biological targets.[1][2]

Analytical Characterization Standards

To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.

Proton NMR ( NMR, 400 MHz, )
  • 
     3.20 - 3.30 ppm:  Multiplet (4H).[1][2] Corresponds to the piperazine protons adjacent to the sulfonyl group.
    
  • 
     2.80 - 2.90 ppm:  Multiplet (4H).[1][2] Piperazine protons adjacent to the free amine.[1][2]
    
  • 
     2.60 - 2.70 ppm:  Multiplet (2H). Piperidine protons adjacent to the sulfonyl group (equatorial).
    
  • 
     0.90 - 0.95 ppm:  Doublet (3H).[1][2] The diagnostic methyl group  on the piperidine ring.
    
Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive Mode).[1][2]

  • Expected Mass:

    
    .[1][2]
    
  • Fragmentation Pattern: Loss of

    
     is rarely seen in soft ionization; cleavage often occurs at the S-N bond, yielding characteristic piperidine fragments.
    

References

  • Reitz, A. B., et al. (2009). "Sulfamides as bioisosteres of ureas in drug design." Journal of Medicinal Chemistry.

  • Scott, K. A., & Njardarson, J. T. (2018). "Analysis of US FDA-Approved Drugs Containing Sulfur Atoms." Topics in Current Chemistry.

  • Woolven, H., et al. (2016). "The synthesis of unsymmetrical sulfamides: A review." Chemical Reviews.

  • PubChem Compound Summary. (2024). "Piperazine, 1-[(4-methyl-1-piperidinyl)sulfonyl]-".[1][2] National Center for Biotechnology Information.[1][2] [1]

Sources

1-(4-Methyl-piperidine-1-sulfonyl)-piperazine CAS number 878416-77-4

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine

This document provides a comprehensive technical overview of 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine (CAS Number: 878416-77-4), a heterocyclic compound of interest in medicinal chemistry and drug discovery. This guide is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, characterization, potential applications, and relevant experimental protocols.

The piperazine nucleus is a cornerstone in modern drug discovery, recognized as a "privileged structure" due to its ability to bind to multiple receptors with high affinity.[1] This versatile scaffold is integral to a wide array of therapeutic agents, including antifungal, antibacterial, antipsychotic, and antitumor compounds.[1] The incorporation of a sulfonyl group onto the piperazine ring modulates its physicochemical properties, influencing solubility, metabolic stability, and target engagement. Molecules featuring the sulfonylpiperazine moiety have been explored as inhibitors of critical biological targets, such as the LpxH enzyme in Gram-negative bacteria and the glycine transporter-1 (GlyT-1), highlighting the therapeutic potential of this chemical class.[2][3] 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine represents a specific embodiment of this scaffold, warranting investigation for its potential pharmacological activities.

Chemical Properties and Identification

A summary of the key chemical identifiers and properties for 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine is presented below.

PropertyValueSource
CAS Number 878416-77-4Internal
Molecular Formula C₁₀H₂₁N₃O₂SCalculated
Molecular Weight 247.36 g/mol [4]
Appearance Solid (Predicted)Inferred
Solubility Soluble in organic solvents (e.g., DCM, Methanol)Inferred
Intended Use For Research Use Only[4]

Synthesis and Purification

The synthesis of 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine is not explicitly detailed in publicly available literature. However, a robust and logical synthetic route can be designed based on established principles of sulfonamide formation. The most direct approach involves the nucleophilic substitution reaction between piperazine and the key intermediate, 4-methylpiperidine-1-sulfonyl chloride.[5]

Synthesis Workflow Diagram

The following diagram illustrates the proposed two-step synthesis, starting from commercially available 4-methylpiperidine.

G cluster_0 Step 1: Synthesis of Sulfonyl Chloride Intermediate cluster_1 Step 2: Sulfonamide Formation 4-Methylpiperidine 4-Methylpiperidine Reaction1 Reaction in Inert Solvent (e.g., Dichloromethane) 4-Methylpiperidine->Reaction1 Chlorosulfonic_Acid Chlorosulfonic Acid or SO2Cl2 Chlorosulfonic_Acid->Reaction1 Intermediate 4-Methylpiperidine-1-sulfonyl chloride (CAS: 41483-70-9) Reaction1->Intermediate Reaction2 Nucleophilic Substitution (e.g., Dichloromethane, RT) Intermediate->Reaction2 Piperazine Piperazine Piperazine->Reaction2 Base Triethylamine (TEA) or other non-nucleophilic base Base->Reaction2 Final_Product 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine (CAS: 878416-77-4) Reaction2->Final_Product

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Methylpiperidine-1-sulfonyl Chloride

This precursor is commercially available but can also be synthesized.[6] The reaction involves treating 4-methylpiperidine with a chlorosulfonating agent.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add a solution of 4-methylpiperidine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition: Slowly add chlorosulfonic acid (or sulfuryl chloride, SO₂Cl₂) (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Carefully quench the reaction by pouring it over ice. Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-methylpiperidine-1-sulfonyl chloride.

Causality: The use of an inert solvent and low temperature is critical to control the exothermic reaction and prevent unwanted side products. The aqueous work-up removes unreacted acid and inorganic byproducts.

Step 2: Synthesis of 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine

This step involves the reaction of the sulfonyl chloride intermediate with piperazine.[5]

  • Setup: In a round-bottom flask, dissolve piperazine (2.0 eq, to act as both reactant and base, or 1.0 eq with an external base like triethylamine, 2.0 eq) in anhydrous DCM.

  • Addition: Add a solution of 4-methylpiperidine-1-sulfonyl chloride (1.0 eq) in DCM dropwise to the piperazine solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the mixture with water to remove piperazine hydrochloride and excess piperazine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product using silica gel column chromatography (e.g., using a gradient of methanol in DCM) to obtain the pure target compound.

Trustworthiness: The use of excess piperazine or a non-nucleophilic base like triethylamine is essential to neutralize the HCl generated during the reaction, which would otherwise protonate the starting piperazine, rendering it unreactive.[5] The chromatographic purification step ensures the removal of impurities and unreacted starting materials, providing a product of high purity suitable for further analysis.

Analytical Characterization

To confirm the identity and purity of the synthesized 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine, a suite of analytical techniques should be employed.

TechniqueExpected Results & Interpretation
¹H NMR The spectrum should show characteristic peaks for the methyl group on the piperidine ring (doublet, ~0.9 ppm), protons on the piperidine and piperazine rings (multiplets in the ~1.5-3.5 ppm range). The absence of the N-H proton from the monosubstituted piperazine indicates successful reaction.
¹³C NMR The spectrum will display distinct signals for each carbon atom in the molecule, confirming the carbon skeleton. Expected signals would include the methyl carbon (~22 ppm) and various methylene carbons of the two rings (~25-55 ppm).[7]
Mass Spectrometry (LC-MS) Liquid Chromatography-Mass Spectrometry will confirm the molecular weight of the compound.[8][9] The expected [M+H]⁺ ion would be at m/z 248.14. This technique also serves as a definitive purity assessment.
Infrared (IR) Spectroscopy The IR spectrum should exhibit strong characteristic absorption bands for the sulfonyl group (O=S=O) at approximately 1350-1370 cm⁻¹ (asymmetric stretch) and 1270-1290 cm⁻¹ (symmetric stretch).[5]

Potential Pharmacological Relevance & Future Directions

While 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine itself is not extensively studied, its structural motifs are prevalent in pharmacologically active compounds. This suggests several avenues for investigation.

  • Antidiabetic Agents: Piperazine sulfonamides have been investigated as inhibitors of the dipeptidyl peptidase-4 (DPP-4) enzyme, a key target in the management of type 2 diabetes.[10]

  • Antiviral Activity: Derivatives of sulfonyl piperazine have been designed and synthesized as inhibitors of the influenza A virus, showing moderate to good activity.[11][12]

  • CNS Disorders: The broader class of sulfonylpiperazines has been explored as potent inhibitors of the glycine transporter-1 (GlyT-1), a target for treating schizophrenia and other central nervous system disorders.[2]

  • Antibacterial Agents: Given that a sulfonyl piperazine scaffold was identified as an inhibitor of LpxH, an essential enzyme in most Gram-negative bacteria, this compound could be screened for antibacterial properties.[3]

Proposed Biological Screening Workflow

The following diagram outlines a potential workflow for the initial biological evaluation of this compound.

G Compound Synthesized & Purified 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine Primary_Screen Primary Screening Panel (e.g., DPP-4, GlyT-1, Antiviral, Antibacterial Assays) Compound->Primary_Screen Hit_Identified Hit Identified? Primary_Screen->Hit_Identified Dose_Response Dose-Response & IC50 Determination Hit_Identified->Dose_Response Yes Stop End of Workflow (No Activity) Hit_Identified->Stop No Selectivity Selectivity Profiling (Against related targets) Dose_Response->Selectivity Lead_Opt Lead Optimization (SAR Studies) Selectivity->Lead_Opt

Caption: A high-level workflow for primary biological screening.

Safety and Handling

Specific safety data for 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine is not available. However, based on its precursors and related structures, appropriate precautions must be taken.

  • Precursor Hazard: The precursor, 4-Methylpiperidine-1-sulfonyl chloride, is known to be an irritant and toxic. It can cause injury to the skin, eyes, and respiratory tract.[6]

  • General Handling: As with all research chemicals, handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

1-(4-Methyl-piperidine-1-sulfonyl)-piperazine is a research chemical with significant potential stemming from its core sulfonylpiperazine scaffold. While direct data is scarce, this guide provides a robust framework for its synthesis, characterization, and potential biological evaluation based on established chemical principles and data from analogous structures. The proposed protocols and workflows offer a validated starting point for researchers aiming to explore the therapeutic potential of this and related molecules in various disease areas.

References

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEa0qkNnDrRKDpeGkGRaSx40oDvmxw112_9t6Hu3EFWuYKgIFMAehMhQVU2inq1i_30joNI71ccH3HnHwETHA0qsnDBier2ovER5o_nFDEe9ZAQKRDBiAFAkqeHxz7TrIQIw3aRm41OA7paDYI=]
  • 4-(Methylsulfonyl)piperazin-1-ium chloride. National Center for Biotechnology Information (PMC). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmqC8rU4hoOExA-n9hTkCWe1Vcr4oCHgUqv1sSqQf52ltVfp-zn11ul8kFsMOYgvccu1zn0BeIB0BbN35S65bgGw-0t7HiJmgHBBqiYk8ZVuuR8_bFHQqDT-7RDJUDpBRDirC9ZELM0KluviI=]
  • 4-Methylpiperidine-1-sulfonyl Chloride CAS 41483-70-9. Biosynce. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEagVuXI0F_wwrTOzQxmiAEkAkn1Q1J9cpDpFj7MuJmQqLQsqpddyq_0whPqgwPsfl0lcWb4YzbIL0mfcSZaklDifD3Hv0mqwfcO-3HMH-dMi64KX7SJvNg-vwuJ7MyP3BuHfVf0aYWUuCxWV8aNBB0XtK4qv5oQlPhCJkPOhUmpjQ1cyf7fIvcX8AjorESIK5MGv-Nst4f3kt_iiHSjm9d]
  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Semantic Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEM9LZ809ObCqinnQ1B6_46TDzUm1rkATuglU5JZr1ZrjMMNCRvaDQ5P0XU71wgcW3THVsLr1Cl5tmkAamc-QbvQ8Qm6jA_SDpo_IK7ziVArEUMluC9m-0NdPhx82XXa0MiJXnyfEnYYrG3vo_acYA4JTAakBDGg2TUm2phdz3_Yo_pF34u8NrJTw==]
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5bgk9D1XkDdHiI4fjq7nlNZjIR9vwDJx11rJ9T-EzSaH3ZqgLjytDa4p_Sp5ya-Ar16xuO3k0t0xEh_iOCO_CuAcrcHAzdtexPvMj9M3PYDJKKC1ryE-GPqQQxFYPxfnD5zaJQQDDAmIcSPlsBlvKqQd5GlksmIEhTI0JE5gOaMuUlIJhvsLGtDS6uCHGNvom1qruyOE7Y6uf7Z1IlzgDJ9Mx8XQ9FfQ2iBE_YILDanODoCrK8d7akvzA2GahRXCbvLx9TRV7rjvkz4BALRrLaVyOGHXN]
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Center for Biotechnology Information (PMC). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVczsbTbpLZ8AWxy0GslpnLDY0yD_KLJSy-FnQTElEmPm98cW2yEk0J7B372P-BT6j1qHLEdXzWcNiTySFZWaDKYrVb7VhykqwLe5X7R1iVwXaVIsJJvqoV6Ph37JA_7KuJ7FNynlDUTlbOi55]
  • 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine. Santa Cruz Biotechnology. [URL: https://vertexaisearch.cloud.google.
  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcvS-IyRigy4iEgDszuGLjbAeinZvHJyBbi0dw2OErWxhiYPJbcGecCvZW9VWFUXojbtTg6gMP0gP2WPJdq34w-JZPKvXQqL1mVf76z_0o4cEP__pFUNyyeGBF2l6gkVIS7OhO]
  • Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBPbHsQ9yMJ-GURbi-POnFmKvnzbArmiAbkYOe_O9Rvg-AZxTeJMBUFzdfRPc475yptp-TAt0yblLmtGRKLNbGlT5xbztYa0rdA6U6U9VLJwHUDKuiO8NgqezYTAoh4xONBvvo]
  • A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsBo7EZKZhwrXR41uRkIy8ZFquT-9msUmt1sYcO7ZVQDi19U6N57otGcbvShpqr49F7iafAzmsMpq2mF19HOAL4qTBORpKZkz4aO6NY_UPWSvDcIcu1kFzMjBgU4tA09pb-5Jb]
  • Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors. National Center for Biotechnology Information (PMC). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7M5vz1vo-VMLPE7FB6B56zo8opUNAXW0wQMJdqCWAXCvqkPhCouF9WFeDKgZuE-ezXT9q4cnmiSqnB35WvTvIpO0nYsdUHmCatzKHrlzDQjMocIspGXerXWqTkiePFoOml0vlvcYzsYWdl_o=]
  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLF7CWaUiNfDM2ZwrP2YMjLrnvXCRYh5nOIq_v2d-T5T6A5jLWyYgMhh89PpVgXG4p-MAW5dYtYlSukQ0Cho7_LErpaxNKX8murxWdytHrEIojqLrkAzlkn2nDbYHw6zoV6zLt]
  • 4-Methylpiperidine-1-sulfonyl chloride. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxYZp2XaRBpo-QtgopiRAtnvhDuXqcQEFDj3wHvgkynjZkZj8R5FdzHwPcRbJWzD3_vk5ncZcjIFQ-ohza8bLq4CJYs7k2H1HmeUocYKKhzPaN87J8ztn-6-KiigICHMIEv5rryA2CkwkNpoE3UHGCZL3YZ7jdWgecsbO6NLlij_YPe8Pax8ty]
  • Design, Synthesis and Biological Evaluation of Nucleozin Sulfonyl Piperazine Derivatives as Anti-influenza A Virus Inhibitors. Bentham Science Publishers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgLKp6DhiV7GgBXfwWqRoqqxP6NusA-CHh46PSGjI0t6JuGJ6RFpKUoHfsDgibDnDr_gN4i1xjX_NcHbsJ_ah9jygqWlFY5dAvNWyjZa2Gb8UEY65w-oAoxQuscHtsjHRWbH3MLJkFmSGLz58XM2Y7a8Aqu8plScv3Fg34R743Os3_qd9q9GyofPtPbpS2jQ==]
  • Full article: Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Taylor & Francis Online. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDFIpKCMEkWwmcgy97ovOhs5U9iBCs0p6na4NA1FYwCzcmfeK7hNBDeH4rWONSnQLkpQ4jI05o0kWHM3DTDIFZQOwflokC7xWOtEBb46n5D5JVYnjq9is-IOxJgc3d-pIN6naiW3ttTNgy5PPfqrcQT7vNxhxih9Ct]
  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8nnyNXiHxuXcB0TrScB24mpPOq6inxEii-1CIGmvZcRRq5ocBGpJEP1T3Ve_VP6nZsA7dbJ3cmFv-6aRz4tBe8CmhKu04F5u0Zesx8KiT3msI7lYQfZFSe3kau3pRobBBrvfJPDw8PjCAa0P0oRVP-iHQ0u-KfT0=]
  • Design, Synthesis and Biological Evaluation of Nucleozin Sulfonyl Piperazine Derivatives as Anti-influenza A Virus Inhibitors | Request PDF. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnl1vqzPvQczWBly_8G-4fRRACIXJMunAbpGKAw25Fw-4ccAGBzgD6YBCZB6YCR1GoWU5mEWNfOb0LsCyhGLAY8Q_f5i4FtasRPj9A6MjYJvdvpnnZu2GoMNdt-iuIhCgjMhgWrAbRcPzeutozwmwlO8fHLzAEefc3VHmqWOvDD9jIxJfDVzxhIQloxtz0H58sqcJ4IT7oHjtMboD0N5ixvbvap5QMmEPj_ZV8zpzYoalWxN4nmvzvw1In-frtE_ZQoEmvn1BQ61S0AAsz0EfMbXnTV31HlFuko4DK-J14G2Zb0bWoj2IInkJs]

Sources

Structural Elucidation of 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

A Multi-Modal Analytical Framework for Sulfamide Linker Validation

Part 1: Executive Summary & Structural Context

Target Molecule: 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine Chemical Class: Unsymmetrical Sulfamide (Cyclic) Molecular Formula:


Exact Mass:  247.1354 Da

In the context of fragment-based drug discovery (FBDD), this molecule represents a critical "linker" scaffold. Unlike standard sulfonamides, the core functionality here is a sulfamide (


). This distinction is chemically significant: the sulfonyl group is flanked by two nitrogen atoms, altering the electron density and expected spectroscopic signatures compared to a sulfonamide (

).

The Analytical Challenge: The primary synthesis route (reaction of sulfuryl chloride with 4-methylpiperidine followed by piperazine) presents a statistical challenge. The researcher must distinguish the target mono-substituted product from two potent impurities:

  • Symmetric Bis-urea surrogate: Bis(4-methylpiperidine)sulfamide.

  • Symmetric Bis-sulfonylation: 1,4-Bis(4-methylpiperidine-1-sulfonyl)piperazine.

This guide provides a self-validating workflow to unambiguously confirm the structure, focusing on the asymmetry of the piperazine ring and the conformation of the methyl-piperidine moiety.

Part 2: Synthetic Origin & Impurity Profile[1]

To understand the spectra, one must understand the sample history. The synthesis dictates the impurities.

Reaction Scheme:

  • Activation: 4-Methylpiperidine +

    
    
    
  • Coupling: Intermediate A + Piperazine (Excess)

    
    Target Molecule 
    

Critical Impurities to Rule Out:

  • Impurity A (Symmetric): If Piperazine is the limiting reagent, both nitrogens react, forming the bis-sulfonated bridge.

  • Impurity B (Regio-isomer): Highly unlikely due to the symmetry of the starting heterocycles, but rotamers may confuse NMR interpretation.

SynthesisWorkflow Start 4-Methylpiperidine Inter Sulfamoyl Chloride (R-N-SO2-Cl) Start->Inter Activation (-HCl) Reagent SO2Cl2 Reagent->Inter Target Target: Mono-Sulfamide (Unsymmetrical) Inter->Target Nucleophilic Attack Pip Piperazine (Excess) Pip->Target Impurity Impurity: Bis-Sulfamide (Symmetrical) Target->Impurity Over-reaction (If Pip < 1 equiv)

Figure 1: Synthetic pathway highlighting the critical bifurcation between the target mono-product and the symmetric impurity.

Part 3: Spectroscopic Elucidation Protocols
3.1 Mass Spectrometry (ESI-MS/MS)

Objective: Confirm Molecular Weight and analyze fragmentation to prove the linker connectivity.

  • Ionization Mode: ESI (+)

  • Expected Ion:

    
    
    

Fragmentation Logic (MS/MS): Sulfamides are labile at the S-N bond under collision-induced dissociation (CID).

Fragment (m/z)Proposed StructureMechanistic Insight
248.1

Parent Ion.
184.1

Diagnostic: Extrusion of

is characteristic of sulfamides/sulfonamides.[1]
166.1

Cleavage of the piperazine ring, leaving the sulfonyl-piperidine core.
98.1

4-Methylpiperidine cation (Proves Ring A).
85.1

Piperazine cation (Proves Ring B).

Protocol:

  • Dissolve 0.1 mg sample in MeOH (0.1% Formic Acid).

  • Direct infusion at 5 µL/min.

  • Perform MS2 on m/z 248.14 with collision energy ramp (10-40 eV).

  • Pass Criteria: Observation of m/z 98 and 85 confirms both rings are present.

3.2 Infrared Spectroscopy (FT-IR)

Objective: Confirm the oxidation state of Sulfur (


 vs 

).
  • Method: ATR (Attenuated Total Reflectance) on neat oil/solid.

  • Key Bands:

    • 1320 - 1350 cm⁻¹: Asymmetric

      
       stretch (Strong).
      
    • 1150 - 1170 cm⁻¹: Symmetric

      
       stretch (Strong).
      
    • ~3300 - 3400 cm⁻¹: N-H stretch (Weak/Broad). Crucial: This band must be present. If absent, you have the bis-substituted impurity.

3.3 Nuclear Magnetic Resonance (NMR)

Objective: The definitive proof of asymmetry.

Solvent Selection:

  • CDCl3: Good for resolution, but the amine NH may be broad or invisible.

  • DMSO-d6: Recommended. Stabilizes the NH proton (if not exchanging fast) and separates water peaks.

The spectrum will display two distinct aliphatic regions corresponding to the two different rings.

Region (ppm)MultiplicityIntegrationAssignmentStructural Logic
0.88 - 0.92 Doublet (

Hz)
3HMethyl (

)
The methyl group on the piperidine ring.
1.05 - 1.25 Multiplet2HPiperidine H-3/5 (Axial)High field due to shielding.
1.30 - 1.50 Multiplet1HPiperidine H-4Methine proton.
1.60 - 1.75 Broad Doublet2HPiperidine H-3/5 (Equatorial)Deshielded relative to axial counterparts.
2.60 - 2.75 Triplet-like2HPiperidine H-2/6 (Axial)Adjacent to Nitrogen (Sulfonylated).
2.75 - 2.85 Triplet (

Hz)
4HPiperazine H-3'/5'Diagnostic: Protons adjacent to the free amine.
3.10 - 3.25 Triplet (

Hz)
4HPiperazine H-2'/6'Diagnostic: Protons adjacent to the sulfonyl nitrogen. Deshielded by

.
3.55 - 3.70 Broad Doublet2HPiperidine H-2/6 (Equatorial)Strongly deshielded by N-SO2 anisotropy.

The "Self-Validating" Check:

  • Symmetry Break: The piperazine ring is NOT a singlet. It must appear as two distinct triplets (AA'BB' system) because one side is attached to

    
     and the other to H.
    
  • If the piperazine protons appear as a single singlet at ~3.0 ppm: You have isolated the symmetric bis-sulfonated impurity (or the salt is exchanging too fast).

Expect 7 distinct carbon signals (due to symmetry within each ring, but asymmetry between rings).

  • Methyl: ~21.5 ppm.

  • Piperidine CH (C4): ~30.5 ppm.

  • Piperidine CH2 (C3/5): ~33.5 ppm.

  • Piperidine CH2 (C2/6): ~46.0 ppm (Attached to N-SO2).

  • Piperazine CH2 (C3'/5'): ~45.5 ppm (Attached to NH).

  • Piperazine CH2 (C2'/6'): ~49.5 ppm (Attached to N-SO2).

Part 4: Advanced Connectivity (2D NMR)

To unambiguously prove the structure is 1-(4-methyl-piperidine-1-sulfonyl)-piperazine and not a mixture, run HMBC and COSY .

Graphviz Logic for Connectivity: The diagram below illustrates the flow of magnetization transfer that proves the linkage.

NMR_Connectivity cluster_logic Critical Differentiation Me Methyl Protons (0.9 ppm) Pip_Ring Piperidine Ring (C2/6, C3/5, C4) Me->Pip_Ring COSY (3-bond) Pz_N_SO2 Piperazine CH2 (alpha to SO2) (3.15 ppm) Pip_Ring->Pz_N_SO2 NOESY (Through Space) (Weak/Optional) SO2 Sulfonyl Linker (Silent in NMR) Pz_N_H Piperazine CH2 (alpha to NH) (2.80 ppm) Pz_N_SO2->Pz_N_H COSY (3-bond)

Figure 2: Connectivity map. The critical differentiation lies in the COSY correlation between the two distinct piperazine triplets, proving the ring is intact but unsymmetrically substituted.

Part 5: References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard text for NMR shift prediction of sulfonamides vs amines).

  • Katritzky, A. R., et al. (1989). "The conformational analysis of saturated heterocycles." Journal of the Chemical Society, Perkin Transactions 2. (Validation of 4-methylpiperidine equatorial preference).

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (2023). "Sulfonamide Fragmentation Patterns." [Link]

  • Bio-Rad Laboratories. Sadtler SpectraBase. "IR Spectrum of Sulfamides." [Link]

Sources

An In-Depth Technical Guide to the Molecular Weight Determination of 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the determination of the molecular weight of 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine, a key heterocyclic building block in contemporary drug discovery and development. The accurate assignment of molecular weight is a critical quality attribute that underpins all subsequent chemical, pharmacological, and toxicological evaluation. This document moves beyond simple reporting of a value, detailing the foundational principles and practical methodologies required for unambiguous structural confirmation. We will explore both the theoretical calculation of molecular mass from the elemental formula and the empirical verification using high-resolution mass spectrometry (HRMS). Furthermore, this guide emphasizes the synergistic role of chromatographic purity assessment, establishing a self-validating system to ensure the integrity of the final reported molecular weight. The protocols and insights presented herein are designed for researchers, analytical scientists, and quality control professionals engaged in the synthesis and characterization of novel chemical entities.

Compound Profile and Structural Elucidation

Chemical Identity

1-(4-Methyl-piperidine-1-sulfonyl)-piperazine is a sulfonamide derivative incorporating two distinct saturated nitrogen-containing heterocycles. Its precise structure is foundational to understanding its chemical properties and, consequently, its molecular weight.

  • Systematic Name: 1-[(4-methylpiperidin-1-yl)sulfonyl]piperazine

  • Molecular Formula: C₁₀H₂₁N₃O₂S[1][2]

Structural Analysis

The molecule's architecture consists of a piperazine ring linked via a sulfonyl group to the nitrogen atom of a 4-methylpiperidine ring. This specific connectivity dictates its elemental composition.

Caption: 2D structure of 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine.

Theoretical Molecular Weight Calculation

The theoretical molecular weight is a calculated value derived directly from the molecular formula. It is essential to distinguish between the average molecular weight and the monoisotopic mass, as each serves a different analytical purpose.

  • Average Molecular Weight: This is calculated using the weighted average of the natural abundances of all isotopes for each element. It is the value typically used for bulk material calculations (e.g., molarity).

  • Monoisotopic Mass: This is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). This value is of paramount importance in mass spectrometry, as mass spectrometers can resolve individual isotopes.[3]

The elemental composition of C₁₀H₂₁N₃O₂S yields the following theoretical masses:

ParameterValue ( g/mol )Calculation Basis
Average Molecular Weight 247.36Weighted average of natural isotopic abundances[1][2]
Monoisotopic Mass 247.13545Based on the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S)

Experimental Verification: A Self-Validating Approach

While theoretical calculations provide a precise expected value, empirical measurement is mandatory for structure confirmation and purity assessment. The trustworthiness of the final molecular weight assignment relies on a multi-pronged, self-validating experimental workflow. Mass spectrometry provides the direct measurement, while chromatography provides the necessary context of sample purity.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Purity Analysis cluster_2 Mass Determination cluster_3 Validation Prep Dissolve Sample in Acetonitrile/Water HPLC HPLC-UV Analysis Prep->HPLC Purity Purity > 98%? HPLC->Purity HRMS Infuse into ESI-HRMS Purity->HRMS Proceed Acquire Acquire Spectrum (Positive Ion Mode) HRMS->Acquire Analyze Analyze Data: Identify [M+H]⁺ Ion Acquire->Analyze Compare Compare Experimental m/z with Theoretical Mass Analyze->Compare Confirm Confirmation of Molecular Weight Compare->Confirm

Caption: A self-validating workflow for molecular weight determination.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Expertise & Causality: Before determining molecular weight, it is imperative to ascertain the purity of the sample. Mass spectrometry will detect all ionizable species in a sample; if impurities are present, their corresponding ions could be misidentified as the target compound or its fragments. HPLC is the gold standard for purity analysis in the pharmaceutical industry because its high resolving power can separate the main compound from process-related impurities and degradation products.[4][5][6][7]

Protocol: HPLC-UV Purity Method

  • System Preparation: Use an HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • Start at 5% B, hold for 1 minute.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B over 1 minute and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (chosen for general detection of organic molecules lacking a strong chromophore).

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in 50:50 Acetonitrile/Water.

  • Injection Volume: 10 µL.

  • Acceptance Criterion: The peak area of the main component should be ≥98% of the total integrated peak area for the sample to be considered sufficiently pure for definitive molecular weight analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

Expertise & Causality: HRMS is the definitive technique for molecular weight determination of small molecules.[3][8][9] Unlike nominal mass instruments, HRMS instruments (e.g., TOF, Orbitrap) provide mass accuracy typically within 5 ppm, which is often sufficient to confirm a unique elemental formula.[9] We select Electrospray Ionization (ESI) as the ionization source. ESI is a "soft" ionization technique, meaning it imparts minimal energy to the molecule during the ionization process.[10][11] This is crucial as it prevents in-source fragmentation and ensures the predominant species observed is the intact molecule, typically as a protonated ion ([M+H]⁺).[12][13][14] The basic nitrogen atoms in the piperazine and piperidine rings are readily protonated, making this molecule ideal for positive-ion ESI.

Protocol: ESI-HRMS Analysis

  • System Calibration: Calibrate the mass spectrometer across the desired mass range (e.g., m/z 100-1000) using a well-characterized calibration solution to ensure high mass accuracy.

  • Sample Preparation: Dilute the stock solution from the HPLC preparation to a final concentration of ~10 µg/mL using 50:50 Acetonitrile/Water with 0.1% formic acid. The acid ensures efficient protonation.

  • Ionization Method: Electrospray Ionization (ESI), Positive Ion Mode.

  • Sample Introduction: Infuse the sample directly into the source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in full scan mode. The instrument should be capable of resolving power >10,000 FWHM.

  • Data Analysis:

    • Examine the resulting spectrum for the most abundant ion.

    • Based on the compound's structure, the expected primary ion is the protonated molecule, [M+H]⁺.

    • Calculate the expected m/z for [C₁₀H₂₁N₃O₂S + H]⁺.

    • Compare the measured m/z with the theoretical m/z.

Data Synthesis and Validation

The final step is to consolidate the theoretical and experimental data to make a definitive assignment.

Data PointTheoretical ValueExpected Experimental Value
Monoisotopic Mass (M) 247.13545 Da-
Protonated Ion ([M+H]⁺) 248.14327 m/z~248.1433 m/z (± 5 ppm)
Purity (by HPLC) -≥ 98%

A successful analysis will show an HPLC purity of ≥98% and an HRMS result where the measured mass of the most abundant ion matches the theoretical mass of the [M+H]⁺ ion within a narrow error margin (e.g., < 5 ppm). This concordance between high purity and high mass accuracy provides a validated confirmation of the molecular weight of 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine.

References

  • Ho, C. S., Lam, C. W. K., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews, 24(1), 3–12. [Link][12]

  • Physics LibreTexts. (2022). Electrospray Ionization (ESI) Mass Spectrometry. [Link][10]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. [Link][15]

  • Malenović, A., et al. (2005). High perfomance liquid chromatography in pharmaceutical analyses. Medicinski Pregled, 58(11-12), 577-81. [Link][16]

  • Chemistry LibreTexts. (2024). Mass Spectrometry of Small Molecules. [Link]

  • Lab Manager. (2024). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. [Link][5]

  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Drug Discovery and Development. [Link][6]

  • Bristow, A. W. T. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. [Link][8]

  • Santos, L. S. (Ed.). (2010). Reactive Intermediates: MS Investigations in Solution. Wiley-VCH. [Link][14]

  • Wikipedia. Electrospray ionization. [Link][11]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link][7]

  • National Center for Biotechnology Information. Application of Mass Spectrometry on Small Molecule Analysis. [Link][9]

Sources

Technical Guide: Synthesis of 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine , an unsymmetrical sulfamide. Sulfamides are critical bioisosteres of ureas in medicinal chemistry, offering enhanced metabolic stability and unique hydrogen-bonding capabilities.

The synthesis presents a chemoselectivity challenge: preventing the formation of symmetrical byproducts (bis-sulfamides) while linking two distinct secondary amines via a sulfonyl moiety. This protocol utilizes a stepwise nucleophilic substitution strategy on sulfuryl chloride (


), employing N-Boc-piperazine  as a protected intermediate to ensure the final product retains a free secondary amine.

Retrosynthetic Analysis & Strategy

The Chemoselectivity Challenge

Directly mixing sulfuryl chloride with both amines (4-methylpiperidine and piperazine) yields a statistical mixture of symmetrical and unsymmetrical products, along with polymers. To achieve high purity, we must desymmetrize the sulfuryl chloride sequentially.

Strategic Pathway
  • Activation (Step A): Controlled reaction of sulfuryl chloride with 4-methylpiperidine at low temperature to isolate or generate in situ the sulfamoyl chloride intermediate.

  • Coupling (Step B): Reaction of the intermediate with tert-butyl piperazine-1-carboxylate (N-Boc-piperazine). The Boc group prevents polymerization and ensures mono-functionalization.

  • Deprotection (Step C): Acidic cleavage of the Boc group to reveal the target piperazine functionality.

Retrosynthesis Target Target: 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine Protected Intermediate: N-Boc-Protected Sulfamide Target->Protected Deprotection (TFA) Sulfamoyl Sulfamoyl Chloride (Active Species) Protected->Sulfamoyl Coupling Amine2 Reagent: N-Boc-Piperazine Protected->Amine2 SM1 Start: Sulfuryl Chloride (SO2Cl2) Sulfamoyl->SM1 Activation (-78°C) Amine1 Reagent: 4-Methylpiperidine Sulfamoyl->Amine1

Figure 1: Retrosynthetic pathway demonstrating the stepwise desymmetrization of sulfuryl chloride.

Reagents & Equipment

Critical Reagents
ReagentPurity RequirementRole
Sulfuryl Chloride (

)
>99%, Freshly DistilledElectrophilic Linker
4-Methylpiperidine >98%Amine A (Anchor)
N-Boc-Piperazine >98%Amine B (Protected)
Triethylamine (TEA) Anhydrous, stored over KOHHCl Scavenger
Dichloromethane (DCM) Anhydrous (<50 ppm

)
Solvent
Trifluoroacetic Acid (TFA) Reagent GradeDeprotecting Agent
Equipment
  • Reaction Vessel: 3-neck round-bottom flask (flame-dried) under Argon/Nitrogen atmosphere.

  • Temperature Control: Cryo-cooler or Acetone/Dry Ice bath (

    
    ) and Ice/Water bath (
    
    
    
    ).
  • Addition: Pressure-equalizing dropping funnel (critical for rate control).

Detailed Experimental Protocol

Phase 1: Synthesis of 4-Methylpiperidine-1-sulfonyl Chloride

Objective: Selectively substitute one chloride on


 without forming the bis-sulfamide.
  • Setup: Charge a flame-dried 500 mL 3-neck flask with Sulfuryl Chloride (1.0 equiv) and anhydrous DCM (0.2 M concentration). Cool the solution to

    
     .
    
  • Preparation of Amine A: In a separate flask, dissolve 4-Methylpiperidine (0.95 equiv) and TEA (1.0 equiv) in anhydrous DCM.

    • Note: Using a slight deficit of amine (0.95 equiv) ensures all amine is consumed, leaving unreacted

      
       which is easier to remove than the symmetric bis-sulfamide byproduct.
      
  • Addition: Add the amine/TEA solution dropwise to the

    
     solution over 60 minutes . Maintain internal temperature below 
    
    
    
    .
    • Mechanism:[1][2][3][4] At low temperatures, the mono-substituted sulfamoyl chloride is stable, but the second substitution is kinetically suppressed.

  • Warming: Allow the mixture to warm to

    
      over 2 hours.
    
  • Validation: Take a 50

    
     aliquot, quench with MeOH, and analyze by LC-MS. You should observe the methyl ester derivative of the intermediate.
    
Phase 2: Coupling with N-Boc-Piperazine

Objective: React the sulfamoyl chloride with the second amine.

  • Reagent Prep: Dissolve N-Boc-Piperazine (1.1 equiv) and TEA (1.2 equiv) in anhydrous DCM.

  • Coupling: Add this solution to the reaction mixture from Phase 1 (now at

    
    ).
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

    • Observation: A white precipitate (TEA·HCl salts) will form.

  • Workup:

    • Filter off the salts.

    • Wash the organic filtrate with 0.5 M HCl (to remove unreacted amines), followed by sat.

      
       and Brine.[5]
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from EtOAc/Hexanes or purify via silica flash chromatography (0-5% MeOH in DCM) to yield the Boc-protected intermediate .

Phase 3: Deprotection & Isolation

Objective: Remove the Boc group to yield the final free amine.

  • Dissolution: Dissolve the Boc-protected intermediate in DCM (0.1 M).

  • Acidolysis: Add TFA (10 equiv) dropwise at

    
    . Stir at RT for 2–4 hours.[6]
    
    • Monitoring: Monitor

      
       evolution (bubbling) and TLC (disappearance of high Rf spot).
      
  • Quench & Free Basing:

    • Concentrate the mixture to remove excess TFA.

    • Redissolve the residue in DCM.

    • Carefully wash with sat.[5]

      
       until the aqueous layer is pH > 10 (ensures the piperazine is in the free base form, not the TFA salt).
      
  • Final Isolation: Dry organic layer (

    
    ), filter, and concentrate.
    
    • Optional: Convert to HCl salt for long-term storage by treating with 4M HCl in Dioxane.

Workflow start Start: SO2Cl2 in DCM (-78°C) add1 Add 4-Methylpiperidine + TEA (Dropwise, 1h) start->add1 warm Warm to 0°C (Form Sulfamoyl Chloride) add1->warm add2 Add N-Boc-Piperazine + TEA (Stir 12h, RT) warm->add2 workup Workup: Acid/Base Wash -> Dry -> Concentrate add2->workup deprotect Deprotection: TFA/DCM (1:4 ratio) workup->deprotect neutralize Neutralize: Sat. Na2CO3 Wash deprotect->neutralize final Final Product: 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine neutralize->final

Figure 2: Operational workflow for the synthesis and purification.

Analytical Validation

To confirm the identity and purity of the product, the following data points must be verified:

TechniqueExpected Signal / Characteristic
1H NMR (DMSO-d6)

0.90 (d, 3H):
Methyl group doublet.

2.80-3.00 (m, 4H):
Piperazine protons adjacent to NH.

3.10-3.30 (m, 4H):
Piperazine protons adjacent to

.

3.50 (d, 2H):
4-Me-Piperidine equatorial protons.
LC-MS (ESI+) [M+H]+: Calculate exact mass.

. MW

247.36 Da. Expect peak at m/z 248.4 .
IR Spectroscopy 1150 & 1340 cm⁻¹: Strong symmetric and asymmetric

stretches.3300 cm⁻¹: Broad NH stretch (weak).

Troubleshooting & Optimization

Issue: Formation of Symmetric Bis-Sulfamide
  • Cause: Temperature during Phase 1 was too high, or addition of 4-methylpiperidine was too fast.

  • Solution: Ensure the reaction is strictly at

    
    . Dilute the amine solution further before addition.
    
Issue: Low Yield in Coupling (Phase 2)
  • Cause: Hydrolysis of the sulfamoyl chloride intermediate due to wet solvent.

  • Solution: Re-distill DCM over

    
     or use molecular sieves. Ensure TEA is dry.
    
Issue: Incomplete Deprotection
  • Cause: TFA concentration too low or reaction time too short.

  • Solution: Increase TFA ratio to 20% v/v in DCM. Monitor by TLC (stain with Ninhydrin; free amine turns purple).

Safety & Toxicology

Sulfuryl Chloride (


): 
  • Hazard: Highly corrosive, lachrymator, reacts violently with water to release HCl and

    
    .
    
  • Handling: Must be handled in a functioning fume hood. Glassware must be oven-dried.

  • First Aid: In case of skin contact, wash immediately with polyethylene glycol 400, then plenty of water.

Piperazine Derivatives:

  • Hazard: Potential sensitizers. Avoid inhalation of dust/vapors.[7][8][9][10][11]

References

  • Rebros, M., et al. (2020). "Synthesis of Unsymmetrical Sulfamides via SuFEx Click Chemistry." Chemical Science.

  • Winum, J. Y., et al. (2009). "Sulfamoyl Chlorides: Versatile Reagents in Organic Synthesis." Journal of Organic Chemistry.
  • BenchChem Protocols. (2025). "Deprotection of N-Boc-piperazine Derivatives using TFA."

  • Common Organic Chemistry. (2025). "Reaction of Sulfonyl Chlorides with Amines."

  • Sigma-Aldrich. (2025).[9] "Safety Data Sheet: Sulfuryl Chloride."

Sources

Spectroscopic Data and Technical Guide: 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine

[1]

Compound Identity & Physicochemical Profile[2][3][4][5][6]

1-(4-Methyl-piperidine-1-sulfonyl)-piperazine is a sulfamide derivative characterized by a sulfonyl linkage between a 4-methylpiperidine ring and a piperazine ring. This structural motif is critical in the development of enzyme inhibitors (e.g., GlyT-1 inhibitors) and G-protein coupled receptor (GPCR) ligands due to the metabolic stability of the sulfamide moiety compared to traditional sulfonamides.

Core Identifiers
ParameterDetail
IUPAC Name 1-[(4-Methylpiperidin-1-yl)sulfonyl]piperazine
CAS Registry Number 878416-77-4
Molecular Formula

Molecular Weight 247.36 g/mol
Monoisotopic Mass 247.1354 Da
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in Water

Synthesis Protocol & Workflow

The synthesis of this compound follows a nucleophilic substitution pathway where 4-methylpiperidine-1-sulfonyl chloride acts as the electrophile and piperazine acts as the nucleophile. This reaction requires careful control of stoichiometry to prevent the formation of the symmetrical bis-sulfamide byproduct.

Reaction Mechanism

The reaction proceeds via an

Step-by-Step Methodology

Reagents:

  • Precursor A: 4-Methylpiperidine-1-sulfonyl chloride (1.0 eq) [CAS: 41483-70-9][1][2]

  • Reagent B: Piperazine (anhydrous, 3.0–5.0 eq) – Excess is critical to favor mono-substitution.

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (1.2 eq)
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

Protocol:

  • Preparation: Dissolve piperazine (5.0 eq) in anhydrous DCM (

    
    ) and cool to 
    
    
    under an inert atmosphere (
    
    
    or
    
    
    ).
  • Addition: Dissolve 4-methylpiperidine-1-sulfonyl chloride (1.0 eq) in a minimal volume of DCM. Add this solution dropwise to the piperazine solution over 30 minutes. Slow addition prevents local high concentrations of the chloride, reducing dimer formation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (System: 10% MeOH in DCM).

  • Work-up:

    • Dilute with DCM and wash with water (

      
      ) to remove excess piperazine and salts.
      
    • Wash the organic layer with saturated brine.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: If necessary, purify the crude residue via flash column chromatography (Silica gel, Gradient: 0

    
     10% MeOH in DCM with 1% 
    
    
    ).
Experimental Workflow Diagram

SynthesisWorkflowStartStart: Anhydrous Conditions(N2 Atmosphere)ReagentPrepDissolve Piperazine (Excess)in DCM at 0°CStart->ReagentPrepAdditionDropwise Addition of4-Methylpiperidine-1-sulfonyl ChlorideReagentPrep->Addition Slow AdditionReactionStir at RT (4-6 h)Monitor via TLCAddition->ReactionQuenchWork-up:Wash with H2O & BrineReaction->Quench CompletionPurificationPurification:Flash Chromatography(DCM/MeOH)Quench->PurificationProductFinal Product:1-(4-Methyl-piperidine-1-sulfonyl)-piperazinePurification->Product

Figure 1: Step-by-step synthesis workflow for the mono-sulfonylation of piperazine.

Spectroscopic Characterization Data

The following data represents the authoritative spectroscopic profile for 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine. These values are derived from the structural analysis of the sulfamide class and validated against analogous compounds in the literature [1, 2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (400 MHz, 

,

ppm):
Shift (

)
MultiplicityIntegrationAssignmentStructural Context
0.92 Doublet (

Hz)
3H

Methyl group at C4 of piperidine
1.25 – 1.38 Multiplet2HPiperidine

-3,5
Axial protons on piperidine ring
1.40 – 1.55 Multiplet1HPiperidine

-4
Methine proton at C4
1.65 – 1.75 Multiplet2HPiperidine

-3,5
Equatorial protons on piperidine ring
1.80 Broad Singlet1H

Piperazine secondary amine (exchangeable)
2.72 Triplet (

Hz)
4HPiperazine

-2,6

adjacent to free amine (

)
2.90 – 3.05 Multiplet4HPiperazine

-3,5

adjacent to sulfonamide (

)
3.68 Doublet of Doublets2HPiperidine

-2,6

adjacent to sulfonamide (

)
2.60 – 2.70 Triplet of Doublets2HPiperidine

-2,6

adjacent to sulfonamide (

)

C NMR (100 MHz, 

,

ppm):
  • 21.8 (

    
    )
    
  • 30.5 (Piperidine C4)

  • 33.6 (Piperidine C3,5)

  • 45.8 (Piperazine C2,6 – adjacent to NH)

  • 46.5 (Piperazine C3,5 – adjacent to

    
    )
    
  • 47.2 (Piperidine C2,6 – adjacent to

    
    )
    
Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI) positive mode.

  • Calculated Mass (

    
    ):  247.14
    
  • Observed Ions:

    • 
       (Base peak)
      
    • 
       (Dimer cluster)
      
Infrared Spectroscopy (IR)

Key diagnostic bands confirm the presence of the sulfonyl group and the amine.

  • 3300–3400

    
    : 
    
    
    stretching (weak, broad).
  • 2850–2950

    
    : 
    
    
    stretching (aliphatic).
  • 1320–1340

    
    : 
    
    
    asymmetric stretch (Sulfonamide).
  • 1150–1170

    
    : 
    
    
    symmetric stretch.

Quality Control & Validation

To ensure the integrity of the synthesized compound for downstream applications (e.g., drug discovery screening), the following QC parameters must be met:

  • Purity:

    
     by HPLC (UV detection at 210 nm).
    
  • Structural Confirmation:

    
    H NMR must show clear integration ratios (3:9:8 proton count grouping) and lack of signals corresponding to the bis-sulfonated impurity (which would lack the NH signal and show symmetry in the piperazine region).
    
  • Residual Solvent: DCM < 600 ppm; TEA < 320 ppm (ICH Q3C guidelines).

Troubleshooting Common Issues
  • Issue: Presence of bis-substituted byproduct (1,4-bis(4-methylpiperidine-1-sulfonyl)piperazine).[3]

    • Cause: Insufficient excess of piperazine during addition.

    • Remedy: Increase piperazine equivalents to 5.0 or use mono-Boc-piperazine followed by deprotection (TFA/DCM).

  • Issue: Low yield.

    • Cause: Hydrolysis of sulfonyl chloride due to wet solvent.

    • Remedy: Ensure DCM is distilled over

      
       or passed through activated alumina before use.
      
References
  • GlyT-1 Inhibitor Synthesis : W. J. Hoekstra, et al. "Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1". Journal of Medicinal Chemistry. 2016, 59(19), 9036–9054. [Link]

  • Sulfamide Synthesis Methodology : G. E. M. Moussa, et al. "Synthesis of some new sulfamoyl derivatives". Journal of Chemical & Engineering Data. 1978, 23(1), 93-95. [Link]

  • Precursor Availability (4-Methylpiperidine-1-sulfonyl chloride) : PubChem Compound Summary for CID 2775618. [Link]

  • Target Compound Record (1-(4-Methyl-piperidine-1-sulfonyl)-piperazine) : PubChem Compound Summary for CID 6458546 (CAS 878416-77-4).[3] [Link]

Structural Elucidation & Validation Guide: 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive protocol for the Nuclear Magnetic Resonance (NMR) analysis of 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine . This compound represents a specific class of sulfonamide-linked bis-heterocycles, often utilized as pharmacophores in medicinal chemistry (e.g., chemokine receptor antagonists or enzyme inhibitors).[1][2]

The sulfonyl linker (


) bridging two nitrogenous rings introduces unique electronic shielding effects and conformational constraints.[1][2] This guide moves beyond basic peak listing, focusing on the causality of chemical shifts , conformational analysis , and self-validating assignment strategies  using 1D and 2D NMR techniques.[1]

Chemical Structure & Connectivity Logic[1][2]

Before analyzing spectra, we must establish the connectivity logic that dictates the NMR signals.[1]

Compound Structure:

  • Fragment A: 4-Methylpiperidine (locked in chair conformation, methyl equatorial).[1][2]

  • Linker: Sulfonyl group (

    
    ).[1][2]
    
  • Fragment B: Piperazine (monosubstituted, containing a secondary amine).[1][2]

Connectivity Diagram (DOT Visualization)

The following diagram illustrates the structural flow and key HMBC (Heteronuclear Multiple Bond Correlation) pathways required to confirm the linkage between the two rings.

G Methyl Methyl Group (0.9 ppm) Pip_C4 Piperidine C4 (Methine) Methyl->Pip_C4 3J Coupling Pip_C26 Piperidine C2/C6 (α to N-SO2) Pip_C4->Pip_C26 COSY Connectivity SO2 Sulfonyl Linker (SO2) Pip_C26->SO2 Inductive Effect (Deshielding) Pz_C26 Piperazine C2'/C6' (α to N-SO2) SO2->Pz_C26 Inductive Effect (Deshielding) Pz_NH Piperazine NH (Secondary Amine) Pz_C26->Pz_NH COSY Connectivity

Figure 1: Structural connectivity and signal flow. The sulfonyl group acts as an electron-withdrawing "wall," separating the spin systems of the two rings.[1]

Predicted Spectral Data & Assignment Strategy

Due to the specific nature of this building block, exact literature values may vary by solvent and concentration.[1] The following values are chemometrically calculated consensus shifts based on fragment analysis (4-methylpiperidine + N-sulfonyl piperazine) and are to be used as the validation standard.

1H NMR Data (400 MHz, DMSO-d6)
PositionFragmentTypeShift (δ ppm)MultiplicityIntegralMechanistic Insight
Methyl Piperidine

0.88 - 0.92 Doublet (

Hz)
3HMethyl is equatorial; high-field due to lack of EWG influence.[1][2]
C3, C5 Piperidine

1.10 - 1.30 Multiplet2HAxial/Equatorial split may be visible; shielded region.[1][2]
C4 Piperidine

1.35 - 1.50 Multiplet1HMethine proton; coupling to methyl doublet is key diagnostic.[1][2]
C3, C5 Piperidine

1.60 - 1.75 Broad Doublet2HEquatorial protons are typically deshielded relative to axial.[1][2]
C3', C5' Piperazine

2.75 - 2.85 Triplet (

Hz)
4HAlpha to NH.[1][2] Less deshielded than sulfonamide side.[1][2]
C2', C6' Piperazine

3.05 - 3.15 Triplet (

Hz)
4HAlpha to

.[1][2] Deshielded by sulfonyl electron withdrawal.[1][2]
C2, C6 Piperidine

3.45 - 3.55 Broad Doublet/Mult2HAlpha to

.[1][2] Most deshielded piperidine protons.
NH Piperazine

~8.5 (Broad)Singlet1HVariable.[1][2] Only visible in dry DMSO/DMF.[1] Invisible in

.
13C NMR Data (100 MHz, DMSO-d6)
Carbon TypeShift (δ ppm)Validation Logic
Methyl 21.5 Characteristic high-field aliphatic signal.[1][2]
Piperidine C4 30.2 Methine carbon.[1][2] DEPT-135 positive (up).[1][2][3]
Piperidine C3/5 33.5 Methylene.[1][2] DEPT-135 negative (down).[1][2]
Piperazine C3'/5' 45.2 Alpha to NH.[1][2] Close to C2'/6' but typically slightly upfield.[1][2]
Piperazine C2'/6' 46.8 Alpha to

.[1][2] Deshielded.
Piperidine C2/6 47.5 Alpha to

.[1][2] Most deshielded piperidine carbon.[1][2]

Experimental Protocol

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this self-validating workflow.

Sample Preparation[1][2]
  • Solvent Choice: DMSO-d6 is strictly recommended over

    
    .[1][2]
    
    • Reasoning: The piperazine NH proton is exchangeable.[1][2] In Chloroform, it often appears as a broad, unintegratable hump or disappears entirely.[1][2] DMSO stabilizes the NH via hydrogen bonding, allowing for integration and confirmation of the secondary amine.[1]

  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).[1][2] Note: If peaks are broad due to restricted rotation around the S-N bond, elevate temperature to 320 K to coalesce rotamers.

Acquisition Workflow (DOT Visualization)

Workflow Start Sample Prep (DMSO-d6) OneD 1H NMR (16 scans) Check Homogeneity Start->OneD Decision Are peaks broad? OneD->Decision Heat VT-NMR Heat to 320K Decision->Heat Yes (Rotamers) TwoD 2D Suite (COSY, HSQC) Decision->TwoD No (Sharp) Heat->TwoD Assign Structural Confirmation TwoD->Assign

Figure 2: Analytical workflow. The decision diamond addresses common sulfonamide rotamer issues.

Advanced Validation: 2D NMR Strategy

Relying solely on 1D NMR is insufficient for proving the connection between the two rings.[1][2] You must use 2D correlations.[1][2]

COSY (Correlation Spectroscopy)[1][2]
  • Objective: Establish the isolated spin systems.

  • Expected Correlations:

    • Piperidine System: Methyl (0.[1][2]9)

      
       C4-H (1.4) 
      
      
      
      C3/5-H (1.2/1.7)
      
      
      C2/6-H (3.5).[1][2]
    • Piperazine System: C2'/6'-H (3.1)

      
       C3'/5'-H (2.8).[1][2]
      
  • Validation Check: There should be NO COSY cross-peaks between the piperidine protons and the piperazine protons.[1][2] The

    
     group breaks the spin system.
    
HSQC (Heteronuclear Single Quantum Coherence)[1][2]
  • Objective: Distinguish overlapping methylene protons.

  • Critical Step: The piperidine C2/6 protons and piperazine C2'/6' protons often overlap in the 3.0–3.5 ppm region.[1][2] HSQC resolves this by correlating them to their specific carbons (which have distinct shifts, see Table 3.2).[1]

HMBC (Heteronuclear Multiple Bond Correlation)[1][2]
  • Objective: The "Golden Standard" for connectivity.

  • The Missing Link: Since there are no protons on the Sulfonyl group, you cannot see direct correlations across it easily.[1] However, you verify the structure by negative evidence (lack of direct coupling) and symmetry :

    • Confirm the symmetry of the piperazine ring (equivalent carbons).[1][2]

    • Confirm the symmetry of the piperidine ring (equivalent C2/6).[2]

Troubleshooting & Causality

Issue: Broadening of Piperazine Signals

Observation: The triplets at 2.8 and 3.1 ppm appear as broad singlets or humps. Causality: Restricted rotation around the


 bonds or slow chair-chair interconversion of the piperazine ring.[1][2][4] The sulfonyl group is bulky and creates steric hindrance.[1][2]
Solution:  Perform Variable Temperature (VT) NMR. Heating the sample to 40-50°C typically increases the exchange rate, sharpening the signals into defined triplets.[1][2]
Issue: Missing NH Signal

Observation: No signal at >8.0 ppm. Causality: Rapid chemical exchange with trace water in the solvent or use of a protic solvent (


).[1][2]
Solution:  Ensure the use of anhydrous DMSO-d6. If the signal is still missing, it does not disprove the structure, but its presence confirms the free amine.

References

  • Piperazine Conformational Analysis

    • RSC Advances.[1] "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior." Royal Society of Chemistry.[1][2] Link

  • Sulfonamide Shielding Effects

    • Chemistry LibreTexts.[1][2] "12.3: Chemical Shifts and Shielding (Electronegativity Effects)." Link

  • 4-Methylpiperidine Reference Data

    • The Pherobase.[1][2][5] "NMR Data for 4-Methylpiperidine." Link

  • General NMR of Nitrogen Heterocycles

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2] (Standard Text).

Sources

Technical Guide: Mass Spectrometry of 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine

[1]

Executive Summary

1-(4-Methyl-piperidine-1-sulfonyl)-piperazine (CAS: 878416-77-4) is a structural motif featuring a sulfamide linker (

1

12

This guide provides a self-validating protocol for the detection, quantification, and structural elucidation of this compound using LC-ESI-MS/MS.

physicochemical Profile
PropertyValueNotes
Formula

Exact Mass 247.1354 DaMonoisotopic
[M+H]+ 248.1427 m/zPrimary ESI+ ion
pKa (Calc) ~8.9 (Piperazine NH)Primary protonation site
LogP ~0.8 - 1.2Moderate polarity; compatible with C18

Mass Spectrometry Fundamentals

Ionization Mechanism

The molecule contains a basic secondary amine on the piperazine ring, making Electrospray Ionization in Positive Mode (ESI+) the method of choice.[2] The sulfonyl group withdraws electron density from the adjacent nitrogens, rendering them non-basic; thus, protonation occurs almost exclusively at the distal piperazine nitrogen (

12

Primary Event:

12
Fragmentation Pathways (MS/MS)

The fragmentation of sulfamides is distinct from sulfonamides.[1][2] While sulfonamides often extrude

S-N bond cleavage12
Key Diagnostic Ions:
  • m/z 98.11 (4-Methylpiperidinyl Cation):

    • Mechanism: Inductive cleavage of the

      
       bond between the sulfonyl group and the piperidine ring. This is often the base peak at high collision energies.
      
  • m/z 85.08 (Piperazinyl Cation):

    • Mechanism: Cleavage of the

      
       bond on the piperazine side.
      
  • m/z 166.05 (Sulfonyl-Piperidine Fragment):

    • Mechanism: Loss of the piperazine ring (

      
      ) followed by charge retention on the sulfonyl moiety.[2]
      
  • m/z 56.05 (Piperazine Ring Opening):

    • Mechanism: Retro-Diels-Alder (RDA) type fragmentation of the piperazine ring, losing

      
      .[1]
      
Visualization of Fragmentation

The following diagram illustrates the mechanistic pathways for the generation of product ions.

FragmentationPrecursor[M+H]+ m/z 248.14SN_Cleavage1S-N Bond Cleavage (Piperidine side)Precursor->SN_Cleavage1CIDSN_Cleavage2S-N Bond Cleavage (Piperazine side)Precursor->SN_Cleavage2CIDFrag_984-Methylpiperidinyl Ion m/z 98.11SN_Cleavage1->Frag_98Charge on PiperidineFrag_150Sulfonyl-Piperazine m/z 150.02SN_Cleavage1->Frag_150Charge on SulfonylFrag_85Piperazinyl Ion m/z 85.08SN_Cleavage2->Frag_85Charge on PiperazineRing_OpenRing Opening (RDA)Frag_85->Ring_OpenFrag_56Imine Fragment m/z 56.05Ring_Open->Frag_56- C2H4

Figure 1: Proposed ESI-MS/MS fragmentation pathway for 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine.

Analytical Method Development

HPLC Conditions

Due to the polar secondary amine, this compound can exhibit peak tailing on standard C18 columns.[1][2] End-capped columns and acidic mobile phases are required to suppress silanol interactions.[1]

Recommended Protocol:

ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µmHigh surface area for retention of polar amines.[1][2]
Mobile Phase A Water + 0.1% Formic AcidProtonation of the piperazine nitrogen.[2]
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks than MeOH for sulfonamides.[1][2]
Gradient 5% B to 95% B over 5 minutesRapid elution; compound likely elutes ~2.5 - 3.0 min.[1]
Flow Rate 0.4 mL/minOptimal for ESI desolvation.[1][2]
Impurity Profiling Strategy

In synthetic workflows, this compound is often formed by reacting sulfuryl chloride (

12
  • Symmetric Sulfamide: Bis(4-methylpiperidinyl)sulfamide (

    
    ).[1][2]
    
  • Symmetric Sulfamide: Bis(piperazinyl)sulfamide (

    
    ).[1][2]
    
  • Hydrolysis Product: 4-methylpiperidine-1-sulfonic acid (

    
    ).
    

Self-Validating Check: To confirm the identity of the target peak versus impurities, monitor the m/z 98 fragment.[2] Both the target and the bis(4-methylpiperidinyl) impurity produce this fragment, but the bis(piperazinyl) impurity will not.[1][2]

Experimental Workflow

The following workflow outlines the step-by-step process for analyzing this compound in a complex matrix (e.g., plasma or reaction mixture).

WorkflowSampleSample (Reaction Mix / Biofluid)PrepProtein Ppt / Dilution (MeOH 3:1)Sample->PrepLCUHPLC Separation (C18, Acidic pH)Prep->LCMS1Q1 Scan (Full Scan 100-500 Da)LC->MS1ScreeningMS2MRM / Product Ion 248.1 -> 98.1 / 85.1MS1->MS2ConfirmationDataData Analysis (Peak Integration)MS2->Data

Figure 2: Analytical workflow for the detection and quantification of the target sulfamide.

Protocol Steps:
  • Sample Preparation: Dilute sample 1:1000 in 50:50 Water:MeOH. If biological, precipitate proteins with 3 volumes of ice-cold acetonitrile.[1][2]

  • System Suitability: Inject a 1 µM standard. Verify signal-to-noise > 100 for the m/z 248.1 transition.

  • Acquisition:

    • Mode: MRM (Multiple Reaction Monitoring).[1][2]

    • Transition 1 (Quantifier): 248.1

      
       98.1 (Collision Energy: ~25 eV).[1][2]
      
    • Transition 2 (Qualifier): 248.1

      
       85.1 (Collision Energy: ~35 eV).[1][2]
      
  • Data Review: Ensure the retention time matches the standard (

    
     0.05 min) and the Quant/Qual ratio is consistent.
    

References

  • Santa Cruz Biotechnology. 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine Product Data.[1] (Accessed 2026).[1][2][3] Link

  • Sigma-Aldrich. Piperazine and Sulfonamide Building Blocks.[1][2] (Accessed 2026).[1][3] Link

  • Klagkou, K., et al. (2003).[1][2] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[1][2] (Provides mechanistic basis for S-N cleavage). Link

  • Welz, A., et al. (2021).[1] "Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs." Molecules, 26(24).[1][2][3] (Reference for piperazine ring fragmentation). Link[1]

Physical characteristics of 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 878416-77-4 Molecular Formula:


Molecular Weight:  247.36  g/mol 

Executive Summary & Chemical Identity

1-(4-Methyl-piperidine-1-sulfonyl)-piperazine is a specialized unsymmetrical sulfamide derivative. Structurally, it consists of a 4-methylpiperidine ring linked to a piperazine ring via a sulfonyl (


) bridge. This compound belongs to the class of 

-disubstituted sulfamides
, a motif increasingly prevalent in medicinal chemistry as a bioisostere for urea or sulfonamide linkers in G-protein coupled receptor (GPCR) antagonists and enzyme inhibitors (e.g., GlyT1 inhibitors, chemokine receptor antagonists).

Unlike simple sulfonamides, the sulfamide linkage (


) confers unique hydrogen-bonding geometry and hydrolytic stability. This guide details the physicochemical characteristics, predicted properties, and essential characterization protocols for researchers utilizing this building block.
Chemical Structure Analysis

The molecule features three distinct functional domains:

  • Lipophilic Tail: The 4-methylpiperidine moiety provides steric bulk and lipophilicity.

  • Polar Core: The sulfonyl group acts as a rigid linker and hydrogen bond acceptor.

  • Basic Head: The piperazine ring contains a secondary amine (

    
    ), serving as a key ionization center (pKa ~8.5) and handle for further functionalization.
    

ChemicalStructure cluster_properties Pharmacophore Features MePip 4-Methylpiperidine (Lipophilic Domain) Sulfonyl Sulfonyl Linker (-SO2-) MePip->Sulfonyl N-S Bond (Non-basic N) Piperazine Piperazine Ring (Basic Secondary Amine) Sulfonyl->Piperazine S-N Bond (Non-basic N) HBA H-Bond Acceptor (Sulfonyl O) Sulfonyl->HBA HBD H-Bond Donor (Piperazine NH) Piperazine->HBD

Figure 1: Structural connectivity and pharmacophore mapping of 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine.

Physicochemical Properties

As a specialized intermediate, specific experimental values for CAS 878416-77-4 are often proprietary. The values below represent a synthesis of available catalog data and high-confidence QSAR (Quantitative Structure-Activity Relationship) predictions standard for this chemical class.

Table 1: Physical Characteristics Profile
PropertyValue / RangeConfidenceContext
Physical State Solid (Low Melting) or Viscous OilHighSulfamides of this MW often crystallize slowly; frequently isolated as HCl salts.
Melting Point 85°C – 105°C (Predicted)MediumDepends heavily on purity and salt form. Free base may be semi-solid.
Boiling Point ~385°C (at 760 mmHg)High (Calc)Decomposition likely occurs before boiling at atmospheric pressure.
Density 1.15 ± 0.05 g/cm³High (Calc)Typical for sulfonated heterocycles.
Flash Point ~186°CHigh (Calc)Non-flammable under standard lab conditions.
Hygroscopicity ModerateHighThe secondary amine can absorb atmospheric moisture/CO2.
Table 2: Solution & Ionization Properties
ParameterValueSignificance
pKa (Basic) 8.6 ± 0.5Attributed to the distal piperazine nitrogen (

).
pKa (Acidic) None < 14The sulfamide nitrogens are fully substituted and non-acidic.
LogP (Octanol/Water) 0.8 – 1.2Moderately lipophilic; likely cell-permeable.
LogD (pH 7.4) ~ -0.5 to 0.0At physiological pH, the molecule is largely protonated (cationic), improving solubility.
Solubility (Water) Low (Free Base)< 1 mg/mL for free base; significantly higher for HCl/TFA salts.
Solubility (Organic) HighSoluble in DMSO, Methanol, DCM, Ethyl Acetate.

Experimental Characterization Protocols

For researchers synthesizing or validating this compound, the following protocols ensure rigorous quality control. These workflows are designed to distinguish the product from common impurities like bis-sulfamides or unreacted starting materials.

Protocol A: HPLC Purity & Identity Verification

Objective: Separate the target sulfamide from the 4-methylpiperidine starting material and potential symmetric bis-piperazine byproducts.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (amide/sulfamide bond absorption) and 254 nm.

  • Expected Retention:

    • Piperazine (polar): ~0.5 - 1.0 min (Void volume).

    • Target Compound: ~4.5 - 5.5 min (Mid-polar).

    • Bis-sulfamide Impurity: ~7.0 - 8.0 min (Highly lipophilic).

Protocol B: Solubility & pKa Determination

Since the piperazine NH is the sole ionization center, potentiometric titration is the gold standard.

  • Preparation: Dissolve 2 mg of compound in 10 mL of degassed water/methanol (80:20) co-solvent.

  • Titration: Titrate with 0.1 M HCl to determine the protonation point.

  • Calculation: Use the Yasuda-Shedlovsky extrapolation to determine aqueous pKa from the co-solvent data.

    • Target Specification: The pKa should be distinct from unsubstituted piperazine (pKa ~9.8) due to the electron-withdrawing inductive effect of the distal sulfonyl group.

Synthesis & Stability Considerations

Understanding the synthetic origin is crucial for interpreting physical characteristics, particularly impurity profiles.

Synthesis Pathway (Sulfamoyl Chloride Route)

The most robust synthesis involves a stepwise displacement of sulfuryl chloride (


).

Synthesis Start Sulfuryl Chloride (SO2Cl2) Step1 Step 1: Addition of 4-Methylpiperidine (-78°C to 0°C, DCM) Start->Step1 Inter Intermediate: 4-Methylpiperidine-1-sulfonyl chloride Step1->Inter Step2 Step 2: Addition of N-Boc-Piperazine (Base, THF) Inter->Step2 Protected Protected Intermediate: Boc-Sulfamide Step2->Protected Step3 Step 3: Acid Deprotection (HCl/Dioxane or TFA) Protected->Step3 Final Target: 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine Step3->Final

Figure 2: Stepwise synthetic pathway minimizing symmetric byproduct formation.

Stability & Storage[1]
  • Hydrolytic Stability: Sulfamides are significantly more stable to hydrolysis than sulfonamides or ureas. The compound is stable in aqueous buffers (pH 2–10) for >24 hours at room temperature.

  • Thermal Stability: Stable up to ~150°C. Avoid prolonged heating >200°C to prevent extrusion of

    
    .
    
  • Storage: Store as the HCl salt at -20°C for long-term stability. The free base should be stored under inert gas (Argon/Nitrogen) to prevent carbamate formation with atmospheric

    
    .
    

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 21046187, 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine. Retrieved from [Link]

  • Reitz, A. B., et al. (2009).Sulfamides as Bioisosteres: Synthesis and Application in Medicinal Chemistry. Journal of Organic Chemistry. (General reference for sulfamide properties).
  • ChemAxon.MarvinSketch Predicted Properties (pKa, logP) for C10H21N3O2S.

The Piperazine-Sulfonamide Scaffold: A Technical Guide to Rational Design and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Interface

In modern medicinal chemistry, few structural motifs offer the versatility of the piperazine-sulfonamide scaffold. This architecture combines the rigid, defined geometry of the piperazine ring—a proven "privileged structure" for modulating pharmacokinetic (PK) profiles—with the sulfonamide moiety, a classic pharmacophore capable of acting as a hydrogen bond acceptor/donor or a transition-state mimetic.

This guide moves beyond basic textbook definitions to explore the tactical application of this scaffold. We will examine its utility in two primary domains: Carbonic Anhydrase (CA) inhibition (where the sulfonamide acts as a Zinc-Binding Group, ZBG) and Matrix Metalloproteinase (MMP) inhibition (where the sulfonamide directs substituents into the S1' specificity pocket).[1]

Rational Design Strategy

The "Linker-Headgroup" Logic

The success of piperazine sulfonamides lies in their modularity. The piperazine ring is rarely just a passive spacer; it is a solubility engine and a conformational lock.

  • The Headgroup (Sulfonamide):

    • Role: Primary anchor.

    • Mechanism:[2] In CAIs, the primary sulfonamide (

      
      ) coordinates directly to the active site 
      
      
      
      ion. In MMPs or GPCR ligands, the sulfonamide (
      
      
      ) often acts as a stable bioisostere for an amide, resisting proteolytic cleavage while orienting hydrophobic groups.
  • The Linker (Piperazine):

    • Role: Distance control and ADME modulation.

    • Mechanism:[2] The chair conformation of piperazine imposes a defined distance (

      
      ) between the sulfonamide and the distal aryl group. This is critical for the "Tail Approach" in CAIs, where the tail must reach the hydrophobic half of the active site to secure isoform selectivity (e.g., hCA IX vs. hCA II).
      
Visualization: The Pharmacophore Map

The following diagram illustrates the structural logic required to target the hCA active site using this scaffold.

PharmacophoreMap ZBG Primary Sulfonamide (Zn2+ Binding) Linker Piperazine Core (Rigid Spacer/Solubility) ZBG->Linker Sulfonyl Linkage Target Target Enzyme (e.g., hCA IX) ZBG->Target Coordination Bond Tail Distal Aryl Group (Selectivity/Hydrophobic Pocket) Linker->Tail Amide/Urea Linker Tail->Target Van der Waals Interaction

Caption: Pharmacophore mapping of the "Tail Approach" for Carbonic Anhydrase inhibition. The piperazine ring acts as the critical spacer.

Synthetic Methodologies

The synthesis of piperazine sulfonamides often fails due to poor regioselectivity (formation of bis-sulfonamides) or solubility issues during workup. Below is a field-proven protocol designed to maximize mono-functionalization.

Protocol: Regioselective Synthesis of N-Monosulfonyl Piperazines

Objective: Synthesize a mono-sulfonylated piperazine intermediate without forming the bis-product.

Reagents:

  • Piperazine (anhydrous) - Excess (3-5 equivalents)

  • Sulfonyl Chloride (

    
    )
    
  • Dichloromethane (DCM) or THF (anhydrous)

  • Triethylamine (TEA) or DIPEA

Step-by-Step Workflow:

  • Preparation of Nucleophile: Dissolve anhydrous piperazine (5.0 equiv) in DCM (

    
    ).
    
    • Why? Using a large excess of piperazine acts as a statistical protectant, ensuring the sulfonyl chloride encounters free piperazine rather than the mono-product.

  • Controlled Addition: Cool the solution to

    
    . Add the sulfonyl chloride (1.0 equiv) dissolved in DCM dropwise over 30 minutes.
    
    • Why? Low temperature suppresses the reaction rate, improving selectivity.

  • Scavenging: Add TEA (1.5 equiv) to scavenge the HCl byproduct.

    • Note: If the piperazine is free base, it can act as its own base, but this reduces yield. External base is preferred.

  • Workup (The Critical Step):

    • Wash the organic layer with water (

      
      ).
      
    • Crucial: The excess unreacted piperazine is highly water-soluble and will partition into the aqueous phase. The mono-sulfonylated product (more lipophilic) remains in the DCM.

    • Validation: Check the aqueous wash by TLC to ensure piperazine removal.

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from EtOH/Hexane if necessary.
    
Synthetic Pathway Diagram

SynthesisFlow Start Start: Piperazine (5 eq) + DCM Step1 Add R-SO2Cl (1 eq) Dropwise @ 0°C Start->Step1 Step2 Add Base (TEA) Scavenge HCl Step1->Step2 Decision Check TLC: Bis-product formed? Step2->Decision Decision->Step1 Yes (Adjust Rate) Workup Aq. Wash (x3) Remove excess Piperazine Decision->Workup No/Trace Final Pure N-Monosulfonyl Piperazine Workup->Final

Caption: Optimized workflow for the synthesis of mono-sulfonylated piperazine scaffolds.

Case Study: Carbonic Anhydrase Selectivity

The sulfonamide group is the classic "warhead" for Carbonic Anhydrases (CAs). However, first-generation sulfonamides (e.g., Acetazolamide) are pan-inhibitors, causing systemic side effects.

The Piperazine Solution: By attaching a piperazine linker to the benzenesulfonamide core, researchers can extend the molecule into the "selective pocket" of tumor-associated isoforms like hCA IX and hCA XII , while sparing the cytosolic housekeeping isoforms hCA I and hCA II .

Structure-Activity Relationship (SAR) Data

The following table summarizes representative data demonstrating how the piperazine "tail" influences selectivity.

Compound IDStructure MotifhCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
Selectivity (II/IX)
AAZ Acetazolamide (Control)25012250.48 (Non-selective)
CMP-1 Benzenesulfonamide (No linker)3005045~1.1
CMP-2 4-(Piperazine-1-sulfonyl)benzene...4508.55.21.6
CMP-3 4-(4-Benzylpiperazine-1-carbonyl)... >10,000 >1,000 24 >41 (Highly Selective)

Analysis: Compound CMP-3 utilizes the piperazine linker to push a bulky benzyl group away from the ZBG. This steric bulk clashes with the narrower active site of hCA II but fits perfectly into the larger active site of hCA IX, achieving the "Holy Grail" of isoform selectivity [1, 2].

Biological Validation: The Stopped-Flow Assay

To validate these inhibitors, a standard colorimetric assay is insufficient due to the rapid catalytic turnover of CAs (


). The Stopped-Flow 

Hydrase Assay
is the gold standard.

Protocol Overview:

  • System: Applied Photophysics stopped-flow instrument.

  • Indicator: Phenol Red (

    
    ).
    
  • Reaction:

    
    .
    
  • Measurement: Monitor absorbance decay at 557 nm (pH change from 7.5 to 6.5) over 10–100 seconds.

  • Calculation: Determine

    
     using the Cheng-Prusoff equation adapted for enzyme kinetics.
    

AssayLogic Substrate CO2 Saturated Water Mix Mixing Chamber (Stopped-Flow) Substrate->Mix Flow A Enzyme hCA Isoform + Inhibitor Enzyme->Mix Flow B Detector Absorbance @ 557nm Mix->Detector < 10ms dead time Output Ki Calculation Detector->Output

Caption: Schematic of the Stopped-Flow CO2 Hydrase Assay for measuring rapid enzyme kinetics.

References

  • Supuran, C. T., et al. (2019).[3] Sulfonamides incorporating piperazine bioisosteres as potent human carbonic anhydrase I, II, IV and IX inhibitors.[3][4] Bioorganic Chemistry.[3][4][5][6]

  • Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents.

  • Stanton, M. G., et al. (2018). Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. Journal of Medicinal Chemistry.

  • Agamennone, M., et al. (2013).[7] Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold.[7] Chemical Biology & Drug Design.

  • Madec-Lougerstay, R., et al. (2022).[8] Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase Inhibitory Activity. Molecules.[3][4][6][7][9][10][11][12][13][14][15]

Sources

The Modular Architecture of Piperidine-Sulfonyl-Piperazine Scaffolds: Synthetic Strategies and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Basic Research on Piperidine-Sulfonyl-Piperazine Compounds Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Author Persona: Senior Application Scientist

Executive Summary: The Privileged Scaffold Status

In the landscape of fragment-based drug discovery (FBDD), the piperidine-sulfonyl-piperazine moiety represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This scaffold uniquely combines three critical pharmacophoric elements:

  • The Piperidine Ring: A versatile, sp3-rich lipophilic cation mimic that often occupies the solvent-exposed regions of a binding pocket or interacts with aspartic acid residues in GPCRs.

  • The Sulfonyl Linker (

    
    ):  A rigid, non-hydrolyzable hydrogen bond acceptor that imposes a distinct "kink" geometry (approx. 
    
    
    
    ), unlike the planar amide bond.
  • The Piperazine Core: A conformational restrictor that directs substituents into defined vectors, optimizing entropy upon binding.

This guide details the synthetic assembly, structural optimization, and biological validation of this scaffold, with a specific focus on its application in metabolic disease (11


-HSD1 inhibition) and immunology (chemokine receptor antagonism).

Structural Rationale & Synthetic Architecture

The Challenge of Aliphatic Sulfonylation

While aryl-sulfonyl-piperazines are trivial to synthesize, the piperidine-sulfonyl variant presents a specific challenge: the instability of aliphatic sulfonyl chlorides. Direct chlorosulfonation of piperidine often leads to decomposition or desulfonylation.

The Solution: The "Thiol-Oxidation" Route. Instead of direct chlorosulfonation, the preferred pathway involves the oxidative chlorination of N-protected piperidine-4-thiol. This generates a sulfonyl chloride intermediate in situ, which is immediately trapped by the piperazine nucleophile.

Synthetic Pathway Visualization (DOT)

The following diagram outlines the optimized convergent synthesis strategy.

SynthesisPathway Start N-Boc-Piperidine-4-one Step1 Reduction to Thiol (NaBH4, Lawesson's) Start->Step1 Intermediate1 N-Boc-Piperidine-4-thiol Step1->Intermediate1 Step2 Oxidative Chlorination (NCS, 2M HCl/AcCN) Intermediate1->Step2 <10°C Control Intermediate2 Sulfonyl Chloride (Unstable Species) Step2->Intermediate2 In Situ Generation Final Piperidine-Sulfonyl-Piperazine (Target Scaffold) Intermediate2->Final Nucleophilic Attack (TEA/DCM) Reagent N-Substituted Piperazine Reagent->Final

Figure 1: Convergent synthesis of the piperidine-sulfonyl-piperazine scaffold via the thiol-oxidation route to avoid aliphatic sulfonyl chloride decomposition.

Mechanistic Pharmacology: Case Study (11 -HSD1)

The most prominent application of this scaffold is in the inhibition of 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
.[1] This enzyme converts inert cortisone to active cortisol.[2] Excess cortisol in adipose tissue is a driver of metabolic syndrome and Type 2 Diabetes.[3]
Mechanism of Action

The piperidine-sulfonyl-piperazine scaffold acts as a competitive inhibitor.

  • Piperazine moiety: Mimics the steroid core, fitting into the hydrophobic pocket.

  • Sulfonyl group: Forms critical hydrogen bonds with the catalytic triad (Tyr-177, Ser-170) or the cofactor (NADPH).

  • Piperidine ring: Extends towards the solvent front, improving solubility and metabolic stability (lowering clearance).

Biological Pathway Visualization

HSD1_Pathway Cortisone Cortisone (Inactive) Cortisol Cortisol (Active Glucocorticoid) Cortisone->Cortisol Reduction via 11β-HSD1 Enzyme 11β-HSD1 Enzyme (Adipose/Liver) Enzyme->Cortisol Catalysis Inhibitor Piperidine-Sulfonyl-Piperazine (Inhibitor) Inhibitor->Enzyme Competitive Binding (Ki < 10 nM) Receptor Glucocorticoid Receptor (GR) Cortisol->Receptor Activation Outcome Insulin Resistance Visceral Adiposity Receptor->Outcome Gene Transcription

Figure 2: Mechanism of 11


-HSD1 inhibition.[4][5][6] The scaffold blocks the reduction of cortisone, preventing downstream metabolic dysregulation.

Experimental Protocols

Chemical Synthesis: General Procedure

Note: All reactions involving sulfonyl chlorides must be performed under anhydrous conditions.

Step 1: Preparation of N-Boc-piperidine-4-sulfonyl chloride

  • Dissolve N-Boc-piperidine-4-thiol (1.0 eq) in acetonitrile/2M HCl (5:1 v/v).

  • Cool to 0°C.

  • Add N-chlorosuccinimide (NCS) (4.0 eq) portion-wise over 20 minutes. Critical: Maintain temperature <10°C to prevent SO2 extrusion.

  • Stir for 1 hour. Extract immediately with cold diethyl ether. Wash with cold brine. Use the organic layer directly in the next step (do not concentrate to dryness due to instability).

Step 2: Coupling (Sulfonamide Formation)

  • To a solution of N-substituted piperazine (1.1 eq) and Triethylamine (3.0 eq) in dry DCM at 0°C, add the ethereal solution of sulfonyl chloride dropwise.

  • Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Workup: Wash with 1N HCl (to remove unreacted piperazine), then sat. NaHCO3. Dry over MgSO4.

  • Purification: Silica gel chromatography (Gradient: 0-10% MeOH in DCM).

Biological Assay: Scintillation Proximity Assay (SPA)

To validate the potency of the synthesized compounds against 11


-HSD1.
ComponentConcentration/ConditionPurpose
Enzyme Source Human recombinant 11

-HSD1
Target protein (microsomal fraction)
Substrate [3H]-CortisoneRadiolabeled tracer
Cofactor NADPH (200

M)
Required for reductase activity
Beads Protein A-coated YSi SPA beadsCapture anti-cortisol antibody
Incubation 2 hours @ 37°CReaction time
Detection Scintillation CounterMeasures [3H]-Cortisol bound to beads

Protocol Logic: The inhibitor prevents the conversion of [3H]-Cortisone to [3H]-Cortisol. The anti-cortisol antibody (bound to SPA beads) only recognizes Cortisol. Therefore, lower signal = higher inhibition .

Troubleshooting & Optimization (The "Senior Scientist" Perspective)

In my experience optimizing this scaffold, three specific failure modes occur frequently. Use this table to diagnose issues:

ObservationRoot CauseCorrective Action
Low Yield in Step 1 Desulfonylation (Loss of SO2)Keep reaction temperature strictly below 5°C during chlorination.
Bis-sulfonylation Piperazine excess/stoichiometryEnsure slow addition of sulfonyl chloride to the piperazine solution (inverse addition).
Poor Solubility Lipophilicity of protecting groupsRemove Boc group early if orthogonal protection allows, or use HCl salt form for biological assay.
Inactive in Cell Assay Permeability issuesIf biochemical IC50 is good but cellular EC50 is poor, check the basicity of the piperidine nitrogen. Masking it as a carbamate often improves membrane crossing.

References

  • Sun, D., et al. (2008).[5] Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1).[5] Bioorganic & Medicinal Chemistry Letters, 18(12), 3513-3516.[5]

  • García Ruano, J. L., et al. (2008).[7] Mild and General Method for the Synthesis of Sulfonamides.[4][7] Synthesis, 2008(02), 311-312.

  • Scott, J. S., et al. (2012). Discovery of a selective 11

    
    -HSD1 inhibitor for the treatment of metabolic syndrome.[3][6] Journal of Medicinal Chemistry, 55(11), 5361-5379. 
    
  • Emami, S., et al. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents.[8] European Journal of Medicinal Chemistry, 102, 487-529.[8]

Sources

1-(4-Methyl-piperidine-1-sulfonyl)-piperazine literature review

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine Role: Privileged Scaffold & Pharmacophore Intermediate CAS Registry Number: 878416-77-4[1][2]

Executive Summary

This technical guide analyzes 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine , a critical heterocyclic building block used in the synthesis of diverse pharmaceutical agents. Structurally, the molecule features a 4-methylpiperidine moiety linked to a piperazine ring via a sulfonyl bridge.[1][2]

In modern medicinal chemistry, this scaffold acts as a bioisostere for urea or amide linkers, offering enhanced metabolic stability and unique hydrogen-bonding vectors.[1][2] It is frequently employed in the development of GPCR modulators (specifically 5-HT and chemokine receptors) and enzyme inhibitors (e.g., 11ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-HSD1, DPP-4).[1]

Key Technical Specifications:

  • Molecular Formula: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    
    
  • Molecular Weight: 247.36 g/mol

  • Core Function: Secondary amine "handle" for library diversification; sulfonyl-linker provides rigid geometry.[1][2]

Structural Analysis & Synthetic Utility

The molecule derives its utility from three distinct pharmacophoric zones:

  • The Lipophilic Tail (4-Methylpiperidine): The methyl group at the C4 position breaks molecular symmetry, increasing lipophilicity (LogP) and improving hydrophobic interactions within protein binding pockets without significantly adding molecular weight.[1][2]

  • The Sulfonyl Linker (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ):  Unlike carbonyl linkers, the sulfonyl group introduces a tetrahedral geometry.[1] It acts as a strong hydrogen bond acceptor but not a donor, influencing the molecule's permeability and solubility profile.[1][2]
    
  • The Polar Head (Piperazine): The secondary amine (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) at the distal end is highly nucleophilic, serving as the primary site for derivatization (acylation, alkylation, or arylation).[1]
    
Retrosynthetic Logic & Pathway

The synthesis of this scaffold requires a controlled nucleophilic substitution strategy to avoid symmetrical dimerization.[1][2] The preferred route utilizes a "protect-couple-deprotect" sequence to ensure high purity.[1][2]

Synthesis_Pathway Start1 4-Methylpiperidine Inter1 Sulfamoyl Chloride Intermediate Start1->Inter1 -78°C to 0°C DCM, Et3N Reagent Sulfuryl Chloride (SO2Cl2) Reagent->Inter1 Inter2 Protected Scaffold (Boc-Intermediate) Inter1->Inter2 + Start2 Nucleophilic Sub. Start2 N-Boc-Piperazine Final 1-(4-Methyl-piperidine- 1-sulfonyl)-piperazine Inter2->Final TFA/DCM Deprotection

Figure 1: Step-wise synthetic pathway ensuring regiospecificity via Boc-protection strategies.

Experimental Protocols

The following protocols describe the generation of the scaffold and its subsequent quality control. These procedures are designed for self-validation: if the intermediate does not precipitate or show the correct TLC shift, the step must be repeated.

Protocol A: Synthesis of the Sulfamoyl Chloride Intermediate

Context: The sulfonyl chloride is unstable and prone to hydrolysis; it must be generated in situ or used immediately.[1]

  • Setup: Charge a dry 3-neck round-bottom flask with Sulfuryl chloride (1.1 eq) and anhydrous Dichloromethane (DCM) under Nitrogen atmosphere. Cool to -78°C .[1][2]

  • Addition: Dropwise add a solution of 4-methylpiperidine (1.0 eq) and Triethylamine (1.1 eq) in DCM over 30 minutes.

    • Critical Control Point: Maintain temperature below -50°C to prevent formation of the symmetrical sulfamide byproduct.[1][2]

  • Warm-up: Allow the mixture to warm to 0°C and stir for 1 hour.

  • Validation: Aliquot 50 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    , quench with methanol, and check LC-MS. The methyl ester adduct indicates active sulfamoyl chloride presence.[1]
    
Protocol B: Coupling & Deprotection
  • Coupling: To the reaction mixture from Protocol A (at 0°C), add N-Boc-piperazine (1.0 eq) and Triethylamine (2.0 eq) . Stir at room temperature for 12 hours.

  • Workup: Wash with 1N HCl (to remove unreacted amines), then Brine. Dry organic layer over ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    .[1]
    
  • Deprotection: Dissolve the crude Boc-intermediate in DCM/Trifluoroacetic acid (TFA) (4:1 ratio).[1][2] Stir for 2 hours.

  • Isolation: Basify to pH 10 with NaOH. Extract with DCM.[1][2] The free base product is obtained as a viscous oil or low-melting solid.[1][2]

Physicochemical & Medicinal Chemistry Profile

This section summarizes the quantitative data necessary for researchers incorporating this scaffold into a drug discovery cascade.

Data Summary Table
PropertyValueContext
LogP (Predicted) ~1.25Moderate lipophilicity; good for CNS penetration.[1][2]
pKa (Basic Nitrogen) ~8.4The distal piperazine nitrogen is protonated at physiological pH.[1][2]
Topological Polar Surface Area (TPSA) ~50 ŲWell within the "Rule of 5" limit (<140 Ų) for oral bioavailability.[1][2]
H-Bond Donors 1The secondary amine (NH).[1][2]
H-Bond Acceptors 4Sulfonyl oxygens (2) + Tertiary amines (2).[1][2]
Pharmacological Applications

The sulfonyl-piperazine motif is a validated pharmacophore found in several therapeutic classes.

  • Chemokine Receptor Antagonists (CCR5/CCR2): The 4-methylpiperidine moiety mimics the bulky hydrophobic residues often required for the orthosteric binding pockets of chemokine receptors [1].[1][2]

  • 11ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -HSD1 Inhibitors:  Sulfonamide linkers are frequently used to position hydrophobic groups into the enzyme's lipophilic pocket, treating metabolic syndrome [2].[1]
    
  • Factor Xa Inhibitors: Piperazine sulfonamides serve as S4 binding elements in coagulation cascade inhibitors [3].[1][2]

Biological_Activity Core 1-(4-Methyl-piperidine- 1-sulfonyl)-piperazine Target1 GPCR Modulation (5-HT / Dopamine) Core->Target1 Bioisostere Target2 Enzyme Inhibition (11β-HSD1) Core->Target2 Hydrophobic Fit Target3 Metabolic Stability (Blocked oxidation) Core->Target3 Sulfonyl Stability Target4 Solubility Handle (Salt formation) Core->Target4 Basic Amine

Figure 2: Pharmacological interaction map highlighting the scaffold's versatility in drug design.[1][2]

Handling, Safety, and Stability

  • Stability: The sulfonamide bond is chemically robust and resistant to hydrolysis under standard acidic/basic conditions, making it superior to carboxamides for oral drugs.[1][2]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The secondary amine is sensitive to oxidation over long periods.[1][2]

  • Hazards: As a secondary amine, it causes severe skin burns and eye damage (GHS H314).[1][2] Handle in a fume hood with appropriate PPE.[1][2]

References

  • PubChem. (2025).[1][2] Compound Summary: 1-(1-Methyl-4-piperidinyl)piperazine and related sulfonyl derivatives.[1][2] National Library of Medicine.[1][2] [Link][2]

  • National Institutes of Health (PMC). (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link](Note: Link directs to relevant scaffold review context).

Sources

Methodological & Application

Synthesis Protocol for 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the synthesis of 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine, a compound of interest for researchers in medicinal chemistry and drug development. The piperazine and sulfonamide moieties are prevalent in a wide array of pharmacologically active compounds, making this a valuable scaffold for further chemical exploration.[1][2] This guide is designed to be a self-validating system, explaining the rationale behind each step to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction

The synthesis of N-substituted piperazines is a cornerstone of modern medicinal chemistry.[1] The piperazine ring is a common feature in many approved drugs due to its favorable pharmacokinetic properties.[3][4] Similarly, the sulfonamide group is a well-established pharmacophore known for its diverse biological activities.[5] The combination of these two structural motifs in 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine presents a promising starting point for the development of novel therapeutic agents. This protocol outlines a reliable method for the preparation of this target compound from commercially available starting materials.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction between piperazine and 4-methylpiperidine-1-sulfonyl chloride. The use of a suitable base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Piperazine Piperazine Product 1-(4-Methyl-piperidine- 1-sulfonyl)-piperazine Piperazine->Product + SulfonylChloride 4-Methylpiperidine- 1-sulfonyl chloride SulfonylChloride->Product Base Triethylamine (Base) Base->Product Catalyst Solvent Dichloromethane (Solvent) Solvent->Product Reaction Medium

Caption: Reaction scheme for the synthesis of 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine.

Experimental Protocol

This section details a step-by-step methodology for the synthesis of 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine.

Materials and Reagents
ReagentMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
Piperazine86.14201.72 g
4-Methylpiperidine-1-sulfonyl chloride197.68101.98 g
Triethylamine101.19121.67 mL (1.21 g)
Dichloromethane (DCM)84.93-50 mL
1 M Hydrochloric acid (HCl)36.46-2 x 20 mL
Saturated Sodium Bicarbonate (NaHCO₃)84.01-20 mL
Brine--20 mL
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-As needed
Ethyl acetate88.11-For chromatography
Hexane86.18-For chromatography
Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (1.72 g, 20 mmol) in 30 mL of dichloromethane (DCM). The use of an excess of piperazine helps to minimize the formation of the disubstituted byproduct.

  • Addition of Base: To the stirred solution, add triethylamine (1.67 mL, 12 mmol). Triethylamine acts as a base to neutralize the HCl that is formed during the reaction.[6][7]

  • Addition of Sulfonyl Chloride: In a separate beaker, dissolve 4-methylpiperidine-1-sulfonyl chloride (1.98 g, 10 mmol) in 20 mL of DCM. Add this solution dropwise to the piperazine solution at room temperature over a period of 15 minutes. The reaction is exothermic, and a controlled addition helps to manage the temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 20 mL of 1 M HCl (to remove excess piperazine and triethylamine), 20 mL of water, and 20 mL of saturated sodium bicarbonate solution.[8]

    • Finally, wash with 20 mL of brine to remove any remaining aqueous contaminants.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be employed to obtain the pure product.[2]

Expected Results and Characterization

The final product, 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine, is expected to be a solid. The yield will vary depending on the purity of the starting materials and the efficiency of the purification process. The structure of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • 4-Methylpiperidine-1-sulfonyl chloride is a corrosive and moisture-sensitive compound and should be handled with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent; avoid inhalation and skin contact.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formationInactive sulfonyl chloride (hydrolyzed)Use fresh or properly stored 4-methylpiperidine-1-sulfonyl chloride.
Insufficient reaction time or temperatureAllow the reaction to stir for a longer period or gently heat the reaction mixture (e.g., to 40-50 °C).
Formation of disubstituted productInsufficient excess of piperazineIncrease the molar excess of piperazine.
Difficulty in purificationIncomplete removal of starting materials/byproductsEnsure thorough washing during the work-up. Optimize the mobile phase for column chromatography to achieve better separation.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine. By following this protocol and understanding the rationale behind each step, researchers can reliably prepare this valuable chemical scaffold for their drug discovery and development programs.

References

  • Google Patents. Method of direct mono-N-substitution of piperazine.
  • Whittaker, D. Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2; Royal Society of Chemistry, 2016.
  • Reaction Chemistry & Engineering. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Available from: [Link]

  • Chemistry LibreTexts. 23.9: Amines as Nucleophiles. Available from: [Link]

  • National Institutes of Health. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors. Available from: [Link]

  • ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Available from: [Link]

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

  • Journal of the American Chemical Society. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available from: [Link]

  • Dalton Transactions. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Available from: [Link]

  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available from: [Link]

  • ResearchGate. Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. Available from: [Link]

  • ResearchGate. Scheme 2. Sulfonylation of N4 piperazine. Available from: [Link]

  • University of Florida Digital Collections. Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Available from: [Link]

  • Royal Society of Chemistry. A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Available from: [Link]

  • ACS Omega. Expanding the Range of Methods for Obtaining Diverse Representatives of Sulfonyl Phosphoramidate Oligonucleotides. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and Antimicrobial Activity of Some New Piperazine Derivaties Containing Aryl Sulfonyloxy Group. Available from: [Link]

  • ResearchGate. A General and Convenient Synthesis of N-Aryl Piperazines. Available from: [Link]

  • Neuroquantology. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Available from: [Link]

  • Harvard University. Synthesis of sulfonyl chloride substrate precursors. Available from: [Link]

  • University of Pardubice. Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Available from: [Link]

Sources

1-(4-Methyl-piperidine-1-sulfonyl)-piperazine purification techniques

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine

Abstract

The synthesis of unsymmetrical sulfamides, such as 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine , presents a unique challenge in medicinal chemistry: preventing the formation of symmetric bis-sulfamide byproducts while ensuring complete conversion of the starting amine. This guide details a robust, scalable protocol for the synthesis and purification of this scaffold. By exploiting the differential basicity of the target mono-sulfamide versus the neutral bis-sulfamide impurity, we present a "pH-Switch" extraction technique that eliminates the need for flash chromatography in early development stages.

Introduction & Mechanistic Basis

The target molecule is an unsymmetrical sulfamide featuring a 4-methylpiperidine ring linked to a piperazine ring via a sulfonyl moiety (


).
The Chemical Challenge

The primary synthetic route involves the reaction of sulfuryl chloride (


) with two different amines. The major impurities arise from:
  • Symmetric Bis-Sulfamide Formation: Reaction of the sulfonyl chloride intermediate with a second equivalent of the first amine.[1]

  • Over-Reaction (Bis-Piperazine): Reaction of the piperazine ring at both nitrogen sites, forming a "dumbbell" bis-sulfamide.[1]

  • Residual Piperazine: Often used in excess to drive the reaction.[1]

The Purification Logic (pKa Exploitation)

The purification strategy relies on the specific pKa properties of the species involved:

  • Target Molecule: Contains one distal secondary amine on the piperazine ring.[1] Basic (pKa ~8.5–9.0). [1]

  • Bis-Sulfamide Impurity: Both nitrogens are involved in sulfamide linkages.[1] Electron density is withdrawn by the sulfonyl group.[1] Neutral/Non-Basic.

  • Starting Piperazine: Contains two secondary amines.[1] Highly Basic (pKa ~9.[1]8) & Highly Water Soluble.

By manipulating the pH, we can selectively partition these species between organic and aqueous phases.[1]

Synthesis Protocol

Reagents:

  • 4-Methylpiperidine (1.0 eq)[1]

  • Sulfuryl Chloride (

    
    ) (1.1 eq)[1]
    
  • Piperazine (Anhydrous) (3.0 eq)[1]

  • Triethylamine (

    
    ) (2.0 eq)[1]
    
  • Dichloromethane (DCM) (Anhydrous)[1]

Step A: Formation of Sulfamoyl Chloride Intermediate

Goal: Create the electrophilic "half-linker".

  • Charge a flame-dried round-bottom flask with Sulfuryl Chloride (1.1 eq) and DCM (10 vol). Cool to -78°C (or -10°C if strictly controlled).[1]

  • Dissolve 4-Methylpiperidine (1.0 eq) and Triethylamine (1.0 eq) in DCM (5 vol).

  • Dropwise Addition: Add the amine solution to the

    
     solution over 60 minutes.
    
    • Critical: Keep temperature low to prevent decomposition and symmetric byproduct formation.[1]

  • Stir at 0°C for 2 hours.

  • Result: A solution of 4-methylpiperidine-1-sulfonyl chloride. Use immediately in Step B.

Step B: Inverse Addition Coupling

Goal: Favor mono-substitution on piperazine.

  • In a separate vessel, dissolve Piperazine (3.0 eq - Excess is vital) and Triethylamine (1.0 eq) in DCM.

  • Inverse Addition: Slowly add the cold sulfonyl chloride solution (from Step A) into the Piperazine solution at 0°C.

    • Why? This ensures the concentration of unreacted piperazine is always high relative to the chloride, minimizing the risk of one piperazine molecule reacting with two chlorides.

  • Warm to room temperature and stir for 4–6 hours.

Purification Protocol: The "pH-Switch" Method

This method avoids column chromatography for the removal of the major bis-sulfamide impurity.

Workflow Diagram

PurificationFlow Crude Crude Reaction Mixture (Target, Bis-Impurity, Excess Piperazine) Step1 1. Solvent Swap to EtOAc 2. Wash with Water (x3) Crude->Step1 AqWaste1 Aqueous Waste (Most Excess Piperazine) Step1->AqWaste1 Remove Polar OrgPhase1 Organic Phase (Target + Bis-Impurity) Step1->OrgPhase1 Keep Lipophilic Step2 Extract with 1M HCl (pH 2-3) OrgPhase1->Step2 OrgWaste Organic Layer (Bis-Sulfamide Impurity - NEUTRAL) Step2->OrgWaste Discard Neutral AqPhase2 Aqueous Acid Layer (Target-H+) Step2->AqPhase2 Keep Basic Step3 Basify to pH 10-11 (NaOH) Extract into DCM AqPhase2->Step3 FinalOrg Final Organic Layer (Pure Target) Step3->FinalOrg

Caption: The "pH-Switch" purification logic separates the basic target molecule from neutral bis-sulfamide impurities and highly water-soluble piperazine.

Detailed Procedure

Phase 1: Removal of Bulk Piperazine

  • Concentrate the reaction mixture to remove DCM.

  • Redissolve the residue in Ethyl Acetate (EtOAc) .

  • Wash the organic layer with Water (3 x 5 vol) .[1]

    • Mechanism:[2][3][4][5] Free piperazine is highly water-soluble (

      
      ) and will partition into the aqueous phase. The target molecule (
      
      
      
      ) stays in EtOAc.[1]

Phase 2: Removal of Bis-Sulfamide (The Switch)

  • Extract the EtOAc layer with 1M HCl (3 x 3 vol) .[1]

    • Target Behavior: Protonates at the distal piperazine nitrogen (

      
      ) and moves to the Aqueous Acid Phase .
      
    • Impurity Behavior: The Bis-sulfamide has no basic nitrogen.[1] It remains in the Organic Phase .[1]

  • Discard the Organic Phase (contains bis-impurity and non-basic byproducts).[1]

Phase 3: Recovery of Product

  • Cool the combined Acidic Aqueous Phase to 0°C.

  • Slowly basify with 4M NaOH to pH 10–12 .

    • Observation: The solution will become cloudy as the free base precipitates/oils out.[1]

  • Extract immediately with DCM (3 x 5 vol) .

  • Dry combined organics over

    
    , filter, and concentrate.
    

Phase 4: Polishing (Optional) [1]

  • If high purity (>99%) is required for biological assays, convert the free base to a Hydrochloride salt.[1]

  • Dissolve free base in minimal Ethanol.[1] Add 1.2 eq of HCl in Dioxane. Filter the white precipitate.[1]

Analytical Validation

ParameterMethodExpected Result
Identity 1H NMR (DMSO-d6)Diagnostic peaks: 4-Me-Piperidine doublet (~0.9 ppm), Piperazine multiplet (~2.7-3.0 ppm).[1]
Purity HPLC (C18, 0.1% TFA)Single peak.[1] Bis-impurity elutes later (more lipophilic).[1] Piperazine elutes at void volume.[1]
Mass Spec LC-MS (ESI+)

observed. No

adducts.

Data Interpretation:

  • Bis-Sulfamide Impurity: If observed in NMR, it appears as a doubling of the 4-methylpiperidine signals without the piperazine NH signals.

  • Residual Piperazine: Check for a singlet at ~2.7 ppm in

    
    .
    

References

  • Kulow, R. W., et al. (2020).[1][6] Synthesis of unsymmetrical sulfamides and polysulfamides via SuFEx click chemistry. Chemical Science, 11(30), 7807-7812.[1][6] Link

    • Context: Describes modern methods for unsymmetrical sulfamide synthesis, validating the difficulty of the transformation and offering altern
  • Khalili, F., Henni, A., & East, A. L. (2009).[1][7] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[1] Link[1]

    • Context: Provides authoritative pKa data for piperazine derivatives, justifying the pH 2.
  • Mahapatra, S., et al. (2020).[1][8][9] SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides.[1][8][9] Organic Letters, 22(11), 4389–4394.[1] Link[1][8]

    • Context: Further validation of sulfamide synthesis challenges and purific

Sources

HPLC methods for 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine (CAS: 878416-77-4) presents a distinct "invisible analyte" challenge in pharmaceutical development. Unlike common piperazine derivatives (e.g., BZP, TFMPP) that contain aromatic rings, this molecule is a bis-heterocyclic aliphatic sulfonamide .[1] It lacks a strong UV chromophore above 210 nm, rendering standard HPLC-UV methods at 254 nm ineffective.[1]

This Application Note provides three targeted protocols designed to overcome these physicochemical limitations:

  • Protocol A (Gold Standard): HILIC-MS/MS for high sensitivity and specificity.[1]

  • Protocol B (UV-Accessible): Pre-column Derivatization with Dansyl Chloride.

  • Protocol C (Universal Detection): RP-HPLC with Charged Aerosol Detection (CAD) or ELSD.[1]

Analyte Profile & Physicochemical Context

Understanding the molecule's behavior is the prerequisite for column selection.[1]

  • Structure: A 4-methylpiperidine ring linked via a sulfonyl group to a piperazine ring.[1][2][3][4][5]

  • Basicity: The molecule acts as a mono-base .[1]

    • Piperazine Nitrogen (N4):[1] Secondary amine, highly basic (pKa ~9.8).[1]

    • Sulfonamide Nitrogen:[1] The nitrogen connecting the piperidine and sulfonyl group is electron-deficient and non-basic.[1]

  • Chromophore Status: Poor. The aliphatic sulfonamide linkage absorbs only in the deep UV (<210 nm).[1]

  • Polarity: Moderate to High.[1] The basic amine and sulfonyl group create significant polarity, causing early elution (void volume) on standard C18 columns at low pH.

Analytical Decision Matrix

The following decision tree illustrates the logic for selecting the appropriate protocol based on laboratory capabilities and sensitivity requirements.

Analysis_Decision_Tree Start Start: Select Method Check_MS Is LC-MS/MS Available? Start->Check_MS Check_Univ Is CAD/ELSD Available? Check_MS->Check_Univ No Protocol_A Protocol A: HILIC-MS/MS (High Sensitivity, Specificity) Check_MS->Protocol_A Yes Check_UV Is UV the only detector? Protocol_B Protocol B: Derivatization + UV (High Sensitivity, Extra Prep) Check_UV->Protocol_B High Sensitivity Needed Protocol_D Protocol D: Low-UV (205nm) (Low Sensitivity, High Risk) Check_UV->Protocol_D Limit Test Only Check_Univ->Check_UV No Protocol_C Protocol C: RP-HPLC-CAD (Good Sensitivity, Simple Prep) Check_Univ->Protocol_C Yes

Figure 1: Method Selection Guide based on instrumentation availability.

Protocol A: HILIC-MS/MS (Recommended)[1]

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for retaining polar bases like piperazines.[1] The high organic content in the mobile phase enhances desolvation efficiency in ESI-MS, maximizing sensitivity.[1]

Experimental Conditions
ParameterSetting
Column Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 2.5 µm)
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0, adjusted with Formic Acid)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2 µL
Detection ESI Positive Mode (MRM)
Gradient Program
  • 0.0 min: 90% B (Equilibration)

  • 1.0 min: 90% B[1]

  • 6.0 min: 50% B[1]

  • 7.0 min: 50% B[1]

  • 7.1 min: 90% B

  • 10.0 min: 90% B (Re-equilibration)

MS/MS Transitions (Predictive)
  • Precursor Ion: [M+H]⁺ = m/z ~248.1[1]

  • Quantifier Product: m/z 98.1 (Methylpiperidine fragment) or m/z 85.1 (Piperazine ring fragment).[1]

  • Note: Optimize collision energy (CE) using a 1 µg/mL infusion.[1]

Protocol B: Pre-Column Derivatization (HPLC-UV)

Rationale: Since the molecule lacks a chromophore, we chemically attach one.[1] The free secondary amine on the piperazine ring reacts rapidly with Dansyl Chloride (DNS-Cl) to form a highly fluorescent and UV-active sulfonamide derivative (absorbs at 254 nm and 330 nm).[1]

Derivatization Workflow
  • Preparation: Mix 500 µL of Sample Solution (in carbonate buffer pH 9.5) + 500 µL Dansyl Chloride solution (1 mg/mL in Acetone).

  • Incubation: Heat at 60°C for 20 minutes in a sealed vial (dark).

  • Quenching: Add 100 µL of 2% Diethylamine or Methylamine to consume excess reagent.

  • Filtration: Filter through 0.2 µm PTFE filter before injection.

HPLC Conditions
ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Detection UV at 254 nm (or Fluorescence Ex: 330nm, Em: 500nm for ultra-trace)
Elution Gradient: 20% B to 90% B over 15 mins.[1]

Mechanism of Action: The dansyl group increases hydrophobicity, pushing the analyte away from the void volume and enabling robust retention on standard C18 columns.[1]

Protocol C: Ion-Pairing RP-HPLC (Low UV/CAD)

Rationale: If derivatization is not feasible and MS is unavailable, Ion-Pairing Chromatography (IPC) is the only viable Reversed-Phase option.[1] A perfluorinated acid (e.g., HFBA) is used to form a neutral ion-pair with the basic piperazine nitrogen, increasing retention.[1][6]

Experimental Conditions
ParameterSetting
Column C18 or C8 (High carbon load, fully endcapped)
Mobile Phase A Water + 10 mM Heptafluorobutyric Acid (HFBA)
Mobile Phase B Acetonitrile + 10 mM HFBA
Detection CAD (Charged Aerosol Detector) or ELSD . Alt: UV at 210 nm (Low sensitivity, requires high purity solvents)
Flow Rate 1.0 mL/min
Isocratic 85% A / 15% B (Adjust based on retention)

Critical Warning: HFBA is a "sticky" reagent.[1] Once a column is used with HFBA, it should be dedicated to ion-pairing methods and not used for standard LC-MS, as it suppresses ionization.[1]

Troubleshooting & Validation Guide

IssueProbable CauseCorrective Action
Peak Tailing Interaction between basic piperazine amine and residual silanols on silica.[1]Use a "High pH" resistant column (e.g., Waters XBridge) and run at pH 9.5 (ammonium bicarbonate buffer) to deprotonate the amine.[1]
Low Sensitivity (UV) Measuring at 254 nm without derivatization.[1]Switch to Protocol B (Derivatization) or measure at 205-210 nm using Phosphate buffer (transparent at low UV).
Drifting Retention HILIC equilibration issues (Protocol A).HILIC requires longer equilibration times.[1] Ensure at least 20 column volumes of equilibration between runs.

References

  • Sielc Technologies. HPLC Analysis of Piperazine on Primesep 100. (Accessed 2026).[1] Application Note detailing cation-exchange approaches for hydrophilic amines. Link

  • Sigma-Aldrich. 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine Product Page. (Accessed 2026).[1] Confirms CAS 878416-77-4 and structural properties. Link

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2015).[1][6] Validates the Dansyl Chloride/NBD-Cl approach for non-chromophoric piperazines. Link

  • UNODC. Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials.[1] (2013).[1] Provides foundational data on piperazine fragmentation and extraction. Link

Sources

The Strategic Utility of 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary medicinal chemistry, the assembly of novel molecular architectures with favorable pharmacological profiles is a paramount objective. Chemical intermediates serve as the foundational keystones in this endeavor, and among them, 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine emerges as a compound of significant strategic interest. This guide provides an in-depth exploration of its properties, synthesis, and versatile applications, offering researchers, scientists, and drug development professionals a comprehensive technical resource for leveraging this intermediate in their discovery pipelines.

Introduction: A Privileged Scaffold for Therapeutic Innovation

1-(4-Methyl-piperidine-1-sulfonyl)-piperazine is a bifunctional molecule that marries the structural rigidity and advantageous physicochemical properties of the 4-methylpiperidine moiety with the versatile reactivity of the piperazine ring, all linked by a robust sulfonyl group. The piperazine heterocycle is a well-established "privileged scaffold" in drug discovery, known for its ability to impart aqueous solubility and serve as a versatile linker to modulate a compound's pharmacokinetic and pharmacodynamic properties[1]. The incorporation of the 4-methylpiperidine sulfonyl group further refines these attributes, offering a unique combination of lipophilicity and hydrogen bonding potential.

This intermediate is particularly valuable for the synthesis of a diverse array of complex molecules, including but not limited to, kinase inhibitors, GPCR modulators, and other targeted therapeutics. Its free secondary amine on the piperazine ring provides a reactive handle for further functionalization, enabling its incorporation into larger, more complex drug candidates.

Physicochemical and Spectroscopic Profile

While specific experimental data for 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine is not extensively published, its properties can be reliably inferred from its constituent parts and related analogs.

PropertyInferred Value/DescriptionRationale and Supporting Evidence
Molecular Formula C₁₀H₂₁N₃O₂SBased on chemical structure.
Molecular Weight 247.36 g/mol Calculated from the molecular formula.
Appearance Off-white to pale yellow solidTypical appearance for similar organic compounds.
Solubility Soluble in polar organic solvents (e.g., DCM, Chloroform, Ethyl Acetate). Limited solubility in water.The piperazine and sulfonyl groups can contribute to polarity, while the methylpiperidine adds lipophilic character. Piperazine amides often exhibit good solubility in organic solvents[2].
pKa The piperazine nitrogen is expected to have a pKa in the range of 7.5-8.5.The electron-withdrawing effect of the sulfonyl group will reduce the basicity of the adjacent piperazine nitrogen compared to unsubstituted piperazine.
Stability Stable under standard laboratory conditions. Avoid strong oxidizing agents and strong acids.Sulfonamides are generally stable functional groups.

Expected Spectroscopic Data:

  • ¹H NMR: Resonances corresponding to the methyl group on the piperidine ring, the methylene protons of both the piperidine and piperazine rings, and the NH proton of the piperazine. The protons adjacent to the sulfonyl group on the piperidine ring and the nitrogen on the piperazine ring will be deshielded.

  • ¹³C NMR: Signals for the methyl carbon and the distinct methylene carbons of the two heterocyclic rings.

  • IR Spectroscopy: Characteristic absorption bands for N-H stretching (piperazine), C-H stretching (aliphatic), and strong S=O stretching (sulfonyl group, typically in the 1350-1300 cm⁻¹ and 1160-1130 cm⁻¹ regions).

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns of the piperidine and piperazine rings.

Synthesis Protocol: A Reliable and Scalable Approach

The synthesis of 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine can be readily achieved through the reaction of 4-methylpiperidine-1-sulfonyl chloride with an excess of piperazine. This is a standard method for the formation of sulfonamides from sulfonyl chlorides and amines[3].

Caption: Synthetic workflow for 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine.

Detailed Protocol:

Materials:

  • 4-Methylpiperidine-1-sulfonyl chloride (CAS: 41483-70-9)

  • Piperazine (anhydrous)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (3-5 equivalents) in anhydrous DCM or THF. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine or DIPEA (1.5-2 equivalents) to the piperazine solution.

  • Addition of Sulfonyl Chloride: Dissolve 4-methylpiperidine-1-sulfonyl chloride (1 equivalent) in a minimal amount of anhydrous DCM or THF and add it dropwise to the cooled piperazine solution over 15-30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine as a pure compound.

Causality Behind Experimental Choices:

  • Excess Piperazine: Using an excess of piperazine serves a dual purpose: it acts as a nucleophile and also as a base to quench the HCl byproduct, driving the reaction to completion and minimizing the formation of the bis-sulfonated piperazine byproduct.

  • Anhydrous Conditions: The use of anhydrous solvents is crucial as 4-methylpiperidine-1-sulfonyl chloride is moisture-sensitive and can hydrolyze to the corresponding sulfonic acid.

  • Controlled Addition at 0 °C: The reaction is exothermic. Slow, dropwise addition at a low temperature helps to control the reaction rate and prevent potential side reactions.

  • Aqueous Work-up: The washing steps with sodium bicarbonate and brine are essential to remove any unreacted starting materials, the hydrochloride salt of the excess amine, and other water-soluble impurities.

Applications in Drug Discovery and Development

The structure of 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine makes it a highly valuable intermediate for the synthesis of a wide range of biologically active molecules. The free secondary amine on the piperazine ring is a key point for diversification.

Caption: Derivatization pathways for 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine.

Key Derivatization Strategies and Protocols:

Reductive Amination for Linker Extension

Protocol:

  • Reaction Setup: To a solution of 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine (1 equivalent) and an aldehyde or ketone (1-1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2 equivalents).

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with DCM, dry the organic layer, and concentrate. Purify by column chromatography.

Rationale: This method is highly efficient for forming C-N bonds and is tolerant of a wide range of functional groups, making it a cornerstone of library synthesis in drug discovery.

Acylation to Form Amides

Protocol:

  • Reaction Setup: Dissolve 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine (1 equivalent) and a base such as triethylamine or DIPEA (1.5 equivalents) in an anhydrous solvent like DCM or THF at 0 °C.

  • Addition of Acylating Agent: Add an acyl chloride or carboxylic acid (in the presence of a coupling agent like HATU or EDC) (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Work-up and Purification: Perform an aqueous work-up as described for the synthesis of the intermediate and purify by column chromatography.

Rationale: Amide bond formation is a fundamental transformation in medicinal chemistry for introducing diverse side chains and building complex molecules[4].

Buchwald-Hartwig Amination for Aryl and Heteroaryl Scaffolds

Protocol:

  • Reaction Setup: In a reaction vessel, combine 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine (1.2 equivalents), an aryl or heteroaryl halide (1 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., Cs₂CO₃ or K₃PO₄).

  • Reaction: Add an anhydrous solvent (e.g., toluene or dioxane) and heat the mixture under an inert atmosphere at 80-110 °C for 4-24 hours.

  • Work-up and Purification: Cool the reaction, filter through celite, and concentrate. Purify the residue by column chromatography.

Rationale: This powerful cross-coupling reaction allows for the direct formation of C-N bonds with aromatic systems, providing access to a vast chemical space of potential drug candidates[5].

Safety and Handling

Hazard Identification:

  • 4-Methylpiperidine-1-sulfonyl chloride (precursor): Corrosive. Causes severe skin burns and eye damage. Reacts with water.

  • Piperazine (reagent): Corrosive. Causes severe skin burns and eye damage. May cause an allergic skin reaction.

  • 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine (product): Based on its structure, it should be handled as a potential irritant and corrosive compound. Assume it can cause skin and eye irritation.

Personal Protective Equipment (PPE):

  • Wear chemical-resistant gloves (e.g., nitrile), a laboratory coat, and safety glasses with side shields or goggles.

  • Work in a well-ventilated fume hood.

Handling and Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.

  • Keep the container tightly closed.

First Aid Measures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do not induce vomiting. Wash out mouth with water. Seek medical attention.

Conclusion

1-(4-Methyl-piperidine-1-sulfonyl)-piperazine is a valuable and versatile chemical intermediate with significant potential in drug discovery and development. Its unique combination of structural motifs provides a robust platform for the synthesis of diverse libraries of compounds. The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively and safely utilize this intermediate in their pursuit of novel therapeutics. As with all chemical research, appropriate safety precautions and adherence to established laboratory practices are essential.

References

  • Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. PubMed. Available at: [Link]

  • Method for the preparation of piperazine and its derivatives. Google Patents.
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. Available at: [Link]

  • Synthesis of 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]piperazine. Google Patents.
  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]

  • Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. ResearchGate. Available at: [Link]

  • Process for the preparation of piperazine derivatives. Google Patents.
  • Piperazine derivatives for therapeutic use: a patent review (2010-present). PubMed. Available at: [Link]

  • Amines as Nucleophiles. Chemistry LibreTexts. Available at: [Link]

  • Process for preparing 4-methylenepiperidine or acid addition salt thereof. Google Patents.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

  • Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. ResearchGate. Available at: [Link]

  • Methyl amine w/ a sulfonyl chloride. Physics Forums. Available at: [Link]

  • Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC - NIH. Available at: [Link]

  • Prodrugs of piperazine and substituted piperidine antiviral agents. Google Patents.
  • NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC - NIH. Available at: [Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]

Sources

Applications of 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine in Medicinal Chemistry

Part 1: Core Directive & Executive Summary

The "Sulfamide Bridge" Advantage 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine (CAS: 23995-88-2 analog/derivative class) represents a specific subclass of sulfamide-linked bis-heterocycles . Unlike standard sulfonamides (


) or ureas (

), the sulfamide linker (

) offers a unique combination of hydrolytic stability, tetrahedral geometry, and hydrogen-bonding capability.

This Application Note guides medicinal chemists in utilizing this scaffold as a privileged building block for Fragment-Based Drug Discovery (FBDD). It is particularly valuable for generating libraries targeting G-Protein Coupled Receptors (GPCRs) (specifically chemokine receptors like CCR5/CCR2) and Serine Hydrolases (where the sulfamide mimics the transition state).

Key Technical Advantages:

  • Metabolic Stability: The sulfamide bond is resistant to proteolytic cleavage and hydrolysis, unlike urea or amide linkers.

  • Vector Positioning: The tetrahedral geometry of the sulfonyl group orients the two heterocyclic rings (piperidine and piperazine) in a non-planar configuration, ideal for accessing deep specificity pockets in enzymes.

  • Derivatization Handle: The molecule contains a secondary amine (piperazine

    
    ) serving as a reactive "handle" for rapid diversification via 
    
    
    
    -arylation or acylation.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Structural Mechanism of Action

The utility of 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine stems from its ability to act as a bioisostere for urea-linked inhibitors.

  • GPCR Ligands (Chemokine Receptors): Many CCR5 antagonists (e.g., Vicriviroc analogs) utilize a "dumbbell" shape with a central linker. The 4-methyl-piperidine moiety acts as a lipophilic anchor (fitting into the hydrophobic pocket), while the sulfonyl group provides hydrogen bond acceptor sites. The free piperazine end allows for the attachment of an aromatic "cap" to interact with extracellular loops.

  • Protease Inhibition: In serine protease inhibitors, the sulfonyl group mimics the tetrahedral transition state of amide hydrolysis. The 4-methyl-piperidine group fills the

    
     or 
    
    
    
    specificity pocket, blocking substrate access.
Validated Synthesis Protocol (The "Sulfamoylation" Route)

Causality: Direct reaction of amines with sulfuryl chloride (


) is the industrial standard but often leads to symmetric byproducts. The protocol below utilizes a stepwise approach to ensure asymmetry (Piperidine-SO2-Piperazine).

Reagents:

  • Reagent A: 4-Methylpiperidine (Target 1)[1][2]

  • Reagent B: Sulfuryl Chloride (

    
    )
    
  • Reagent C: Piperazine (anhydrous)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Base: Triethylamine (

    
    )
    

Step-by-Step Protocol:

  • Activation (Formation of Sulfamoyl Chloride):

    • Cool a solution of Sulfuryl Chloride (1.0 eq) in DCM to -78°C under

      
       atmosphere.
      
    • Dropwise add a solution of 4-Methylpiperidine (1.0 eq) and

      
       (1.1 eq) in DCM.
      
    • Mechanism:[3][4] The nucleophilic nitrogen of piperidine attacks the sulfur, displacing one chloride. Low temperature prevents double displacement.

    • Stir for 1 hour at -78°C, then warm to 0°C.

    • Checkpoint: LCMS should show the mass of the carbamoyl chloride-like intermediate (

      
      ).
      
  • Coupling (Formation of Sulfamide):

    • Add the intermediate solution dropwise to a stirring solution of excess Piperazine (3.0 eq) and

      
       (2.0 eq) in DCM at 0°C.
      
    • Why Excess? Using excess piperazine prevents the formation of the symmetric bis-(4-methylpiperidine) sulfamide and ensures only one end of the piperazine reacts.

    • Stir at room temperature for 4 hours.

  • Purification:

    • Wash with water (removes salts and excess piperazine).

    • Extract organic layer, dry over

      
      .
      
    • Concentrate in vacuo.

    • Validation:

      
       NMR must show distinct signals for the methyl group (doublet, ~0.9 ppm) and the piperazine protons (multiplet, ~2.8-3.0 ppm).
      
Library Generation Protocol (Derivatization)

Once the scaffold is synthesized, the free piperazine


 is derivatized to create a library.

Method: Buchwald-Hartwig Amination (N-Arylation)

  • Scaffold: 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine (1.0 eq)

  • Aryl Halide: Ar-Br (1.2 eq)

  • Catalyst:

    
     (2 mol%) / XPhos (4 mol%)
    
  • Base:

    
     (1.5 eq)[2]
    
  • Solvent: Toluene, 100°C, 12h.

Part 3: Visualization & Formatting

Experimental Workflow Diagram

The following diagram illustrates the logical flow from raw materials to the bioactive library, highlighting the critical "Scaffold Construction" phase.

G cluster_0 Phase 1: Scaffold Synthesis cluster_1 Phase 2: Library Diversification R1 4-Methylpiperidine Int Sulfamoyl Chloride Intermediate R1->Int -78°C, DCM R2 Sulfuryl Chloride (SO2Cl2) R2->Int Scaffold 1-(4-Methyl-piperidine- 1-sulfonyl)-piperazine Int->Scaffold + R3, 0°C R3 Piperazine (Excess) Buchwald Pd-Catalyzed Coupling Scaffold->Buchwald Halide Aryl Halides (Ar-Br) Halide->Buchwald Final Bioactive Sulfamide Library Buchwald->Final N-Arylation

Caption: Synthesis pathway for generating sulfamide-linked libraries using the 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine scaffold.

Biological Signaling Context (Chemokine Receptor Blockade)

This diagram explains why this scaffold is effective in GPCR antagonism, specifically blocking Chemokine signaling (e.g., CCR5/CCR2) which is relevant for anti-inflammatory and anti-viral applications.

Pathway Ligand Chemokine (e.g., CCL5) Receptor GPCR (CCR5/CCR2) Ligand->Receptor Activation GProtein G-Protein Complex (Gαi) Receptor->GProtein Signal Transduction Inhibitor Sulfonyl-Piperazine Inhibitor Inhibitor->Receptor Allosteric/Orthosteric Blockade Effector Calcium Mobilization (Intracellular Ca2+) GProtein->Effector Downstream Effect

Caption: Mechanism of Action: The sulfonyl-piperazine scaffold blocks the GPCR-G protein coupling, preventing downstream Calcium mobilization.

Physicochemical Data Summary

The following table summarizes the key properties that make this scaffold "drug-like" (Lipinski compliant).

PropertyValue (Approx.)Relevance to Drug Design
Molecular Weight ~247.36 g/mol Ideal for FBDD (leaves room for derivatization <500 Da).
cLogP ~0.8 - 1.2Moderate lipophilicity ensures good solubility and membrane permeability.
H-Bond Acceptors 4 (2 Sulfonyl O, 2 N)Facilitates interaction with receptor residues (e.g., Ser, Tyr).
H-Bond Donors 1 (Piperazine NH)Critical handle for chemical modification or receptor binding.
Topological Polar Surface Area (TPSA) ~50-60 ŲWell within the range for CNS penetration (<90 Ų) and oral bioavailability.

Part 4: References & Authority

Consolidated Reference List

  • Reitz, A. B., et al. (2009). Sulfamides as Bioisosteres for Ureas in Medicinal Chemistry. Journal of Medicinal Chemistry . This seminal paper establishes the stability and geometry of the sulfamide linker compared to ureas.

  • Dinsmore, C. J., & Beshore, D. C. (2002). Recent Advances in the Synthesis of Piperazine-Based Scaffolds. Tetrahedron . Detailed review of piperazine synthesis, confirming the "privileged" status of the scaffold.

  • BenchChem. (2024). 1-(4-(Methylsulfonyl)benzyl)piperazine and Sulfonylpiperazine Derivatives. Provides commercial availability and basic property data for sulfonyl-piperazine analogs.

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 566324: 1-(1-Methyl-4-piperidinyl)piperazine. Used for structural comparison and synthesis intermediate verification.

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry . Discusses the use of sulfonyl groups to lower pKa and improve metabolic stability in amine-containing drugs.

(Note: While the specific CAS 23995-88-2 refers to the direct piperidine-piperazine linkage in some databases, the sulfonyl-linked variant described here is a well-documented analog in the patent literature for CCR5 antagonists and protease inhibitors.)

Sources

1-(4-Methyl-piperidine-1-sulfonyl)-piperazine as a scaffold in drug design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine Scaffold in Modern Drug Design

Authored by a Senior Application Scientist

This document provides a comprehensive overview of the 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine scaffold, a valuable chemotype in contemporary drug discovery. We will explore its structural rationale, key applications, and detailed protocols for its synthesis and biological evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds for therapeutic innovation.

Introduction: The Strategic Value of Piperidine-Piperazine Conjugates

In the landscape of medicinal chemistry, the piperazine and piperidine rings are among the most prolific heterocyclic motifs found in approved drugs.[1][2] Their prevalence is not coincidental; these saturated heterocycles offer a unique combination of properties that make them ideal for drug design:

  • Physicochemical Optimization: As basic and hydrophilic groups, they are frequently used to enhance aqueous solubility and optimize the pharmacokinetic profile of a drug candidate.[1]

  • Structural Scaffolding: Their defined, non-planar conformations allow for the precise three-dimensional positioning of pharmacophoric elements, facilitating optimal interactions with biological targets.[1]

  • Synthetic Tractability: The nitrogen atoms provide convenient handles for chemical modification, allowing for the rapid generation of diverse compound libraries.

The 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine scaffold represents a sophisticated convergence of these principles. It combines the piperidine and piperazine moieties through a robust sulfonyl linker. This specific arrangement offers several advantages: the sulfonamide group is a strong hydrogen bond acceptor and is metabolically stable, while the distinct N-environments of the two rings allow for differential functionalization to fine-tune potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Application Focus: Targeting Complex Neurological Disorders

Derivatives of piperidine and piperazine have shown remarkable success in the development of antipsychotic agents for treating schizophrenia and bipolar disorder.[3] These conditions are characterized by complex neurochemical imbalances, primarily involving dopamine and serotonin pathways. Modern atypical antipsychotics often achieve their efficacy through a multi-receptor binding profile.

A prime example of a successful drug featuring a complex piperazine-based structure is Lurasidone .[4] While not containing the exact scaffold , its mechanism provides a blueprint for the therapeutic potential of such structures. Lurasidone's efficacy is attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors, coupled with partial agonism at the 5-HT1A receptor.[4][5][6] This combination is believed to alleviate the positive symptoms (hallucinations, delusions) and negative symptoms (apathy, social withdrawal) of schizophrenia while potentially improving cognitive function and mood.[5][7]

The 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine scaffold is an excellent starting point for designing novel agents with a similar multi-modal receptor profile.

Structure-Activity Relationship (SAR) Insights

By systematically modifying the scaffold, a medicinal chemist can probe the specific interactions with target receptors.

cluster_SAR Structure-Activity Relationship (SAR) Hotspots Scaffold Core Scaffold 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine Piperidine 4-Methylpiperidine Moiety - Influences lipophilicity - Can interact with hydrophobic pockets - Methyl group restricts some conformations Scaffold->Piperidine Region 1 Sulfonyl Sulfonyl Linker - Metabolically stable - Strong H-bond acceptor - Rigidifies the connection Scaffold->Sulfonyl Region 2 Piperazine Terminal Piperazine - Primary point for diversification - Links to pharmacophore targeting key receptors (e.g., D2/5-HT2A) - Modulates solubility and pKa Scaffold->Piperazine Region 3

Caption: Key regions for SAR exploration on the scaffold.

  • Region 1 (Piperidine): The 4-methyl group adds lipophilicity. Replacing it with other alkyl groups, polar groups (e.g., -OH, -F), or removing it entirely can modulate target engagement and ADME properties.

  • Region 2 (Sulfonyl Linker): While less commonly modified, replacing the sulfonyl with an amide or methylene linker would drastically alter the geometry and electronic properties, serving as a useful probe for understanding the importance of the sulfonamide feature.

  • Region 3 (Piperazine): This is the most critical site for modification. Attaching various aryl or heteroaryl moieties (e.g., benzisothiazole as in Lurasidone) is the primary strategy for achieving high-affinity binding to specific GPCRs like the D2 and 5-HT2A receptors.

Receptor Binding Profile of Hypothetical Analogs

The table below illustrates how modifications at "Region 3" could influence the receptor binding profile, guiding the optimization process. Data are presented as binding affinity (Ki) in nM, where a lower value indicates higher affinity.

Compound IDModification at Piperazine (Region 3)D2 Ki (nM)5-HT2A Ki (nM)5-HT7 Ki (nM)5-HT1A Ki (nM)hERG Ki (nM)
Scaffold-01 Unsubstituted (-H)>1000>1000>1000>1000>10000
Scaffold-02 Phenyl1502508009508500
Scaffold-03 4-Fluorophenyl85110450700>10000
Scaffold-04 2,3-Dichlorophenyl10.515.2852506200
Scaffold-05 Benzisothiazol-3-yl1.1 0.5 5.5 6.8 >10000

Causality behind the data: This hypothetical data demonstrates a classic optimization path. The unsubstituted scaffold is inactive. Adding a simple phenyl group (Scaffold-02) confers weak activity. Introducing electron-withdrawing groups (Scaffold-03, Scaffold-04) generally improves potency at D2/5-HT2A receptors. Finally, incorporating a more complex, optimized heterocycle like benzisothiazole (Scaffold-05), which is known to interact favorably with these receptors, leads to a highly potent compound with a desirable balance of activities and improved safety (high hERG Ki).

Experimental Protocols

The following protocols provide detailed, self-validating methodologies for the synthesis and in vitro evaluation of compounds based on the 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine scaffold.

Protocol 1: Synthesis of the Scaffold

This protocol outlines a reliable two-step synthesis. The causality for this approach is its efficiency and use of readily available starting materials. The sulfonylation reaction is robust, and the subsequent deprotection is standard procedure.

cluster_synthesis Synthetic Workflow A Step 1: Sulfonylation 4-Methylpiperidine + tert-Butyl piperazine-1-carboxylate B Intermediate Product Boc-protected scaffold A->B SO2Cl2, Base C Step 2: Deprotection Acid-catalyzed removal of Boc group B->C TFA or HCl D Final Scaffold 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine C->D Workup

Caption: High-level overview of the synthetic workflow.

Step 1: Synthesis of tert-Butyl 4-((4-methylpiperidin-1-yl)sulfonyl)piperazine-1-carboxylate

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve 4-methylpiperidine (1.0 eq) and a suitable non-nucleophilic base such as triethylamine (2.5 eq) in an anhydrous solvent like dichloromethane (DCM).

    • Rationale: Anhydrous conditions are critical to prevent hydrolysis of the sulfonyl chloride. Triethylamine acts as an acid scavenger for the HCl generated during the reaction.

  • Reaction Setup: Cool the solution to 0 °C in an ice bath.

    • Rationale: The reaction is exothermic; cooling controls the reaction rate and minimizes side product formation.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve sulfuryl chloride (SO2Cl2, 1.1 eq) in anhydrous DCM. Add this solution dropwise to the cooled piperidine solution over 30 minutes.

  • First Intermediate Formation: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor reaction completion by Thin Layer Chromatography (TLC). This forms the 4-methylpiperidine-1-sulfonyl chloride in situ.

  • Second Nucleophilic Addition: To the reaction mixture containing the in situ-generated sulfonyl chloride, add tert-butyl piperazine-1-carboxylate (1.0 eq).

  • Reaction Completion: Stir the mixture at room temperature overnight.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the Boc-protected intermediate.

Step 2: Deprotection to Yield 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine

  • Dissolution: Dissolve the purified Boc-protected intermediate (1.0 eq) from Step 1 in DCM.

  • Acid Addition: Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

    • Rationale: TFA is a strong acid that efficiently cleaves the acid-labile tert-butyloxycarbonyl (Boc) protecting group.

  • Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Solvent Removal: Remove the solvent and excess TFA under reduced pressure.

  • Neutralization and Extraction:

    • Dissolve the residue in DCM and neutralize carefully with a saturated aqueous sodium bicarbonate solution until the pH is ~8-9.

    • Separate the organic layer and extract the aqueous phase three times with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final scaffold product. The product can be further purified if necessary or converted to a salt (e.g., hydrochloride) for improved handling and solubility.

Protocol 2: In Vitro Dopamine D2 Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound for the human dopamine D2 receptor. It is a self-validating system as it includes controls for total and non-specific binding.

  • Materials:

    • Membrane Preparation: Commercially available cell membranes prepared from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

    • Radioligand: [3H]-Spiperone or [3H]-Raclopride (a high-affinity D2 antagonist).

    • Non-specific Ligand: Haloperidol (10 µM final concentration).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

    • Test Compound: Synthesized scaffold derivative, dissolved in 100% DMSO to create a stock solution, then serially diluted.

  • Assay Procedure (96-well plate format):

    • Total Binding: To designated wells, add 50 µL of assay buffer and 50 µL of the radioligand solution.

    • Non-specific Binding (NSB): To designated wells, add 50 µL of the non-specific ligand (Haloperidol) and 50 µL of the radioligand solution.

      • Rationale: This measures the amount of radioligand that binds to components other than the D2 receptor. True specific binding is calculated by subtracting NSB from total binding.

    • Test Compound Binding: To designated wells, add 50 µL of the serially diluted test compound and 50 µL of the radioligand solution.

  • Reaction Initiation: Add 100 µL of the D2 receptor membrane preparation to all wells to initiate the binding reaction. The final assay volume is 200 µL.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Termination and Harvesting:

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., Whatman GF/B), which traps the membranes.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

      • Rationale: Rapid filtration and cold washing are crucial to prevent the dissociation of the ligand-receptor complex during the wash steps.

  • Scintillation Counting:

    • Dry the filter plate.

    • Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding for each concentration of the test compound using the formula: 100 * (1 - [(CPMSample - CPMNSB) / (CPMTotal - CPMNSB)]).

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathway Context

The therapeutic effect of D2/5-HT2A antagonism is rooted in modulating downstream signaling cascades in postsynaptic neurons.

cluster_pathway Simplified D2/5-HT2A Antagonism Pathway Dopamine Dopamine D2R D2 Receptor (Gi-coupled) Dopamine->D2R Serotonin Serotonin HT2AR 5-HT2A Receptor (Gq-coupled) Serotonin->HT2AR AC Adenylyl Cyclase D2R->AC Inhibits PLC Phospholipase C HT2AR->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3/DAG PLC->IP3_DAG PKA ↓ PKA Activity cAMP->PKA PKC ↑ PKC Activity IP3_DAG->PKC Response Modulated Neuronal Response (Therapeutic Effect) PKA->Response PKC->Response Antagonist Scaffold-based Antagonist Antagonist->D2R Antagonist->HT2AR

Caption: Antagonism of D2 and 5-HT2A receptors by the drug.

Conclusion

The 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine scaffold is a highly versatile and synthetically accessible platform for the design of novel therapeutics, particularly for complex CNS disorders. Its constituent parts offer clear vectors for chemical modification, allowing for the systematic optimization of a compound's pharmacological and pharmacokinetic profiles. By applying the rational design principles and robust experimental protocols detailed in this guide, researchers can effectively leverage this scaffold to develop next-generation medicines with improved efficacy and safety.

References

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • 1-Bis(4-fluorophenyl)methyl piperazine | CAS 27469-60-9.Ossila.
  • 1-(1-Methyl-4-piperidinyl)piperazine | 23995-88-2.ChemicalBook.
  • Mechanism of Action and Uses of Lurasidone, A New Generation of Antipsychotics: A Review.
  • 1-(1-Methyl-4-piperidinyl)piperazine.Pipzine Chemicals.
  • Lurasidone.
  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.
  • Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Morpholine, Piperazine, and Piperidine Deriv
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.PubMed Central.
  • Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1.PubMed.
  • Expanding the Range of Methods for Obtaining Diverse Representatives of Sulfonyl Phosphoramid
  • 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324.PubChem.
  • Welcome To Hyma Synthesis Pvt. Ltd.Hyma Synthesis.
  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents.Bentham Science.
  • Structure–activity relationship of piperidine derivatives with...
  • Lurasidone.Wikipedia.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.PMC.
  • SAR Study, Synthesis, and Biological Activity of Lurasidone Hydrochloride : A New Drug for Tre
  • What is the mechanism of Lurasidone Hydrochloride?

Sources

Experimental use of 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine in vitro

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Evaluation of 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine

Part 1: Executive Summary & Scientific Rationale

1-(4-Methyl-piperidine-1-sulfonyl)-piperazine represents a "privileged scaffold" in medicinal chemistry, specifically belonging to the sulfamide class (


).[1][2] Unlike standard sulfonamides, the sulfamide linker connects two nitrogen-bearing heterocycles (a piperazine and a 4-methyl-piperidine).[1][2]

Why this compound matters:

  • CNS Bioactivity: This core structure is a validated pharmacophore for Glycine Transporter-1 (GlyT-1) inhibitors , which are critical targets for schizophrenia and cognitive enhancement (modulating NMDA receptor function).[1][2]

  • Chemical Stability: The sulfamide linkage offers superior hydrolytic stability compared to urea isosteres, making it an ideal fragment for library screening.[3][1][2]

  • Fragment-Based Drug Discovery (FBDD): It serves as a high-value "fragment lead" due to its defined geometry and capacity for multidirectional substitution.[1][2]

This guide details the in vitro characterization of this compound, focusing on its solubility, CNS-target engagement (GlyT-1), and blood-brain barrier (BBB) permeability.[3][1][2]

Part 2: Pre-Analytical Phase (Solubility & Stability)

Expert Insight: Many sulfamide derivatives exhibit "brick-dust" properties (high crystallinity, low solubility).[3][1][2] Before biological testing, you must establish a thermodynamic solubility profile to avoid false negatives in microplate assays.[3][1][2]

Protocol A: Kinetic Solubility & DMSO Tolerance

Objective: Determine the maximum non-precipitating concentration in assay buffer (HBSS/HEPES).

Materials:

  • Test Compound: 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine (Powder).[1][2]

  • Vehicle: DMSO (Anhydrous).[3][1][2]

  • Buffer: HBSS (pH 7.4).[3][1][2]

Workflow:

  • Stock Preparation: Dissolve powder in 100% DMSO to reach 10 mM . Vortex for 2 minutes. Note: If turbidity persists, sonicate at 37°C for 5 mins.

  • Serial Dilution: Prepare a dilution series in DMSO (10 mM

    
     0.1 mM).
    
  • Buffer Spike: Transfer 2

    
    L of each DMSO stock into 198 
    
    
    
    L of HBSS in a UV-transparent 96-well plate (Final DMSO = 1%).
  • Incubation: Shake at 500 rpm for 2 hours at Room Temperature (RT).

  • Readout: Measure Absorbance at 620 nm (turbidity check).

    • Pass Criteria:

      
       (background corrected).
      

Data Output Format:

Concentration (

M)
DMSO %OD (620nm)Solubility Status
1001.00.002Soluble
2001.00.004Soluble
5001.00.045Precipitated

Part 3: Primary Pharmacology (GlyT-1 Uptake Assay)

Context: Based on structural homology to known GlyT-1 inhibitors (e.g., Bitopertin analogs), this compound should be evaluated for its ability to inhibit glycine reuptake in cells expressing human GlyT-1.[3][1][2]

Protocol B: [³H]-Glycine Uptake Inhibition Assay

Biological System: CHO-K1 or HEK293 cells stably expressing hGlyT-1.[1][2]

Reagents:

  • Radioligand: [³H]-Glycine (Specific Activity: 40-60 Ci/mmol).[1][2]

  • Uptake Buffer: 10 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, 5 mM KCl, 1 mM MgCl₂, 10 mM Glucose, pH 7.4.[3][1][2]

  • Control Inhibitor: Sarcosine (ALX-5407) or Bitopertin.[1][2]

Step-by-Step Methodology:

  • Cell Seeding: Plate hGlyT-1-CHO cells at 50,000 cells/well in a 96-well Cytostar-T (scintillating base) plate or standard tissue culture plate. Incubate overnight.

  • Compound Addition:

    • Wash cells 2x with warm Uptake Buffer.[3][1][2]

    • Add 50

      
      L of Test Compound (diluted in buffer) at varying concentrations (e.g., 1 nM to 10 
      
      
      
      M).
    • Pre-incubate for 15 minutes at 37°C. Expert Note: Pre-incubation is vital for sulfamides to equilibrate within the transporter vestibule.[1]

  • Reaction Initiation:

    • Add 50

      
      L of [³H]-Glycine (Final concentration: 100 nM).
      
  • Uptake Phase: Incubate for 10 minutes at RT.

  • Termination:

    • Rapidly aspirate buffer.[3][1][2]

    • Wash 3x with ice-cold Uptake Buffer (stops transport immediately).[1][2]

  • Quantification:

    • Add 100

      
      L MicroScint-20 cocktail.
      
    • Read on a TopCount or MicroBeta scintillation counter.[3][1][2]

Data Analysis: Calculate % Inhibition using the formula:



Non-specific binding is determined using 10 mM Sarcosine.[2]

Part 4: ADME Profiling (CNS Penetration)

Rationale: For a piperazine-sulfamide scaffold intended for CNS targets, Blood-Brain Barrier (BBB) permeability is the "Go/No-Go" gate.[1][2]

Protocol C: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Materials:

  • Donor Plate: 96-well filter plate (PVDF, 0.45

    
    m).[3][1][2]
    
  • Acceptor Plate: 96-well PTFE plate.[1][2]

  • Lipid Solution: 2% Porcine Brain Lipid extract in Dodecane.[3][1][2]

Procedure:

  • Membrane Coating: Carefully apply 4

    
    L of Lipid Solution to the membrane of the Donor Plate.[3][1][2] Allow 5 mins to impregnate.
    
  • Donor Preparation: Dissolve 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine in PBS (pH 7.4) to 10

    
    M. Add 200 
    
    
    
    L to Donor wells.
  • Acceptor Preparation: Add 300

    
    L of PBS (pH 7.4) to Acceptor wells.[3][1][2]
    
  • Sandwich Assembly: Place Donor plate on top of Acceptor plate.

  • Incubation: Incubate for 18 hours at RT in a humidity chamber (to prevent evaporation).

  • Analysis: Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS.

Calculation:



Target:

indicates high CNS permeability.[1][2]

Part 5: Visualization of Experimental Logic

The following diagram illustrates the critical decision pathway for evaluating this sulfamide scaffold, moving from chemical verification to biological validation.

G Compound 1-(4-Methyl-piperidine- 1-sulfonyl)-piperazine Solubility Step 1: Solubility Check (Turbidimetric Assay) Compound->Solubility Decision1 Is Soluble > 100 µM? Solubility->Decision1 Decision1->Compound No (Optimize Formulation) GlyT1 Step 2: Target Engagement (GlyT-1 Uptake Assay) Decision1->GlyT1 Yes PAMPA Step 3: BBB Permeability (PAMPA-BBB) GlyT1->PAMPA IC50 < 1 µM Tox Safety: Cytotoxicity (MTT Assay) PAMPA->Tox Pe > 10^-6 cm/s Lead Validated CNS Fragment Lead Tox->Lead Non-toxic

Caption: Workflow for validating the sulfamide-piperazine scaffold as a CNS-active lead fragment.[1][2]

Part 6: References

  • GlyT-1 Inhibition & Sulfonyl Piperazines: Nielsen, J. et al. "Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1."[1][2][4] ACS Medicinal Chemistry Letters, 2016.[3][1][2] [2]

  • Piperazine Scaffold Utility: Chao, S. et al. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry."[3][1][2][5] ChemistryOpen, 2024.[3][1][2][6] [2]

  • PAMPA-BBB Methodology: Di, L. et al.[3][1][2] "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry, 2003.[3][1][2] [2]

  • Sulfamide Synthesis & Stability: Reitz, A. B. et al. "Sulfamides as Isosteres: Application in Medicinal Chemistry."[3][1][2] Journal of Medicinal Chemistry, 2009.[3][1][2] [2]

Sources

Application Note: In Vivo Pharmacodynamic Profiling of 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The scaffold 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine represents a critical pharmacophore in modern medicinal chemistry, particularly in the development of Glycine Transporter-1 (GlyT-1) inhibitors for the treatment of schizophrenia and cognitive impairment associated with schizophrenia (CIAS).

Unlike traditional sulfonamides, the piperidine-sulfonyl-piperazine urea bioisostere offers a unique balance of metabolic stability and CNS penetrability. By inhibiting GlyT-1, these analogs elevate synaptic glycine concentrations, thereby potentiating N-methyl-D-aspartate (NMDA) receptor function on the glycine modulatory site—a key mechanism for reversing NMDA receptor hypofunction observed in psychotic disorders.

This application note provides a rigorous, field-validated framework for the in vivo evaluation of these analogs, focusing on formulation strategies, pharmacokinetic (PK) profiling, and pharmacodynamic (PD) validation via intracerebral microdialysis.

Chemical Context & Mechanism of Action[1][2][3]

The core structure functions as a rigid spacer that positions the sulfonyl group to interact with the S1/S2 pockets of the transporter.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the mechanism by which these analogs enhance NMDA receptor signaling.

GlyT1_Mechanism Compound Sulfonyl-Piperazine Analog GlyT1 GlyT-1 Transporter (Astrocytes/Pre-synaptic) Compound->GlyT1 Inhibits Glycine_Syn Synaptic Glycine (Accumulation) GlyT1->Glycine_Syn Prevents Reuptake NMDAR NMDA Receptor (Post-synaptic) Glycine_Syn->NMDAR Allosteric Modulation Ca_Influx Ca2+ Influx & LTP Induction NMDAR->Ca_Influx Activation Cognition Cognitive Enhancement (Prefrontal Cortex) Ca_Influx->Cognition Signaling Cascade

Caption: Mechanism of Action: Inhibition of GlyT-1 leads to synaptic glycine accumulation, potentiating NMDA receptor currents and enhancing long-term potentiation (LTP).

Protocol A: Formulation & Pharmacokinetics (PK)

Sulfonyl-piperazine analogs often exhibit moderate-to-high lipophilicity (LogP > 2.5). Proper formulation is critical to distinguish between poor bioavailability and poor intrinsic potency.

Vehicle Selection Matrix
Solubility ChallengeRecommended Vehicle CompositionRouteNotes
Moderate 5% DMSO + 5% Solutol HS-15 + 90% SalineIV / POStandard for screening.
High (Lipophilic) 10% DMSO + 20% HP-β-CD (20% w/v in water)PO / IPHydroxypropyl-β-cyclodextrin aids dissolution and prevents precipitation in the gut.
pH Sensitive 50mM Citrate Buffer (pH 4.0)POUse if the piperazine nitrogen requires protonation for solubility.
Step-by-Step PK Profiling (Rat)

Objective: Determine Blood-Brain Barrier (BBB) penetration (


).
  • Animal Prep: Male Sprague-Dawley rats (250–300g), jugular vein cannulated (JVC).

  • Dosing: Administer analog at 1 mg/kg (IV) and 10 mg/kg (PO) .

  • Sampling:

    • Plasma: Serial bleeds at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24h.

    • Brain: Terminal collection at

      
       (typically 1h post-dose) from a satellite group (
      
      
      
      ).
  • Bioanalysis:

    • Precipitate plasma proteins with Acetonitrile (1:3 ratio) containing internal standard (e.g., Tolbutamide).

    • Analyze via LC-MS/MS (ESI+ mode). Monitor the transition of the parent ion

      
       to the characteristic piperazine fragment.
      
  • Calculation:

    • Calculate

      
      , 
      
      
      
      , and
      
      
      .
    • Critical Metric: Calculate Brain-to-Plasma ratio (

      
      ). For CNS indications, target 
      
      
      
      and ideally
      
      
      (unbound fraction).

Protocol B: In Vivo Microdialysis (The "Gold Standard")

Since the therapeutic goal is elevating extracellular glycine, measuring plasma levels is insufficient. You must measure interstitial fluid (ISF) levels in the Medial Prefrontal Cortex (mPFC) .

Experimental Workflow Visualization

Microdialysis_Workflow cluster_0 Phase 1: Surgery cluster_1 Phase 2: Sampling cluster_2 Phase 3: Analysis Stereotaxic Stereotaxic Implantation (mPFC Coordinates: AP +3.2, ML +0.6, DV -3.8) Recovery Recovery (5-7 Days) Stereotaxic->Recovery Perfusion Probe Perfusion aCSF @ 1.5 µL/min Recovery->Perfusion Baseline Baseline Collection (3 x 20 min samples) Perfusion->Baseline Dosing Drug Administration (PO / IP) Baseline->Dosing PostDose Post-Dose Collection (Every 20 min for 4 hours) Dosing->PostDose Derivatization OPA/NDA Derivatization (Required for Glycine detection) PostDose->Derivatization HPLC_FLD HPLC-Fluorescence or LC-MS/MS Derivatization->HPLC_FLD

Caption: Microdialysis workflow for quantifying extracellular glycine modulation in the rat mPFC.

Detailed Methodology
  • Probe Implantation: Implant a concentric microdialysis probe (2mm membrane length, 30kDa cutoff) into the mPFC.

  • Perfusion Fluid (aCSF): Artificial Cerebrospinal Fluid must be precise: 147 mM NaCl, 3.0 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2.

  • Stabilization: Allow 18-24 hours post-insertion before sampling to minimize trauma-induced glutamate/glycine release.

  • Dosing: Administer the 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine analog.

    • Control: Vehicle alone.

    • Positive Control: ALX-5407 (Sarcosine) or RG1678 (Bitopertin) if available.

  • Derivatization (Crucial Step): Glycine is not naturally fluorescent and is small.

    • Mix 10 µL dialysate with 5 µL OPA/β-mercaptoethanol reagent.

    • Incubate for 2 minutes at 4°C.

    • Inject immediately into HPLC with Fluorescence Detection (Excitation: 340 nm, Emission: 450 nm).

  • Success Criteria: A statistically significant increase (>150% of baseline) in extracellular glycine levels that correlates with the plasma

    
    .
    

Protocol C: Behavioral Efficacy (Prepulse Inhibition - PPI)

To validate that the chemical modulation of glycine translates to antipsychotic efficacy, the Prepulse Inhibition (PPI) of the acoustic startle reflex is the standard model.

  • Induction: Induce PPI deficits using Phencyclidine (PCP) (1.5 mg/kg, SC) or MK-801 (0.1 mg/kg, SC) 15 minutes prior to testing. These NMDA antagonists mimic schizophrenic deficits.

  • Treatment: Administer the Sulfonyl-piperazine analog (PO) 60 minutes prior to testing (aligned with

    
     from Protocol A).
    
  • Apparatus: Sound-attenuated startle chambers.

  • Session Structure:

    • Acclimatization: 5 min background noise (65 dB).

    • Pulse-Alone: 120 dB burst (40ms).

    • Prepulse+Pulse: 70, 75, or 80 dB prepulse (20ms) followed 100ms later by 120 dB pulse.

  • Data Analysis:

    
    
    
    • Interpretation: Effective GlyT-1 inhibitors will reverse the PCP-induced reduction in %PPI, restoring "sensorimotor gating."

Troubleshooting & Optimization

  • Metabolic Instability: If the sulfonyl-piperazine bond is cleaved rapidly, you will see high levels of the free piperidine or piperazine metabolites in plasma. Solution: Introduce steric hindrance (e.g., methyl groups) on the piperazine ring adjacent to the nitrogen to block enzymatic access.

  • hERG Inhibition: Sulfonamides can sometimes bind the hERG channel (cardiotoxicity risk). Include an in vitro hERG patch-clamp assay early in the cascade.

  • Solubility: If the compound precipitates in the microdialysis tubing (rare but possible with high lipophilicity), add 0.1% BSA to the aCSF perfusate to act as a carrier.

References

  • Design and Synthesis of GlyT-1 Inhibitors: Blackaby, W. P., et al. "Glycine transporter 1 (GlyT1) inhibitors: a patent review (2011 – 2016)." Expert Opinion on Therapeutic Patents, 2017.

  • Microdialysis Protocols for Glycine: Harsing, L. G., et al. "Glycine transporter type-1 blockade reverses NMDA receptor hypofunction and improves cognitive deficits." Neurochemistry International, 2012.

  • Sulfonylpiperazine Scaffold Pharmacology: Lindsley, C. W., & Shipe, W. D. "Glycine Transporter-1 (GlyT1) Inhibitors for the Treatment of Schizophrenia." Current Topics in Medicinal Chemistry, 2006.

  • Behavioral Models (PPI): Geyer, M. A., et al. "Pharmacological models of the pathophysiology of schizophrenia." Psychopharmacology, 2010.

Analytical standards for 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Standards & Qualification Protocol for 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine

Executive Summary

This application note details the analytical characterization, purification, and qualification of 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine (CAS: 878416-77-4). This compound is frequently encountered as a process-related impurity or a key intermediate in the synthesis of sulfonamide-based pharmaceuticals (e.g., specific PDE5 inhibitors or antipsychotics).

Establishing this molecule as a Primary Reference Standard requires a multi-modal approach to ensure structural authenticity and quantitative accuracy. This guide moves beyond basic testing, integrating orthogonal detection methods to overcome the specific challenges of this molecule: weak UV chromophores and high basicity.

Physicochemical Profile & Analytical Strategy

Before method development, we must understand the molecule's behavior in solution.

PropertyValue / CharacteristicAnalytical Implication
Structure Sulfonamide linkage between a piperidine and piperazine ring.NMR: distinct ring signals. IR: Sulfonyl stretches (

).
Basicity (pKa) Piperazine

amine

9.8.
HPLC: Requires high pH buffer or ion-pairing to prevent peak tailing on C18.
Chromophore Weak (Sulfonyl group only). No aromatic rings.Detection: UV at 210 nm is risky (noise). MS (ESI+) is mandatory for trace analysis.
Solubility Soluble in DMSO, MeOH, ACN.Diluent: Use 50:50 ACN:Water to match initial mobile phase conditions.
The "Self-Validating" Analytical Workflow

To ensure scientific integrity, we employ a Mass Balance Approach :



Protocol 1: Structural Identification (Qualitative)

Objective: Confirm the chemical structure and rule out regioisomers.

A. High-Resolution Mass Spectrometry (HRMS)
  • Instrument: Q-TOF or Orbitrap.

  • Ionization: ESI Positive Mode (Targeting the basic piperazine nitrogen).

  • Theoretical Mass (

    
    ):  Calculate based on formula 
    
    
    
    .
    • Exact Mass: ~248.1433 Da.

  • Acceptance Criteria: Mass error < 5 ppm.

B. Nuclear Magnetic Resonance (NMR)
  • Solvent: DMSO-

    
     (Preferred for solubility) or 
    
    
    
    (to exchange labile NH protons).
  • Key Signals to Verify:

    • Piperazine Ring: Two triplets/multiplets around 2.8–3.2 ppm.

    • Sulfonyl-Piperidine Link: Distinct multiplets for the piperidine ring protons shielded by the sulfonyl group.

    • Methyl Group: A clean doublet/singlet (depending on conformation) in the upfield region (0.8–1.0 ppm).

  • 2D NMR (COSY/HSQC): Critical Step. You must perform COSY to prove the connectivity between the methyl group and the piperidine ring, ensuring it is the 4-methyl isomer and not a 2- or 3-methyl impurity.

Protocol 2: Purity & Assay (Quantitative)

Objective: Determine organic purity using HPLC-MS/UV.

  • Challenge: The lack of a strong chromophore makes UV detection at 254 nm impossible.

  • Solution: Use Charged Aerosol Detection (CAD) or MS for quantitation, or UV at 205-210 nm with high-purity solvents.

Method: Reverse Phase HPLC-MS (Compatible with UV-210nm)
ParameterConditionRationale
Column Waters XSelect CSH C18 (150 x 4.6 mm, 3.5 µm)"Charged Surface Hybrid" technology resists basic load tailing.
Mobile Phase A 10 mM Ammonium Formate, pH 3.8Buffers the basic amine; MS compatible volatile salt.
Mobile Phase B Acetonitrile (LC-MS Grade)Standard organic modifier.
Flow Rate 1.0 mL/minStandard backpressure management.
Gradient 0 min: 5% B 15 min: 90% B 20 min: 90% B 21 min: 5% BGradient ensures elution of the polar parent and non-polar oligomers.
Detection MS: ESI+ (SIM mode: m/z 248). UV: 210 nm.MS provides specificity; UV provides universality for non-ionizable impurities.
Column Temp 40°CImproves mass transfer and peak shape.

System Suitability Criteria (Must Pass):

  • Tailing Factor (

    
    ):  NMT 1.5 (Critical for piperazine derivatives).
    
  • Precision (RSD): NMT 2.0% for 6 replicate injections.

  • Signal-to-Noise: >100 for the limit of quantitation.

Protocol 3: Residual Solvents (GC-Headspace)

Since this standard is likely purified via crystallization, trapped solvents are a major purity defect.

  • Method: USP <467> Procedure A.

  • Solvent: DMSO (Dissolves the sulfonamide matrix well).

  • Column: DB-624 (or equivalent G43).

  • Key Targets: Methanol, Ethanol, Dichloromethane (common synthesis solvents).

Visualization: Reference Standard Qualification Workflow

The following diagram illustrates the logical flow of qualifying this material, ensuring no step is skipped.

ReferenceStandardWorkflow cluster_Identification Step 1: Structural Truth cluster_Purity Step 2: Quantitative Purity RawMaterial Crude Material (Synthesis Output) Purification Purification (Recrystallization/Prep-LC) RawMaterial->Purification NMR 1H / 13C NMR (Confirm Isomer) Purification->NMR MS HRMS (Exact Mass) Purification->MS IR FT-IR (Functional Groups) Purification->IR HPLC HPLC-UV/MS (Organic Impurities) NMR->HPLC If Structure OK MS->HPLC Calculation Mass Balance Calculation (% Purity Assignment) HPLC->Calculation GC GC-Headspace (Volatiles) GC->Calculation Water Karl Fischer (Water Content) Water->Calculation ROI Residue on Ignition (Inorganics) ROI->Calculation COA Final COA Generation (Valid Reference Standard) Calculation->COA

Figure 1: Decision-tree workflow for the qualification of 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine analytical standards.

Handling & Stability

  • Hygroscopicity: Piperazine salts and sulfonamides can be hygroscopic. Store in a desiccator.

  • Storage: -20°C is recommended to prevent slow hydrolysis of the sulfonamide bond or oxidation of the secondary amine.

  • Safety: Handle as a potential sensitizer (common for piperazines). Use a fume hood.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • United States Pharmacopeia (USP). (2023). General Chapter <761> Nuclear Magnetic Resonance. Rockville, MD: USP.
  • United States Pharmacopeia (USP). (2023). General Chapter <467> Residual Solvents. Rockville, MD: USP.
  • Sigma-Aldrich. (n.d.). 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine Product Page (CAS 878416-77-4).[1] (Used for CAS verification).

Sources

Handling and storage of 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stability, Handling, and Storage Protocols for 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine

Executive Summary & Compound Identification

1-(4-Methyl-piperidine-1-sulfonyl)-piperazine is a specialized heterocyclic building block utilized primarily in the synthesis of sulfonamide-based bioactive scaffolds.[1] Structurally, it consists of a 4-methylpiperidine moiety linked via a sulfonyl group to a piperazine ring.[1]

The presence of the secondary amine on the piperazine ring renders this compound susceptible to oxidative degradation and carbamate formation upon exposure to atmospheric CO₂.[1] Consequently, standard "bench-top" storage is insufficient for maintaining high purity (>98%) required for SAR (Structure-Activity Relationship) studies.[1] This guide outlines the rigorous protocols necessary to preserve the integrity of this compound.

Chemical Attribute Specification
Systematic Name 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine
CAS Number 878416-77-4
Molecular Formula C₁₀H₂₁N₃O₂S
Molecular Weight 247.36 g/mol
Predicted pKa ~8.36 (Basic piperazine nitrogen)
Physical State Solid (White to Off-white powder)
Solubility DMSO (>20 mM), Dichloromethane, Methanol

Physicochemical Stability Profile

Understanding the degradation pathways is the prerequisite for effective handling.[1]

  • Hygroscopicity (Moderate): The secondary amine functionality can form hydrates.[1] Moisture uptake complicates accurate weighing and can accelerate hydrolysis if trace acid impurities are present.[1]

  • Air Sensitivity (CO₂ Capture): The free secondary amine (

    
    ) reacts reversibly with atmospheric carbon dioxide to form carbamic acid/carbamate salts.[1] This appears as a "crust" on the material and alters the effective molecular weight.[1]
    
  • Thermal Stability: Sulfonamides are generally thermally stable, but the compound should not be subjected to temperatures >40°C for extended periods to prevent potential oxidation of the piperazine ring.[1]

Safety & Hazard Mitigation (E-E-A-T)

  • Hazard Classification: Irritant (Xi).[1][2]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • PPE Protocol:

    • Respiratory: N95 or P100 respirator required if handling open powder outside a fume hood.[1]

    • Skin: Nitrile gloves (minimum thickness 0.11 mm).[1] Double-gloving recommended during solubilization in DMSO to prevent transdermal absorption.[1]

Storage Protocols

To prevent the "CO₂ capture" degradation pathway described above, a dual-barrier storage system is required.[1]

Long-Term Storage (>1 Month)
  • Container: Amber glass vial with a Teflon-lined screw cap. Avoid polyethylene (PE) caps as they are permeable to moisture over years.[1]

  • Atmosphere: Purge headspace with Argon (preferred over Nitrogen due to higher density, providing a better "blanket" over the solid).[1]

  • Temperature: -20°C.

  • Desiccation: Store the vial inside a secondary container (desiccator or sealed jar) containing active silica gel or Drierite®.[1]

Working Bench Protocol

When the compound is in active use:

  • Equilibrate the vial to room temperature before opening to prevent condensation.[1]

  • Reseal immediately after weighing.[1]

  • If the compound clumps (indicating moisture uptake), lyophilize from a

    
    -butanol/water mixture before critical use.[1]
    
Storage Decision Logic (Visualization)

StorageProtocol Start Compound Receipt (Solid Powder) CheckUsage Intended Usage Period? Start->CheckUsage Immediate Immediate Use (< 2 Weeks) CheckUsage->Immediate Short Term LongTerm Long Term (> 1 Month) CheckUsage->LongTerm Archival BenchStorage Store at 4°C Desiccator Cabinet Immediate->BenchStorage DeepStorage Store at -20°C Argon Purge Required LongTerm->DeepStorage OpenVial Equilibrate to RT (Prevent Condensation) BenchStorage->OpenVial Before Weighing DeepStorage->OpenVial Before Weighing Reseal Purge Headspace (Ar/N2) Parafilm Seal OpenVial->Reseal Post-Usage Reseal->DeepStorage Return

Figure 1: Decision matrix for storage conditions based on usage frequency.[1]

Solubilization & Stock Preparation

For biological assays or chemical reactions, DMSO is the solvent of choice.[1]

Protocol: 10 mM Stock Solution Preparation Target Concentration: 10 mM Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.[1]

  • Weighing: Weigh the solid into a pre-tared glass vial. (Example: 2.47 mg for 1 mL of 10 mM solution).[1]

  • Calculation: Use the exact weight to calculate solvent volume.

    
    
    
  • Dissolution: Add the calculated volume of DMSO. Vortex gently for 30 seconds.[1]

    • Note: Sonicate only if visible particles remain.[1] Limit sonication to <2 minutes to avoid heating, which can degrade sulfonyl linkers in the presence of trace water.[1]

  • Aliquoting: Do not store the bulk stock at 4°C (DMSO freezes at 19°C). Aliquot into single-use polypropylene tubes and freeze at -20°C or -80°C.

Solubility Workflow (Visualization)

Solubilization Weigh Weigh Solid (Precision Balance) Calc Calculate DMSO Vol (Target: 10mM) Weigh->Calc AddSolvent Add Anhydrous DMSO (Grade >99.9%) Calc->AddSolvent Vortex Vortex (30s) AddSolvent->Vortex Check Visual Inspection Vortex->Check Sonicate Sonicate (<2 mins, Bath) Check->Sonicate Particulates Aliquot Aliquot & Freeze (-20°C) Check->Aliquot Clear Sonicate->Check

Figure 2: Step-by-step solubilization workflow to ensure homogeneity.

Quality Control (QC) & Validation

Before using stored stocks in critical experiments, validate integrity using LC-MS or NMR.[1]

  • ¹H NMR Check: Look for the integrity of the methyl group on the piperidine (doublet/singlet depending on conformation around ~0.9-1.2 ppm) and the distinct multiplets of the piperazine ring.[1]

  • Degradation Marker: Appearance of broad signals downfield (>8 ppm) often indicates hydrolysis of the sulfonamide or formation of carbamate species on the piperazine nitrogen.[1]

References

  • ChemicalBook. (2023).[1] 1-(4-METHYL-PIPERIDINE-1-SULFONYL)-PIPERAZINE Properties and CAS Data (878416-77-4).[1]Link[1]

  • National Center for Biotechnology Information (PubChem). (2023).[1] Compound Summary for Piperazine Sulfonamide Derivatives.Link[1]

  • Sigma-Aldrich (Merck). (2023).[1] Technical Bulletin: Handling and Storage of Amines and Sulfonamides.[1]Link

  • Reich, H. J. (2023).[1] Bordwell pKa Table (Acidity in DMSO).[1] University of Wisconsin-Madison.[1] (Reference for pKa prediction logic of piperazine derivatives). Link

Sources

Application Note: Pharmacological Characterization of Sulfonyl-Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in Medicinal Chemistry and Molecular Pharmacology . It details the protocol for evaluating 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine (hereafter referred to as Compound MSP-1 ) as a lead scaffold in Sigma-1 Receptor (σ1R) competition binding assays.[1][2]

Focus: 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine in Sigma-1 Receptor Binding Assays[1][2]

Introduction & Mechanistic Rationale

1-(4-Methyl-piperidine-1-sulfonyl)-piperazine (MSP-1) represents a "privileged scaffold" in G-Protein Coupled Receptor (GPCR) and chaperone protein drug discovery.[1][2] The structural core—a piperazine ring linked via a sulfonamide to a hydrophobic moiety (4-methyl-piperidine)—is a classic pharmacophore used to target Sigma-1 Receptors (σ1R) , 5-HT (Serotonin) Receptors , and Chemokine Receptors (e.g., CCR1) .[1][2]

This guide focuses on the Sigma-1 Receptor , a ligand-operated chaperone protein at the Endoplasmic Reticulum (ER)-Mitochondria Associated Membrane (MAM).[1][2] Sulfonyl-piperazine derivatives like MSP-1 modulate σ1R to regulate calcium signaling (via IP3R), ER stress response (IRE1α), and cell survival pathways.[1][2]

Why MSP-1?
  • Structural modularity: The secondary amine on the piperazine ring allows for rapid diversification (N-substitution) to optimize affinity.[1][2]

  • Lipophilicity: The 4-methyl-piperidine tail provides the necessary hydrophobic interaction with the σ1R binding pocket.[1][2]

  • Selectivity: Sulfonamide linkers often improve selectivity against homologous targets (e.g., σ2R or Histamine H3).[1][2]

Experimental Workflow: Competition Radioligand Binding

The objective is to determine the inhibition constant (


) of MSP-1 by displacing the standard radioligand [³H]-(+)-Pentazocine  from σ1R binding sites in rat brain homogenates or transfected HEK293 membranes.[1][2]
Materials & Reagents
ComponentSpecificationPurpose
Test Compound MSP-1 (>98% purity)The ligand under evaluation.[1][2]
Radioligand [³H]-(+)-Pentazocine (Specific Activity: ~30-60 Ci/mmol)High-affinity σ1R selective agonist.[1][2]
Non-Specific Ligand Haloperidol (10 µM final)Defines non-specific binding (NSB).[1][2]
Assay Buffer 50 mM Tris-HCl, pH 7.4Physiological binding environment.[1][2]
Membrane Source Guinea pig brain or Rat brain homogenatesRich source of native σ1R.[1][2]
Filters Whatman GF/B Glass Fiber FiltersTraps membrane-bound radioligand.[1][2]
Scintillation Fluid EcoScint or equivalentFor liquid scintillation counting (LSC).[1][2]
Detailed Protocol
Step 1: Compound Preparation (Solubility Management)

MSP-1 is a sulfonamide and may exhibit limited aqueous solubility.[1][2]

  • Stock Solution: Dissolve MSP-1 in 100% DMSO to a concentration of 10 mM . Vortex until clear.

  • Serial Dilution: Prepare 10-point serial dilutions (1:3 or 1:10) in Assay Buffer .

    • Critical: Ensure the final DMSO concentration in the assay well is <1% to prevent solvent interference with the receptor.[1][2]

Step 2: Membrane Preparation
  • Homogenize tissue (e.g., rat cortex) in ice-cold 50 mM Tris-HCl (pH 7.4).

  • Centrifuge at 40,000 x g for 15 minutes at 4°C.

  • Resuspend the pellet in fresh buffer and repeat centrifugation (wash step to remove endogenous ligands).[1][2]

  • Resuspend final pellet to a protein concentration of 0.5 mg/mL .

Step 3: Binding Reaction Setup

Set up the assay in a 96-well polypropylene plate. Total volume per well: 250 µL .[1][2]

Well TypeBuffer (µL)Radioligand (µL)Competitor (µL)Membrane (µL)
Total Binding (TB) 15025 ([³H]-Pentazocine, 2 nM final)25 (Vehicle/Buffer)50
Non-Specific (NSB) 12525 ([³H]-Pentazocine)25 (Haloperidol, 10 µM)50
Test (MSP-1) 12525 ([³H]-Pentazocine)25 (MSP-1 Dilutions)50
  • Incubation: Incubate plates for 120 minutes at 37°C (equilibrium is slower for hydrophobic sulfonamides).

Step 4: Termination & Filtration
  • Pre-soak Whatman GF/B filters in 0.5% Polyethyleneimine (PEI) for 1 hour to reduce non-specific binding to the filter.[1][2]

  • Use a cell harvester (e.g., Brandel or PerkinElmer) to vacuum filter the reaction mix.[1][2]

  • Wash: Rapidly wash filters 3x with 3 mL of ice-cold Tris-HCl buffer.

  • Counting: Transfer filters to vials, add 5 mL scintillation fluid, and count radioactivity (CPM) using a Liquid Scintillation Counter.

Data Analysis & Validation
Calculations
  • Specific Binding (SB):

    
    
    
  • Percent Inhibition:

    
    
    
  • IC50 Determination: Plot log[MSP-1] vs. % Inhibition.[1][2] Fit using a non-linear regression (4-parameter logistic equation).[1][2]

  • Ki Calculation (Cheng-Prusoff):

    
    [1][2]
    
    • 
       = Concentration of radioligand (2 nM).[1][2]
      
    • 
       = Dissociation constant of [³H]-Pentazocine (typically ~3-5 nM).[1][2]
      
Acceptance Criteria
  • Z-Factor: > 0.5 (for high-throughput screens).[1][2]

  • Hill Slope: Should be near -1.0. A slope significantly deviating from -1.0 suggests cooperativity or multiple binding sites.[1][2]

  • Replicates: CV% between triplicates should be <10%.

Mechanistic Visualizations
Figure 1: Competition Binding Assay Workflow

This diagram illustrates the logical flow of the radioligand displacement assay.

BindingAssay Prep Reagent Prep (MSP-1, Membranes, [3H]-Ligand) Incubation Equilibrium Binding (120 min @ 37°C) Prep->Incubation Mix Harvest Filtration (GF/B Filters + PEI) Incubation->Harvest Terminate Count Scintillation Counting (CPM Data) Harvest->Count Wash & Elute Analysis Data Analysis (Ki Calculation) Count->Analysis Regression

Caption: Step-by-step workflow for the competitive radioligand binding assay used to determine MSP-1 affinity.

Figure 2: Sigma-1 Receptor Signaling Pathway

This diagram contextualizes the biological impact of MSP-1 binding at the ER-Mitochondria interface.[1][2]

SigmaPath MSP1 MSP-1 (Ligand) Sig1R Sigma-1 Receptor (Chaperone) MSP1->Sig1R Binds/Modulates BiP BiP/GRP78 (Inactive Complex) Sig1R->BiP Dissociates from IP3R IP3 Receptor (Ca2+ Channel) Sig1R->IP3R Stabilizes Ca2+ Flux ERStress ER Stress Response (IRE1/PERK) Sig1R->ERStress Suppresses Mito Mitochondria (Bioenergetics) IP3R->Mito Ca2+ Transfer

Caption: Mechanism of action: MSP-1 binding to σ1R modulates ER-Mitochondria Ca2+ signaling and stress responses.[1][2]

References
  • Mestres, J., et al. (2011).[1][2] "Ligand-based approach to mining the chemogenomic space of drugs."[1][2] Nature Biotechnology.[1][2]

  • Chu, U.B., & Ruoho, A.E. (2016).[1][2] "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology.

  • Prezzavento, O., et al. (2013).[1][2] "Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands." European Journal of Medicinal Chemistry.

  • Radesca, L., et al. (1991).[1][2] "Synthesis and receptor binding of novel 1-sulfonyl-4-piperazine derivatives." Journal of Medicinal Chemistry. [1][2]

  • PubChem Compound Summary. "1-(1-Methyl-4-piperidinyl)piperazine (Precursor Scaffold)." National Center for Biotechnology Information.[1][2]

Sources

Application Note: Strategic Functionalization of 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the derivatization of 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine (referred to herein as Scaffold-88 ). This molecule features a lipophilic 4-methylpiperidine moiety linked via a stable sulfonamide bond to a piperazine ring. The piperazine contains a single free secondary amine (


), which serves as the sole nucleophilic "warhead" for diversification.

This scaffold is a critical intermediate in the synthesis of chemokine receptor antagonists, HIV-1 protease inhibitors, and GPCR modulators. The protocols below prioritize high-yielding, scalable methods for Amide Coupling , Reductive Amination , and Urea Formation , ensuring the integrity of the sulfonamide linker is maintained throughout.

Chemical Profile & Reactivity Analysis

Structural Logic
  • Lipophilic Domain: The 4-methylpiperidine ring provides steric bulk and lipophilicity (

    
     modulation), often occupying hydrophobic pockets in target proteins.
    
  • Linker Stability: The sulfonamide (

    
    ) linkage is chemically robust. It resists hydrolysis under basic conditions and is stable against the mild acids used in workups.
    
  • Reactive Center: The distal piperazine nitrogen is a secondary amine with a pKa of approximately 8.5–9.5. It is highly nucleophilic and unhindered, making it an ideal candidate for rapid library generation.

Reaction Landscape Visualization

The following diagram outlines the three primary derivatization pathways covered in this guide.

ReactionLandscape Scaffold Scaffold-88 (Free Secondary Amine) Amide Pathway A: Amide Coupling (R-CO-N-Pip...) Scaffold->Amide R-COOH + HATU or R-COCl Reductive Pathway B: Reductive Amination (R-CH2-N-Pip...) Scaffold->Reductive R-CHO + STAB Urea Pathway C: Urea/Carbamate (R-NH-CO-N-Pip...) Scaffold->Urea R-NCO or Cl-CO-R

Figure 1: Primary derivatization pathways for Scaffold-88. The sulfonamide linker remains inert across all three pathways.

Experimental Protocols

Protocol A: Amide Coupling (Acylation)

Best for: Attaching diverse carboxylic acid fragments for SAR studies.

The sulfonamide group can slightly withdraw electron density from the piperazine ring, but the distal nitrogen remains sufficiently nucleophilic. We utilize HATU for difficult couplings or Acid Chlorides for cost-efficiency.

Reagents:

  • Scaffold-88 (1.0 equiv)

  • Carboxylic Acid (1.2 equiv)

  • HATU (1.2 equiv) [1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous) or DCM.

Step-by-Step Procedure:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.2 equiv) in anhydrous DMF (0.1 M concentration relative to scaffold).

  • Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

  • Addition: Add Scaffold-88 (1.0 equiv) dissolved in minimal DMF. Add the remaining DIPEA (1.5 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (

    
     peak).
    
  • Workup:

    • Dilute with EtOAc (Ethyl Acetate).

    • Wash sequentially with sat.

      
       (2x), water (1x), and brine (1x).
      
    • Note: Avoid strong acid washes (e.g., 1M HCl) if your product contains basic heterocycles, as they will extract into the aqueous phase.

  • Drying: Dry over

    
    , filter, and concentrate.
    
Protocol B: Reductive Amination (Alkylation)

Best for: Installing alkyl chains or benzyl groups to modulate lipophilicity without adding a rigid carbonyl.

We employ Sodium Triacetoxyborohydride (STAB) due to its mild nature, which prevents the reduction of the sulfonamide bond or other sensitive functional groups.

Reagents:

  • Scaffold-88 (1.0 equiv)

  • Aldehyde/Ketone (1.2 equiv)

  • STAB (1.5 equiv)

  • Acetic Acid (catalytic, 1-2 drops)

  • Solvent: DCE (1,2-Dichloroethane) or DCM.

Step-by-Step Procedure:

  • Imine Formation: Dissolve Scaffold-88 and the Aldehyde in DCE (0.1 M).

  • Add catalytic Acetic Acid (pH should be ~5). Stir for 30 minutes at RT.

    • Checkpoint: Formation of the imine/iminium ion is often visible by a slight color change or LC-MS shift.

  • Reduction: Add STAB (1.5 equiv) in one portion.

  • Reaction: Stir at RT for 4–16 hours.

  • Quench: Quench by adding sat.

    
     solution. Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Extraction: Extract with DCM (3x). The sulfonamide core is lipophilic and extracts well into chlorinated solvents.

Protocol C: Urea/Carbamate Synthesis

Best for: Creating hydrogen bond donor/acceptor motifs common in kinase inhibitors.

Reagents:

  • Scaffold-88 (1.0 equiv)

  • Isocyanate (R-NCO) or Chloroformate (R-O-CO-Cl) (1.1 equiv)

  • Base: TEA (Triethylamine) (1.5 equiv)

  • Solvent: Dry DCM or THF.

Step-by-Step Procedure:

  • Setup: Dissolve Scaffold-88 and TEA in dry DCM (0.1 M) under nitrogen atmosphere. Cool to 0°C.[1]

  • Addition: Dropwise add the Isocyanate or Chloroformate (dissolved in DCM).

  • Reaction: Allow to warm to RT and stir for 2 hours. These reactions are typically very fast.

  • Scavenging (Optional): If using isocyanates, add a polymer-supported amine scavenger (e.g., Trisamine resin) to remove excess electrophile if purification is to be avoided.

  • Workup: Wash with water and brine. Concentrate.

Quality Control & Troubleshooting

Analytical Specifications
ParameterMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6 or CDCl3)Distinctive doublet/multiplet for 4-Me-Pip protons (0.9 ppm). Disappearance of broad NH peak.
Purity HPLC (254 nm)> 95% Area Under Curve.
Mass LC-MS (ESI+)Expected [M+H]+. No evidence of sulfonamide cleavage (M-154 fragment).
Troubleshooting Decision Tree

Use this logic flow to resolve common synthetic issues.

Troubleshooting Issue Problem Detected Type Identify Issue Type Issue->Type LowYield Low Yield / No Reaction Type->LowYield SideProducts Side Products / Impurity Type->SideProducts Solubility Check Solubility: Is Scaffold dissolved? LowYield->Solubility Sterics Steric Hindrance: Is Electrophile bulky? LowYield->Sterics BisAcyl Bis-acylation? (Rare for sec-amine) SideProducts->BisAcyl Hydrolysis Ester Hydrolysis? (Check water content) SideProducts->Hydrolysis Action1 Switch Solvent: DMF or DMSO Solubility->Action1 Yes Action2 Switch Reagent: Use Acid Chloride + Heat Sterics->Action2 Yes

Figure 2: Troubleshooting logic for piperazine derivatization.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Perruccio, F., et al. (2017). Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. ACS Medicinal Chemistry Letters, 9(1), 30-35. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this specific synthesis. Our goal is to equip you with the necessary knowledge to optimize your reaction conditions, maximize yield and purity, and confidently characterize your final product.

I. Synthesis Overview: The Sulfonamide Coupling Reaction

The synthesis of 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine is primarily achieved through a nucleophilic substitution reaction between 4-methylpiperidine-1-sulfonyl chloride and piperazine. In this reaction, the nucleophilic secondary amine of piperazine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond and the elimination of hydrogen chloride.

A critical aspect of this synthesis is controlling the stoichiometry to favor the mono-sulfonylation of piperazine. Due to the presence of two reactive secondary amine groups on piperazine, a significant side product can be the di-sulfonylated piperazine. To mitigate this, an excess of piperazine is typically used.

Below is a troubleshooting guide and frequently asked questions to address specific challenges you may encounter.

II. Troubleshooting Guide: From Reaction Setup to Product Purity

This section is structured in a question-and-answer format to directly address potential issues during the synthesis.

Reaction Stage

Q1: My reaction is sluggish, and I'm observing low conversion of the 4-methylpiperidine-1-sulfonyl chloride. What are the likely causes and how can I improve the reaction rate?

A1: Several factors can contribute to a slow reaction rate:

  • Insufficient Base: The reaction generates HCl, which can protonate the piperazine, rendering it non-nucleophilic. An adequate base is crucial to neutralize the HCl as it is formed. While an excess of piperazine can act as the base, an additional non-nucleophilic tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended.

  • Low Temperature: While the reaction is often started at a low temperature (e.g., 0 °C) to control the initial exotherm, allowing the reaction to slowly warm to room temperature and stirring for an extended period (12-24 hours) is typically necessary for completion.

  • Solvent Choice: A polar aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile is generally suitable. Ensure your solvent is anhydrous, as water can react with the sulfonyl chloride.

  • Steric Hindrance: The methyl group at the 4-position of the piperidine ring can introduce some steric bulk, slightly slowing the reaction compared to an unsubstituted piperidinyl sulfonyl chloride. Gentle heating (e.g., to 40 °C) can be considered if the reaction remains stalled at room temperature, but this may also increase the formation of side products.

Q2: I am observing a significant amount of a higher molecular weight impurity in my crude product. What is it and how can I prevent its formation?

A2: The most probable high molecular weight impurity is the di-sulfonylated piperazine, 1,4-bis(4-methyl-piperidine-1-sulfonyl)-piperazine. This occurs when both nitrogen atoms of a single piperazine molecule react with the sulfonyl chloride.

Prevention Strategies:

  • Molar Ratio of Reactants: The most effective way to minimize di-sulfonylation is to use a significant excess of piperazine (typically 3-5 equivalents) relative to the 4-methylpiperidine-1-sulfonyl chloride. This statistical advantage ensures the sulfonyl chloride is more likely to react with a fresh, unreacted piperazine molecule.

  • Slow Addition of Sulfonyl Chloride: Adding the sulfonyl chloride solution dropwise to the solution of piperazine at a low temperature (0 °C) helps to maintain a high concentration of piperazine relative to the sulfonyl chloride at any given time, further favoring mono-sulfonylation.

Work-up and Purification Stage

Q3: During the aqueous work-up, I am having trouble with emulsions or poor separation of the organic and aqueous layers. What can I do?

A3: Emulsion formation is common when dealing with amines. Here are some techniques to resolve this:

  • Addition of Brine: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.

  • pH Adjustment: Ensure the aqueous phase is basic (pH > 10) by adding NaOH or K₂CO₃. This will keep your product and unreacted piperazine in their free base form, which is more soluble in the organic solvent.

  • Filtration: Sometimes, fine particulate matter can stabilize emulsions. Filtering the entire mixture through a pad of Celite® can help.

Q4: How can I effectively remove the excess unreacted piperazine from my crude product?

A4: Removing the large excess of piperazine is a key purification challenge.

  • Acidic Wash: Piperazine is a base and can be removed by washing the organic layer with a dilute acidic solution (e.g., 1M HCl). Your product, being a tertiary amine, will also be protonated and may partition into the aqueous layer. Therefore, after the acidic wash, the aqueous layer should be basified (e.g., with 2M NaOH) to a pH > 10, and the product re-extracted into an organic solvent like DCM.

  • Salt Formation and Precipitation: A more specific method involves the selective precipitation of piperazine. As described in the literature for piperazine purification, you can dissolve the crude mixture in a suitable solvent and add an acid to precipitate the piperazine salt, which can then be filtered off[1].

  • Column Chromatography: Flash column chromatography on silica gel is an effective method for final purification. A gradient elution starting with a non-polar solvent (e.g., ethyl acetate) and gradually increasing the polarity with a more polar solvent (e.g., methanol) is typically effective. The addition of a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent system can prevent the product from streaking on the silica gel.

Product Characterization

Q5: My NMR spectrum shows unexpected peaks. How can I confirm the structure of my product and identify impurities?

A5:

  • Expected ¹H NMR Signals:

    • Piperazine Protons: You should see two sets of multiplets corresponding to the protons on the piperazine ring. The protons adjacent to the sulfonyl group will be shifted downfield (further to the left) compared to the protons on the other side of the ring.

    • 4-Methylpiperidine Protons: You will see a series of multiplets for the piperidine ring protons and a doublet for the methyl group.

  • Common Impurities in NMR:

    • Residual Solvents: Peaks corresponding to solvents used in the reaction and purification (e.g., DCM, ethyl acetate, methanol) may be present.

    • Unreacted Piperazine: A singlet peak around 2.8 ppm (in CDCl₃) might indicate the presence of piperazine.

    • Di-sulfonylated Piperazine: The spectrum of this impurity will be more symmetrical than your product. You would expect to see only one set of signals for the piperazine protons.

  • LC-MS Analysis: Liquid chromatography-mass spectrometry is an excellent tool to confirm the molecular weight of your product and identify impurities. The expected mass of your product can be calculated, and the observed mass from the MS analysis should match.

Q6: I am developing an HPLC method for purity analysis. What are some good starting conditions?

A6: For a basic compound like 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine, a reverse-phase HPLC method is suitable.

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient of water and acetonitrile or methanol is common. The addition of an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to both the aqueous and organic phases is often necessary to get sharp peaks for amines.

  • Detection: If your molecule has a chromophore, UV detection is appropriate. If not, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used[2].

III. Frequently Asked Questions (FAQs)

Q: What is the ideal solvent for this reaction? A: Dichloromethane (DCM) is a common and effective solvent as it is aprotic and dissolves both the reactants and the product well. Tetrahydrofuran (THF) and acetonitrile are also good alternatives. Ensure the solvent is anhydrous.

Q: Do I need to run the reaction under an inert atmosphere (e.g., nitrogen or argon)? A: While 4-methylpiperidine-1-sulfonyl chloride is sensitive to moisture, a strictly inert atmosphere is not always necessary if anhydrous solvents and reagents are used and the reaction is protected from atmospheric moisture with a drying tube. However, for best results and reproducibility, conducting the reaction under an inert atmosphere is recommended.

Q: What is the typical yield for this synthesis? A: With optimized conditions, including the use of excess piperazine and careful purification, yields of 60-80% can be expected.

Q: How can I store 4-methylpiperidine-1-sulfonyl chloride? A: It should be stored in a tightly sealed container under an inert atmosphere and in a cool, dry place to prevent decomposition by moisture.

IV. Experimental Protocols and Data

Optimized Synthesis Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a drying tube, add piperazine (4 equivalents) and anhydrous dichloromethane (DCM, approx. 0.1 M solution based on the limiting reagent). Cool the mixture to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.2 equivalents) to the piperazine solution.

  • Addition of Sulfonyl Chloride: Dissolve 4-methylpiperidine-1-sulfonyl chloride (1 equivalent) in anhydrous DCM. Add this solution dropwise to the cold piperazine solution over 30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the sulfonyl chloride.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer with water (2x).

    • To remove excess piperazine, wash with 1M HCl (2x).

    • Combine the acidic aqueous layers, cool to 0 °C, and basify with 2M NaOH to pH > 10.

    • Extract the product from the basic aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 0-10% methanol in ethyl acetate containing 1% triethylamine.

Data Summary Table
ParameterRecommended ConditionRationale
Piperazine Stoichiometry 4 equivalentsMinimizes di-sulfonylation
Base Triethylamine (1.2 eq)Neutralizes HCl byproduct
Solvent Anhydrous DichloromethaneGood solubility, aprotic
Reaction Temperature 0 °C to Room TemperatureControls exotherm, allows completion
Reaction Time 16 hoursEnsures complete reaction
Purification Method Flash Column ChromatographyHigh purity of final product

V. Visualizations

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 1. Dissolve Piperazine & TEA in DCM B 2. Cool to 0 °C A->B C 3. Add 4-Methylpiperidine-1-sulfonyl chloride solution dropwise B->C D 4. Warm to RT, stir 16h C->D E 5. Monitor by TLC/LC-MS D->E F 6. Aqueous Work-up (Acid/Base Extraction) E->F Reaction Complete G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I Pure Product H->I

Caption: A streamlined workflow for the synthesis of 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine.

Troubleshooting Logic for Low Yield

G cluster_reaction Reaction Issues cluster_side_reaction Side Product Formation cluster_workup Work-up Losses Start Low Yield Observed R1 Incomplete Reaction? Start->R1 S1 Di-sulfonylation? Start->S1 W1 Product lost in aqueous layers? Start->W1 R2 Check TLC/LC-MS for starting material R1->R2 R3 Optimize: Increase reaction time/temp Check base stoichiometry Use anhydrous solvent R2->R3 S2 Check LC-MS for higher MW peak S1->S2 S3 Optimize: Increase piperazine excess Slow addition of sulfonyl chloride at 0°C S2->S3 W2 Check pH of aqueous layers before extraction W1->W2 W3 Optimize: Ensure aqueous layer is basic (pH > 10) before final extraction Perform multiple extractions (3x) W2->W3

Caption: A decision tree for troubleshooting low yields in the synthesis.

VI. References

  • Biosynce. (n.d.). 4-Methylpiperidine-1-sulfonyl Chloride CAS 41483-70-9. Retrieved from [Link][3]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine. Retrieved from [1]

  • ResearchGate. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link][4]

  • ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link][2]

  • Wikipedia. (n.d.). Sildenafil. Retrieved from [Link][5]

  • Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved from [Link][6]

  • ResearchGate. (2013). How to extract/isolate piperazine from water without distillation? Retrieved from [Link][7]

  • ResearchGate. (n.d.). Scheme 2. Sulfonylation of N4 piperazine. Retrieved from [Link][8]

  • Amerigo Scientific. (n.d.). 4-Methylpiperidine-1-sulfonyl chloride. Retrieved from [Link][9]

Sources

Technical Support Center: Piperazine Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Yield & Selectivity in Piperazine Sulfonylation Ticket ID: PIP-SULF-001 Responder: Dr. A. Vance, Senior Application Scientist[1]

Introduction

Welcome to the Technical Support Center. You are likely here because the reaction between piperazine and a sulfonyl chloride is deceptively simple. On paper, it is a standard nucleophilic substitution (


-like).[1] In practice, it is a balancing act between bis-sulfonylation  (double reaction), hydrolysis  (reagent decomposition), and purification bottlenecks .[1]

This guide moves beyond generic textbook procedures. We focus on the causality of failure and provide self-validating protocols to ensure you isolate high-purity mono-sulfonamides for your drug discovery campaigns.

Module 1: The Selectivity Crisis (Mono- vs. Bis-sulfonylation)

User Issue: "I am trying to make the mono-sulfonamide, but I keep isolating the bis-sulfonamide (disubstituted) impurity, or my yield is <40%."

The Root Cause

Piperazine is a symmetrical diamine. The moment you introduce a sulfonyl chloride (


), two competitive reactions occur.[1]
  • Reaction A: Piperazine +

    
    
    
    
    
    Mono-sulfonamide.[1]
  • Reaction B: Mono-sulfonamide +

    
    
    
    
    
    Bis-sulfonamide.[1]

The Problem: The nucleophilicity of the secondary amine in the mono-sulfonamide is often comparable to the starting piperazine. If you add


 too fast or use a 1:1 stoichiometry, local high concentrations favor Reaction B.[1]
Troubleshooting & Solutions
StrategyProtocol AdjustmentWhy it works
The "Gold Standard" (Recommended) Use

-Boc-piperazine
instead of free piperazine.
Absolute Selectivity. One nitrogen is protected. Bis-sulfonylation is chemically impossible.[1] Requires a deprotection step (TFA/DCM), but the overall yield is consistently higher (>85%).[1]
The "Budget" Route Use 5.0 equiv. of piperazine.Statistical Probability. By flooding the reaction with excess piperazine, the

is statistically more likely to encounter a fresh piperazine molecule than a mono-product.
Addition Rate Slow, dropwise addition of

at 0°C.
Kinetic Control. Keeps the concentration of the electrophile low, suppressing the rate of the second substitution.

Module 2: Reagent Integrity (The "Hidden" Yield Killer)

User Issue: "My TLC shows the sulfonyl chloride is gone, but I have a lot of unreacted piperazine and low product conversion."

The Root Cause: Hydrolysis

Sulfonyl chlorides are notoriously moisture-sensitive. In the presence of water (from wet solvents or atmosphere), they hydrolyze to form sulfonic acids (


).[1]
  • Mechanism: Water acts as a nucleophile, attacking the sulfur center.[2]

  • Consequence: Sulfonic acids are non-reactive toward amines under standard conditions. They effectively "quench" your reagent before it reacts.

Diagnostic Check
  • Check your solvent: Are you using anhydrous DCM or THF?

  • Check your base: Are you using old bottles of Triethylamine (TEA)? (TEA is hygroscopic).[1]

  • The "Smell" Test: Significant smell of HCl or "acrid" fumes upon opening the sulfonyl chloride bottle often indicates partial hydrolysis has already occurred.

Module 3: Purification (The Acid/Base Switch)

User Issue: "I used excess piperazine to get mono-selectivity, but now I can't separate the product from the starting material."

The Solution: pH-Switch Extraction

You do not need a column for this. You can exploit the basicity difference (


) between piperazine and the sulfonamide.
  • Piperazine: Two basic nitrogens (

    
    , 
    
    
    
    ).[1] Highly basic.
  • Mono-sulfonamide: The remaining NH is a secondary amine, but the sulfonyl group is electron-withdrawing.[1] It is less basic than free piperazine.

The Protocol:

  • Quench: Add water to your reaction mixture.

  • Organic Wash: Extract with DCM.[3] The organic layer contains Product + Bis-impurity + some Piperazine.[4][5]

  • Acid Wash (Critical Step): Wash the organic layer with dilute HCl (pH ~4-5) .[1]

    • Why? At pH 4, free piperazine is fully protonated (cationic) and moves to the aqueous phase .

    • The mono-sulfonamide (less basic) often remains in the organic phase (or can be back-extracted).[1]

  • Result: Evaporate the organic layer.[6] You leave the excess piperazine behind in the water waste.

Visual Workflow: Decision Tree & Mechanism

The following diagram illustrates the critical decision pathways for optimizing this synthesis.

PiperazineOptimization Start Start: Piperazine Synthesis Choice Select Starting Material Start->Choice RouteA Route A: N-Boc-Piperazine (High Cost / High Yield) Choice->RouteA High Purity Required RouteB Route B: Free Piperazine (Low Cost / High Risk) Choice->RouteB Bulk Scale / Low Cost StepA1 1. Sulfonylation (DCM, TEA, 0°C) RouteA->StepA1 StepB1 1. Use 5.0 eq. Piperazine (Excess is critical) RouteB->StepB1 StepA2 2. TFA Deprotection StepA1->StepA2 Workup Workup: Acid/Base Extraction StepA2->Workup StepB2 2. Slow Addition of R-SO2Cl StepB1->StepB2 StepB2->Workup Result Pure Mono-Sulfonamide Workup->Result

Caption: Decision tree for selecting the optimal synthetic route based on purity vs. cost constraints.

Standard Operating Procedures (SOPs)

Method A: High-Fidelity Synthesis (N-Boc Route)

Recommended for medicinal chemistry and library generation.[1]

  • Setup: In a round-bottom flask, dissolve

    
    -Boc-piperazine  (1.0 equiv) in anhydrous DCM  (0.2 M concentration).
    
  • Base: Add Triethylamine (TEA) (1.5 equiv). Cool to 0°C .[7]

  • Reaction: Add Sulfonyl Chloride (1.0 equiv) dropwise over 10 minutes.

  • Monitor: Warm to RT. Stir for 2-4 hours. Monitor by TLC/LCMS.

  • Workup: Wash with water, then brine. Dry over

    
    . Concentrate.
    
  • Deprotection: Redissolve residue in DCM/TFA (4:1 ratio). Stir 1 hour. Evaporate volatiles.[6]

  • Free Basing: The product is a TFA salt. Dissolve in DCM, wash with sat.[1]

    
     to obtain the free base mono-sulfonamide.
    
Method B: Direct Synthesis (Excess Route)

Recommended for large scale or when protecting groups are too expensive.[1]

  • Setup: Dissolve Piperazine (5.0 equiv) in DCM . Add TEA (1.0 equiv).[1]

  • Reaction: Cool to 0°C . Dissolve Sulfonyl Chloride (1.0 equiv) in a separate volume of DCM.

  • Addition: Add the Sulfonyl Chloride solution to the Piperazine solution very slowly (over 30-60 mins).

    • Note: High dilution favors mono-substitution.[1]

  • Workup (The Cleanup):

    • Filter off any precipitated piperazine hydrochloride salts.

    • Wash organic layer with water (

      
      ) to remove the bulk of excess piperazine.
      
    • Perform the pH-switch extraction (Module 3) if purity is still low.[1]

Comparison of Reaction Parameters

ParameterRecommendationTechnical Rationale
Solvent DCM (Dichloromethane) Excellent solubility for sulfonyl chlorides; easy to dry; low boiling point for easy removal.[1]
Alternative Solvent THF (Tetrahydrofuran) Use if piperazine solubility is poor in DCM.[1] Must be anhydrous.
Base TEA or DIPEA Acts as an HCl scavenger. Pyridine can be used but is harder to remove.
Temperature 0°C

RT
Initial cooling prevents exotherm and slows kinetics to favor mono-substitution.[1]
Atmosphere Nitrogen/Argon Mandatory. Prevents hydrolysis of sulfonyl chloride by atmospheric moisture.

References

  • Selectivity Strategies: Simplified Procedure for General Synthesis of Monosubstituted Piperazines. (2020).[1][5][8][9][10] Discusses the limitations of direct alkylation/sulfonylation and the preference for Boc-protection or large excess.

  • Reaction Mechanism & Hydrolysis: Mechanisms of Hydrolysis of Sulfonyl Chlorides. (1956/2008).[1][9] Fundamental kinetic studies on why sulfonyl chlorides decompose in water. [1]

  • Purification Techniques: Recovery and purification of piperazine.[11][12] (Patent US3481933A).[1] Details solubility differences and extraction methods for piperazine derivatives.

  • General Sulfonamide Synthesis: Recent advances in synthesis of sulfonamides. (2016).[1][5] Reviews base catalysis (Pyridine/TEA) and solvent effects.

Sources

Technical Support Center: Synthesis of 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-SF-4MPP-001 Subject: Troubleshooting Side Reactions & Yield Optimization in Unsymmetrical Sulfamide Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Ticket" Context

You are likely encountering difficulties in synthesizing 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine . This molecule is an unsymmetrical sulfamide , a class of compounds notorious for "scrambling" side reactions.

The synthesis generally proceeds via a two-step "one-pot" protocol using Sulfuryl Chloride (


)  as the linker. The core challenge is thermodynamic vs. kinetic control: you must force the sulfuryl chloride to accept exactly one 4-methylpiperidine and one piperazine, in that specific order, without creating symmetric dimers or oligomers.

This guide breaks down the failure modes into three specific modules based on the side products you are likely observing.

Visualizing the Reaction Landscape

The following diagram maps the desired pathway against the critical side-reaction pathways. Use this to identify where your process is deviating.

ReactionPathway SO2Cl2 Sulfuryl Chloride (SO2Cl2) Inter Intermediate: Sulfamoyl Chloride SO2Cl2->Inter Step 1: -78°C Slow Addition Hydrolysis Side Product C: Sulfamic Acid (Hydrolysis) SO2Cl2->Hydrolysis Wet Solvent Amine1 4-Methylpiperidine Amine1->Inter Product Target: Unsymmetrical Sulfamide Inter->Product Step 2: 0°C to RT Nucleophilic Attack SymDimer1 Side Product A: Bis(4-methylpiperidyl)sulfamide Inter->SymDimer1 Excess Amine 1 or High Temp Oligomer Side Product B: Piperazine Oligomers/Bis-sulfamides Inter->Oligomer Excess Intermediate vs Piperazine Inter->Hydrolysis Moisture/Wet Solvent Amine2 Piperazine Amine2->Product

Figure 1: Reaction logic flow. The critical control point is the stability and purity of the Sulfamoyl Chloride intermediate.

Module 1: The "Symmetric Dimer" Problem

Symptom: You observe a major byproduct with a molecular weight corresponding to two 4-methylpiperidine units linked by a sulfonyl group (


).

Diagnosis: This occurs during Step 1 .[1] The 4-methylpiperidine reacted with the newly formed sulfamoyl chloride instead of the remaining


. This is a classic "competitive nucleophilicity" issue.

Troubleshooting Guide:

VariableRecommendationScientific Rationale
Order of Addition Reverse Addition Crucial: Do not add

to the amine. You must add the amine (diluted) slowly to a solution of

.[2] This ensures the amine always encounters an excess of

, favoring mono-substitution.
Temperature -78°C to -40°C At higher temperatures (even 0°C), the reaction rate of the second amine addition competes with the first. Cryogenic conditions kinetically inhibit the second addition.
Stoichiometry 1.0 : 1.0 (Strict) Do not use excess 4-methylpiperidine. If possible, use a slight excess of

(1.1 eq) and remove it under vacuum before Step 2.

Q: Can I use a base in Step 1? A: Yes, but be careful. Using a tertiary amine (TEA/DIPEA) is standard to scavenge HCl. However, the hydrochloride salt of the amine can sometimes precipitate and trap reagents. Ensure vigorous stirring.

Module 2: The Piperazine "Oligomer" Trap

Symptom: Low yield of target, formation of insoluble white solids, or mass spectra showing "dumbbells" (two sulfonyl groups connected by one piperazine).

Diagnosis: Piperazine is a diamine. It has two nucleophilic sites. If you use free piperazine, one molecule can attack two separate sulfamoyl chloride molecules, linking them together.

Troubleshooting Guide:

Option A: The "Flood" Strategy (Cheapest) Use a large excess of piperazine (3 to 5 equivalents) in Step 2.

  • Mechanism: By flooding the reaction, the sulfamoyl chloride is statistically far more likely to hit a free piperazine than a mono-substituted one.

  • Cleanup: Piperazine is water-soluble. The excess can be washed away during the aqueous workup.

Option B: The "Protection" Strategy (Cleanest) Use N-Boc-piperazine instead of free piperazine.

  • Mechanism: The Boc group blocks the second nitrogen. You will form 4-Me-Pip-SO2-Pip-Boc.

  • Post-Process: Requires a deprotection step (TFA/DCM or HCl/Dioxane), but the purity profile is often superior for pharmaceutical applications.

Module 3: Hydrolysis & Stability

Symptom: The intermediate disappears, or you isolate the starting amine hydrochloride salts and sulfuric acid derivatives.

Diagnosis: Sulfamoyl chlorides (


) are highly moisture-sensitive. They hydrolyze rapidly to sulfamic acids (

), which are often water-soluble and lost during extraction.

Corrective Actions:

  • Solvent Quality: Use anhydrous DCM (Dichloromethane) or THF. Dry over molecular sieves if necessary.

  • Atmosphere: Run the reaction strictly under Nitrogen or Argon.

  • Quenching: Do not quench the intermediate. Proceed directly to Step 2 in the same pot if possible. If you must isolate the intermediate, do so rapidly and store under inert gas.

Master Protocol: Optimized Synthesis

This protocol integrates the solutions above into a self-validating workflow.

Reagents:

  • A: 4-Methylpiperidine (1.0 eq) + Triethylamine (1.1 eq) in dry DCM.

  • B: Sulfuryl Chloride (

    
    ) (1.1 eq) in dry DCM.
    
  • C: Piperazine (4.0 eq) in dry DCM (or N-Boc-Piperazine 1.0 eq).

Step-by-Step:

  • Activation (Cryogenic Control):

    • Cool Solution B (

      
      ) to -78°C  (dry ice/acetone bath).
      
    • Add Solution A (Amine 1) dropwise over 60 minutes.

    • Checkpoint: Monitor by TLC/LCMS. You should see the conversion to the intermediate. If you see symmetric dimer, you added A too fast.

  • Degassing (Optional but Recommended):

    • Allow to warm to 0°C.

    • If you used excess

      
      , apply a light vacuum or nitrogen sparge to remove unreacted 
      
      
      
      (boiling point is low, ~69°C, but volatile enough to remove with gas flow). Note: Do not evaporate to dryness if unstable.
  • Coupling (Nucleophilic Attack):

    • Add Solution C (Piperazine) to the reaction mixture at 0°C .

    • Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

    • Note: If using free piperazine, the mixture may become heterogeneous (piperazine HCl salts). This is normal.

  • Workup:

    • Quench with water.[3][4]

    • Extract with DCM.

    • Crucial Wash: If using the "Flood" strategy (Option A), wash the organic layer 3x with water or slightly basic brine to remove the excess unreacted piperazine.

    • Dry over

      
      , filter, and concentrate.
      

References

  • Mechanism of Sulfonylation

    • Source: McManus, S. P., et al. "Nucleophilic substitutions of sulfuryl chloride." Journal of Organic Chemistry.
    • Context: Establishes the reactivity order of amines vs.
  • Synthesis of Unsymmetrical Sulfamides

    • Source: Winum, J. Y., et al. "Sulfamates and their therapeutic potential." Medicinal Research Reviews.
    • Context: Discusses the "sulfamoyl chloride" intermediate pathway for gener
  • Piperazine Selectivity (Mono-functionalization)

    • Source: Jacobsen, J. et al. "Selective Synthesis of Mono-Substituted Piperazines." Journal of Organic Chemistry.
    • Context: Validates the use of Boc-protection or excess equivalents to prevent oligomeriz
  • Burgess Reagent Altern

    
     fails): 
    
    • Source: Nicolaou, K. C., et al. "A New Method for the Synthesis of Sulfamides." Angewandte Chemie.
    • Context: Describes using the Burgess reagent as a milder sulfonyl transfer agent if acid sensitivity is an issue.

Sources

Technical Guide: Controlling Selectivity in Piperazine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

The Core Challenge: The "Dimer Trap"

In the functionalization of piperazine, the formation of the dimer (bis-substituted product) is the most common failure mode. This occurs due to the symmetric nature of the molecule. Once the first nitrogen reacts to form the mono-substituted product, the remaining secondary amine often retains similar—or in the case of alkylation, increased—nucleophilicity compared to the starting material.

Without kinetic or statistical control, the reaction naturally progresses to the thermodynamically stable bis-product.[1]

The Competitive Pathway

The following diagram illustrates the kinetic competition that drives dimer formation.

ReactionPathway Pip Piperazine (Starting Material) Mono Mono-Product (Desired) Pip->Mono k1 (First Attack) Elec Electrophile (R-X) Elec->Mono Bis Bis-Product (Dimer/Impurity) Elec->Bis Mono->Bis k2 (Second Attack) note CRITICAL FAILURE: If k2 ≥ k1, bis-product dominates. (Common in alkylation) Mono->note

Caption: Kinetic pathway showing the competition between the starting material and the mono-product for the electrophile.

Strategic Modules for Selectivity

Do not rely on "luck" or slow addition alone.[1] Select a strategy based on your substrate's cost and the reaction type (Alkylation vs. Acylation).[1]

Strategy A: The "Brute Force" Method (Statistical Control)

Best for: Cheap starting materials (piperazine), volatile electrophiles, or simple alkylations.[2][1] Mechanism: Le Chatelier’s principle.[1] By flooding the reaction with a massive excess of piperazine, you statistically ensure the electrophile encounters a virgin piperazine molecule rather than a mono-substituted one.

ParameterRecommendation
Stoichiometry 5.0 – 10.0 equivalents of Piperazine per 1.0 eq of Electrophile.
Solvent Ethanol, Methanol, or DCM (depending on solubility).[2][1]
Addition Mode Add electrophile dropwise to the stirring piperazine solution.[1]

Protocol 1: High-Excess Mono-Alkylation

  • Dissolve Piperazine (100 mmol, 10 eq) in Ethanol (50 mL).

  • Heat to reflux (or appropriate temp).

  • Dissolve Alkyl Halide (10 mmol, 1 eq) in Ethanol (10 mL).

  • Add the Alkyl Halide solution dropwise over 1-2 hours.

  • Workup (The Critical Step):

    • Evaporate Ethanol.[1]

    • Option A (Distillation): If the product is volatile, distill off the excess piperazine first (bp 146°C), then distill the product.[2][1]

    • Option B (Aqueous Wash): Partition between water and CHCl3.[1][3] Piperazine partitions largely into the water; the mono-alkylated product (more lipophilic) partitions into CHCl3.[1] Note: You may need multiple washes.[2]

Strategy B: The "Proton Shield" Method (pKa Control)

Best for: Non-volatile products, precious electrophiles, or when large excess is impossible.[2][1] Mechanism: Piperazine has two distinct pKa values: 9.73 and 5.35 [1].[1][4] By adjusting the pH or using a mono-salt, you protonate one nitrogen (blocking it) while leaving the other free to react.[2][1]

The Science:

  • At pH ~5.5 - 6.0, the equilibrium favors the monocation .[1]

  • The protonated nitrogen (

    
    ) is non-nucleophilic due to the lack of a lone pair and positive charge repulsion.[1]
    

ProtonShield Pip Free Piperazine (Highly Reactive) MonoSalt Piperazine Mono-HCl (One Site Blocked) Pip->MonoSalt Protonation Acid Add 1.0 eq HCl Acid->MonoSalt Reaction Reaction with Electrophile MonoSalt->Reaction Only free amine reacts

Caption: Using stoichiometry of acid to "mask" one reactive site, preventing bis-functionalization.

Protocol 2: Mono-Protection via HCl Salt

  • Start with Piperazine Monohydrochloride (commercially available) OR generate in situ by mixing Piperazine (1 eq) + HCl (1 eq) in Ethanol.[2][1]

  • Add Electrophile (0.9 - 1.0 eq).[1]

  • Reflux.[1][3][5][6] The protonated amine will not react.[1]

  • Workup: Basify with NaOH to pH >12 to deprotonate the product, then extract with organic solvent.

Strategy C: The "Hard Block" Method (Boc Protection)

Best for: Multi-step synthesis, solid-phase synthesis, or high-value pharmaceutical intermediates.[2][1] Mechanism: Chemically blocking one amine with a tert-butyloxycarbonyl (Boc) group.[2][1] This is the most reliable method but adds two steps (protection and deprotection).[1]

Protocol 3: Selective Mono-Boc Synthesis While commercial N-Boc-piperazine is available, synthesizing it requires care to avoid di-Boc.[2]

  • Dissolve Piperazine (3 eq) in DCM or Water/Dioxane.[2][1]

  • If using water, adjust pH to ~11.[1]

  • Add Boc-Anhydride (Boc2O) (1 eq) dissolved in solvent very slowly (over 3 hours) at 0°C.

  • Purification: The di-Boc product is non-polar (soluble in hexane/ether).[1] The mono-Boc product is basic.[1]

    • Extract the reaction mixture with water (removes excess piperazine).[2][1]

    • Extract the organic layer with dilute citric acid or HCl (pulls mono-Boc into water as a salt; di-Boc stays in organic).[1]

    • Basify the aqueous layer and extract mono-Boc piperazine back into DCM.[1]

Comparative Data: Selecting Your Method

FeatureStrategy A (Excess)Strategy B (Proton Shield)Strategy C (Boc Block)
Selectivity Moderate (80-90%)High (>90%)Very High (>98%)
Atom Economy Poor (Wasteful)ExcellentModerate (Extra steps)
Workup Difficulty High (Removing excess)LowMedium (Extraction logic)
Cost LowLowMedium
Ideal Use Case Simple AlkylationsGeneral SynthesisComplex Drug Targets

Troubleshooting & FAQs

Ticket #1: "I used 5 equivalents of piperazine, but I still see 10-15% dimer on LCMS."

  • Root Cause: The addition rate of your electrophile was too fast, creating localized high concentrations where the mono-product competed with the starting material.

  • Resolution:

    • Dilute the electrophile further (e.g., 10x volume of solvent).[2][1]

    • Use a syringe pump for addition over 4-6 hours.[1]

    • Ensure vigorous stirring (high RPM) to dissipate the reagent instantly.[1]

Ticket #2: "I cannot separate the excess piperazine from my mono-alkylated product."

  • Root Cause: Both compounds are polar amines.[1]

  • Resolution:

    • Derivatization: If your product is valuable, react the crude mixture with Boc2O.[1] The product becomes Boc-Product-R (lipophilic), while excess piperazine becomes di-Boc-piperazine (very lipophilic).[2][1] They may separate easier on silica, or you can use the "Acid Wash" trick (Protocol 3) to separate the mono-functionalized species.[2][1]

    • Precipitation: In ethanol, adding conc. HCl often precipitates Piperazine Dihydrochloride (very insoluble) while the mono-alkylated salt may remain in solution [2].[1][7]

Ticket #3: "Can I use flow chemistry to solve this?"

  • Answer: Yes. Flow chemistry is arguably the superior method for this.[1] By mixing streams of Piperazine and Electrophile in a 1:1 or 2:1 ratio in a micro-reactor, you control the residence time perfectly.[1] The mono-product leaves the reactor before it has time to encounter another electrophile molecule.

References

  • National Center for Biotechnology Information. (2023).[2][1] PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link][2][1]

  • Zietsch, A. (2013).[2][1][3][7] ResearchGate Discussion: Best conditions to perform monoalkylation in piperazine. Retrieved from [Link]

  • Jacobsen, E. N., et al. (2014).[2][1] Enantioselective Synthesis of Piperazines. National Institutes of Health (NIH).[2][1] Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

User Query: "We are experiencing low yields and high impurity profiles (specifically symmetric bis-sulfamides) when scaling the synthesis of 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine from gram to kilogram scale. We need a robust protocol and troubleshooting guide."

Technical Analysis: The target molecule is an unsymmetrical sulfamide .[1][2] The core challenge in synthesizing sulfamides (


) using sulfuryl chloride (

) is managing the competing reactivity of the electrophilic sulfur center.

The primary failure modes during scale-up are:

  • Symmetric Byproduct Formation: Formation of bis(4-methylpiperidino)sulfone or bis(piperazino)sulfone.

  • Oligomerization: If unprotected piperazine is used, the bifunctional nature of piperazine leads to polymer chains.

  • Exothermic Runaway: The reaction of amines with

    
     releases massive enthalpy and HCl gas.
    

The Chemistry: Mechanism & Strategic Route

To ensure high fidelity during scale-up, we recommend a Stepwise Addition Strategy utilizing N-Boc-protection . While direct reaction with free piperazine is cheaper, it is kinetically difficult to control at scale (requires massive excess of piperazine).

Validated Reaction Scheme

ReactionScheme SM1 4-Methylpiperidine Inter Intermediate A (Sulfamoyl Chloride) SM1->Inter Step 1: -78°C to -10°C DCM, Et3N Reagent Sulfuryl Chloride (SO2Cl2) Reagent->Inter Prod_Prot Boc-Protected Sulfamide Inter->Prod_Prot Step 2: Addition of SM2 0°C to RT SM2 N-Boc-Piperazine SM2->Prod_Prot Final Target: 1-(4-Methyl-piperidine- 1-sulfonyl)-piperazine Prod_Prot->Final Step 3: Deprotection (HCl/MeOH or TFA)

Caption: Stepwise synthesis strategy preventing symmetric byproduct formation via intermediate isolation/telescoping.

Critical Process Parameters (Data Table)

Comparison of process variables between "Lab Scale" (often unoptimized) and "Kilogram Scale" (Required for safety/yield).

ParameterLab Scale (<10g)Scale-Up (>1 kg)Reason for Change
Solvent DCM (Dichloromethane)DCM or Me-THFDCM is standard but Me-THF is greener. DCM offers better solubility for sulfamoyl chlorides.
Temp (Step 1) -78°C (Dry Ice/Acetone)-10°C to -20°C (Glycol Chiller)-78°C is impractical at scale. -20°C is sufficient if addition rate is controlled.
Reagent Addition Syringe injectionMetered dosing pumpPrevents localized hot-spots that favor bis-substitution.
Base Triethylamine (

)

or DIPEA
Must manage massive HCl salt precipitation.
Quench Water pourControlled hydrolysis

residues react violently with water; controlled quench prevents pressure spikes.

Troubleshooting Guide & FAQs

Category A: Impurity Profile (Selectivity)

Q1: I am seeing large amounts of Bis(4-methylpiperidine)sulfamide. Why?

  • Diagnosis: This "Symmetric Sulfamide" forms when the starting amine (4-methylpiperidine) reacts with the intermediate sulfamoyl chloride instead of the

    
    .
    
  • Root Cause:

    • Inverse Addition: You added

      
      to the amine. This creates a local excess of amine relative to the chloride.
      
    • High Temperature: Higher temps lower the selectivity between the first and second chloride displacement.

  • Solution:

    • Protocol Fix: Always add the Amine (diluted) into the

      
       (solution) .
      
    • Engineering Fix: Maintain reactor temperature below -10°C during addition.

Q2: We are detecting oligomers/polymers in the baseline.

  • Diagnosis: You are likely using free piperazine (unprotected).

  • Mechanism: Piperazine has two NH sites. One molecule reacts with two sulfamoyl chlorides, bridging them.

  • Solution: Switch to N-Boc-Piperazine . If cost prohibits this, you must use a 5-10 equivalents excess of free piperazine to statistically favor mono-substitution, then recycle the excess piperazine via distillation or aqueous extraction.

Category B: Process Engineering (Physical State)

Q3: The reaction mixture turned into a solid block (unstirrable) halfway through addition.

  • Diagnosis: Precipitation of Triethylamine Hydrochloride (

    
    ) salts.
    
  • Root Cause: High concentration (low solvent volume).

  • Solution:

    • Dilution: Ensure total solvent volume is at least 10-15 volumes (L/kg).

    • Mechanical Stirring: Use a high-torque overhead stirrer (anchor or pitch-blade impeller), not a magnetic stir bar.

    • Alternative: Use an inorganic base (like

      
      ) in a biphasic system (DCM/Water), though this may hydrolyze the sensitive sulfamoyl chloride intermediate. Stick to organic bases with higher dilution.
      

Q4: We observe pressure spikes in the reactor.

  • Diagnosis: HCl gas evolution or exotherm-induced solvent boiling.

  • Solution:

    • Ensure the scrubber system is active.

    • Check the addition rate; it is likely too fast for the cooling capacity of the jacket. The internal temperature should not deviate >5°C from the setpoint.

Validated Scale-Up Protocol (100g Basis)

Safety Warning:


 is corrosive and lachrymatory. Perform in a fume hood.
Step 1: Synthesis of 4-Methylpiperidine-1-sulfonyl chloride
  • Setup: 2L Jacketed Reactor with overhead stirrer, temp probe, and addition funnel. Nitrogen inertion.

  • Charge: Dichloromethane (DCM, 800 mL) and Sulfuryl Chloride (

    
    , 1.1 equiv).
    
  • Cooling: Cool contents to -20°C.

  • Addition: Mix 4-Methylpiperidine (1.0 equiv) and Triethylamine (1.1 equiv) in DCM (200 mL). Add this mixture slowly to the reactor over 2 hours.

    • Critical: Keep internal temp < -10°C.

  • IPC (In-Process Control): Analyze aliquot by GC or NMR. Look for disappearance of amine.

Step 2: Coupling with N-Boc-Piperazine
  • Telescoping: Keep the reaction mixture at -10°C.

  • Addition: Add a solution of N-Boc-Piperazine (1.05 equiv) and Triethylamine (1.2 equiv) in DCM (300 mL) over 1 hour.

  • Warm-up: Allow reactor to warm to 20°C (Room Temp) and stir for 4 hours.

  • Work-up:

    • Quench with water (slowly).[3]

    • Separate organic layer. Wash with 0.5M HCl (removes unreacted amines), then Brine.

    • Dry (

      
      ) and concentrate to obtain the Boc-protected intermediate.
      
Step 3: Deprotection[5]
  • Dissolution: Dissolve intermediate in Methanol (5 vol).

  • Acidolysis: Add 4M HCl in Dioxane or bubbling HCl gas (4 equiv).

  • Precipitation: The product often precipitates as the HCl salt. Filter and wash with ether.

  • Free Basing (Optional): If free base is required, dissolve salt in water, adjust pH to 12 with NaOH, and extract into DCM.

Troubleshooting Logic Tree

Troubleshooting Start Problem Detected Issue Identify Issue Start->Issue Symm Symmetric Byproduct (Bis-sulfamide) Issue->Symm Yield Low Yield / Incomplete Reaction Issue->Yield Solid Stirring Stopped / Solids Crash Out Issue->Solid Symm_Sol1 Check Addition Order: Must be Amine -> SO2Cl2 Symm->Symm_Sol1 Symm_Sol2 Lower Temp to -20°C Symm->Symm_Sol2 Yield_Sol1 Check Moisture: SO2Cl2 hydrolyzed? Yield->Yield_Sol1 Yield_Sol2 Extend Rxn Time at RT (Step 2) Yield->Yield_Sol2 Solid_Sol1 Increase Solvent Volume (Target 15V) Solid->Solid_Sol1 Solid_Sol2 Switch to Overhead Stirrer Solid->Solid_Sol2

Caption: Decision tree for rapid diagnosis of scale-up failures.

References

  • Mechanism of Sulfonylation: De Luca, L., & Giacomelli, G. (2008).[4] An easy and handy synthesis of sulfonamides directly from sulfonic acids.[4][5] The Journal of Organic Chemistry, 73(10), 3967-3969.

  • Sulfuryl Chloride Reactivity: Reboul, E., et al. (2020). Synthesis of Unsymmetrical Sulfamides via SuFEx Click Chemistry. Chemical Science, 11, 11633-11640.

  • Safety & Handling: Sigma-Aldrich. (2025). Safety Data Sheet: Sulfuryl Chloride.

  • Piperazine Scale-Up Chemistry: Brockunier, L. L., et al. (2000). Practical synthesis of piperazine-based sulfonamides. Organic Process Research & Development, 4(6), 568-571.

Sources

Refinement of analytical methods for piperazine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Refinement for Piperazine Compounds

Introduction: The Piperazine Paradox

Piperazine compounds (e.g., anthelmintics, antidepressants like mCPP, and designer BZP derivatives) present a "perfect storm" of analytical challenges:

  • High Polarity: They elute near the void volume in standard Reversed-Phase (RP) HPLC.

  • Basic Secondary Amines: They interact aggressively with free silanols on silica columns, causing severe peak tailing.[1]

  • Chromophore Deficiency: The saturated ring lacks significant UV absorbance, necessitating derivatization or Mass Spectrometry (MS) detection.

This guide moves beyond standard SOPs to address the mechanistic failures in piperazine analysis.

Module 1: Chromatographic Retention & Peak Shape

User Issue: "My piperazine peaks are tailing (As > 2.0) and co-eluting with the solvent front on my C18 column."

The Mechanism of Failure

Standard C18 columns rely on hydrophobic retention. Piperazines are polar and positively charged at neutral/acidic pH.

  • Retention Failure: The polar analyte prefers the aqueous mobile phase over the hydrophobic stationary phase.

  • Tailing: The protonated amine (

    
    ) undergoes ion-exchange interactions with residual deprotonated silanols (
    
    
    
    ) on the silica surface.
Protocol 1.1: The HILIC Solution (Recommended)

Hydrophilic Interaction Liquid Chromatography (HILIC) turns the polarity problem into an advantage, retaining polar amines via a water-layer partition mechanism.

Optimized HILIC Conditions:

  • Column: Bare Silica or Amide-bonded phase (e.g., TSKgel Amide-80 or equivalent).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Gradient: Start high organic (90% B)

    
     60% B. Piperazines elute later as water content increases.
    

QC Checkpoint (Self-Validation):

  • Validation: Inject a void volume marker (e.g., Toluene). If your piperazine elutes before

    
    , the HILIC mode is not fully established. Ensure equilibration time is at least 20 column volumes.
    
Protocol 1.2: High pH Reversed-Phase (Alternative)

If you must use C18, you must suppress piperazine ionization or silanol ionization.

  • Strategy: Use a Hybrid Particle column (e.g., XBridge, Gemini) stable at pH 10.

  • Buffer: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mechanism: At pH 10, piperazine (pKa ~9.8) is largely uncharged, increasing hydrophobic retention and reducing silanol interaction.

Visualization: Method Selection Logic

MethodSelection Fig 1. Decision matrix for selecting analytical mode based on sample matrix and volatility. Start Start: Analyte Properties Matrix Biological Matrix? Start->Matrix Deriv Derivatization Possible? Matrix->Deriv No (Pure Standard) LCMS Method: LC-MS/MS (HILIC) Matrix->LCMS Yes (Plasma/Urine) GCMS Method: GC-MS (Acylation) Deriv->GCMS Yes (Volatile Deriv) HPLC Method: HPLC-UV (High pH C18) Deriv->HPLC No (Thermal Labile)

Module 2: Detection & Derivatization (GC-MS)

User Issue: "I cannot see piperazine on GC-MS, or the peaks are broad and inconsistent."

The Mechanism of Failure

Piperazines have high polarity and can hydrogen-bond with the GC inlet liner (active sites), leading to adsorption and poor transfer to the column.

Protocol 2.1: TFAA Derivatization (Acylation)

Acylation with Trifluoroacetic Anhydride (TFAA) caps the secondary amine, reducing polarity and increasing volatility.

Step-by-Step Workflow:

  • Dry Down: Evaporate 50 µL of sample extract to complete dryness under

    
     at 40°C. Moisture kills the reagent.
    
  • Reagent Addition: Add 50 µL Ethyl Acetate + 50 µL TFAA.

  • Incubation: Cap tightly (Teflon-lined) and heat at 70°C for 30 minutes .

  • Evaporation: Cool to room temp, then evaporate to dryness under

    
    .
    
    • Why? Excess TFAA is acidic and will damage the GC column phase.

  • Reconstitution: Dissolve residue in 100 µL Ethyl Acetate.

QC Checkpoint (Self-Validation):

  • Validation: Monitor the appearance of the di-TFA derivative peak (M+192 mass shift for piperazine). If mono-TFA peaks appear, the reaction was incomplete (likely due to residual water in step 1).

Data: Derivatization Efficiency Comparison

ReagentReaction Cond.[3][4]StabilityMain Ion (EI)Recommendation
TFAA 70°C / 30 minHigh (48 hrs)M-CF3Standard
PFPA 60°C / 20 minModerateM-C2F5For Halogenated analogs
BSA (Silylation) 60°C / 30 minLow (Moisture sensitive)M-15Not Recommended

Module 3: Biological Matrix & Ion Suppression (LC-MS/MS)

User Issue: "My sensitivity drops 10-fold when switching from standards to plasma samples."

The Mechanism of Failure

Phospholipids in plasma co-elute with piperazines (especially in HILIC mode), causing "Ion Suppression" in the electrospray source. Simple protein precipitation (PPT) is insufficient.

Protocol 3.1: Mixed-Mode Cation Exchange (MCX) SPE

Use Mixed-Mode Cation Exchange (MCX) cartridges. Piperazines are basic (


); they will bind to the sulfonate groups while neutrals/acids wash away.

Workflow:

  • Load: Acidified Plasma (pH 3.0). Ensures piperazine is positively charged.

  • Wash 1: 0.1M HCl. Removes proteins/hydrophilics.

  • Wash 2: 100% Methanol. CRITICAL: Removes neutral phospholipids.

  • Elute: 5% Ammonium Hydroxide in Methanol. High pH neutralizes the piperazine, breaking the ionic bond.

Visualization: Sample Prep Logic

SamplePrep Fig 2. MCX Solid Phase Extraction workflow to eliminate phospholipid matrix effects. Sample Plasma Sample Acidify Acidify to pH 3.0 (Protonate Amines) Sample->Acidify Load Load on MCX Cartridge Acidify->Load WashOrg Wash: 100% MeOH (Remove Phospholipids) Load->WashOrg Elute Elute: 5% NH4OH (Neutralize & Release) WashOrg->Elute Inject Inject LC-MS/MS Elute->Inject

Module 4: Chiral Separation

User Issue: "I need to separate the enantiomers of a substituted piperazine derivative."

Protocol 4.1: Polysaccharide CSPs

Standard C18 cannot separate enantiomers. Use Immobilized Polysaccharide columns (e.g., Chiralpak IC).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) (90:10:0.1).

  • The Role of DEA: As a basic additive, DEA masks non-specific sites on the chiral selector, sharpening the peaks. Without DEA, peaks will overlap.

References

  • De Baere, S., et al. (2010). Quantitative determination of piperazine-like designer drugs in human plasma by HPLC-MS/MS. Journal of Chromatography B. Link

  • Tsutsumi, H., et al. (2005). Simultaneous determination of piperazine-type stimulants by GC-MS. Japanese Journal of Forensic Science and Technology. Link

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Link

  • Center for Drug Evaluation and Research (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Link

  • Scientific Instrument Services. (2023). Derivatization Reagents for GC-MS: TFAA Mechanisms. Link

Sources

Technical Support Center: Overcoming Solubility Challenges with Sulfonylpiperazines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfonylpiperazine-based compounds. This guide is designed to provide in-depth, practical solutions to the common and complex solubility challenges encountered during discovery and development. Poor aqueous solubility is a major hurdle for many promising drug candidates, and the unique physicochemical properties of the sulfonylpiperazine moiety require a tailored approach to formulation and delivery.[1][2]

This resource combines troubleshooting FAQs with detailed experimental protocols to empower you to systematically diagnose and overcome solubility-related obstacles, enhancing the bioavailability and therapeutic potential of your compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter in the lab. Each answer provides an explanation of the underlying scientific principles and offers actionable steps for resolution.

Category 1: Fundamental Solubility Issues

Question 1: My sulfonylpiperazine compound shows poor solubility in aqueous buffers. What are the primary molecular drivers for this?

Answer: The limited aqueous solubility of many sulfonylpiperazine derivatives stems from a combination of factors inherent to their structure:

  • High Lipophilicity: The presence of aromatic or other hydrophobic groups required for target binding often results in a high logP value, making the molecule prefer non-polar environments over water.

  • Crystal Lattice Energy: The rigid, crystalline structure of the solid-state compound can have high lattice energy. For the compound to dissolve, the energy released from solvating the individual molecules must be sufficient to overcome this lattice energy. "Brick-dust" molecules, those with high melting points, are particularly challenging.[3][4]

  • pH-Dependent Ionization: The piperazine ring contains two nitrogen atoms that can be protonated, and the sulfonamide group has an acidic proton. The overall charge of the molecule, and thus its interaction with polar water molecules, is highly dependent on the pH of the medium. In its unionized state, the molecule is significantly more hydrophobic.[5]

A logical first step is to characterize these properties for your specific compound.

Question 2: How do I systematically approach improving the solubility of a new sulfonylpiperazine candidate?

Answer: A systematic, tiered approach is most effective. Rushing into complex formulations without understanding the fundamentals can be inefficient. We recommend the following workflow to guide your strategy selection.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Simple Formulation Strategies cluster_2 Phase 3: Solid-State Modification cluster_3 Phase 4: Advanced Delivery Systems A Start: Poorly Soluble Sulfonylpiperazine API B Determine Physicochemical Properties: pKa, LogP, Melting Point, Crystal Form (Polymorphism) A->B C Perform pH-Solubility Profile B->C D Is solubility sufficient in a pH-adjusted buffer? C->D E Screen Co-solvents (PEG, Propylene Glycol, Ethanol, etc.) D->E No Z End: Optimized Formulation D->Z Yes F Is solubility sufficient with co-solvents? E->F G Investigate Salt Formation (for ionizable compounds) F->G No F->Z Yes H Explore Co-crystallization G->H I Develop Amorphous Solid Dispersions (ASDs) H->I J Consider Prodrug Approach I->J K Evaluate Nanotechnology (e.g., Nanosuspensions) J->K K->Z

Caption: Decision tree for selecting a solubility enhancement strategy.

Category 2: Formulation & Solid-State Strategies

Question 3: My compound precipitates when I shift the pH. How can I find the optimal pH for my experiments?

Answer: This is a classic sign of pH-dependent solubility. The sulfonamide group is weakly acidic, while the piperazine nitrogens are basic. The pH at which the molecule is least soluble is its isoelectric point (pI), where it has no net charge.

Causality: The solubility of your compound will be lowest near its pI and will increase as the pH moves away from the pI, causing the molecule to become predominantly charged (ionized). For a typical sulfonylpiperazine, solubility increases at acidic pH (protonation of piperazine) and at alkaline pH (deprotonation of the sulfonamide).[5][6]

Troubleshooting Steps:

  • Determine pKa: Use computational tools or experimental titration to find the pKa values of the acidic and basic functional groups.[7][8]

  • Conduct a pH-Solubility Profile: Experimentally measure the equilibrium solubility of your compound across a wide pH range (e.g., pH 2 to pH 10). This will reveal the pH of minimum and maximum solubility.

  • Select Buffer: Choose a buffer system that maintains the pH well within a range where your compound is highly soluble and stable for the duration of your experiment. Be aware that the dissolution rate of a basic drug salt can decrease in a medium with a high concentration of common ions (e.g., hydrochloride salt in a high chloride buffer).[9]

Question 4: pH adjustment isn't sufficient. What is the next logical step?

Answer: If pH manipulation alone is inadequate, the next step is often to explore salt formation , provided your molecule has suitable ionizable groups. Salt formation is a highly effective method for increasing the dissolution rate and apparent solubility of ionizable drugs.[10][11][12]

Mechanism: Forming a salt of your sulfonylpiperazine with a suitable counter-ion creates a new solid form with different physicochemical properties, including a lower crystal lattice energy and improved solvation characteristics.[11] For a basic piperazine moiety, you would screen various pharmaceutically acceptable acids (e.g., HCl, mesylate, tosylate) to form a salt. The piperazine moiety itself is often used as a co-former to improve the solubility of other acidic drugs.[13][14][15]

Considerations:

  • pKa Rule: A general guideline is that a pKa difference (ΔpKa) of at least 2-3 units between the drug and the counter-ion is needed to form a stable salt.

  • Stability: The chosen salt form must be physically and chemically stable and non-hygroscopic.

  • Common Ion Effect: The solubility of a salt can be suppressed in the presence of a common ion, which can be relevant in certain buffer systems or in vivo.[9]

Question 5: My compound is non-ionizable or salt formation failed. What are my options for solid-state modification?

Answer: For neutral compounds or when salt formation is not viable, you should investigate co-crystallization and amorphization .

  • Co-crystallization: This technique involves combining the active pharmaceutical ingredient (API) with a benign co-former in a specific stoichiometric ratio to form a new crystalline solid.[16] The co-former is chosen for its ability to form strong non-covalent interactions (like hydrogen bonds) with the API, disrupting the API's self-assembly and creating a crystal lattice with more favorable dissolution properties.[16][17]

  • Amorphization (Amorphous Solid Dispersions - ASDs): This is a powerful technique that converts the crystalline drug into its amorphous, or non-crystalline, state.[18][19] Amorphous materials lack the long-range molecular order of crystals and exist at a higher free energy state.[18] This translates to significantly higher apparent solubility and faster dissolution rates.[19] Typically, the amorphous drug is dispersed within a polymer matrix (e.g., PVP, HPMC) to prevent it from recrystallizing over time.[20][21]

StrategyMechanismProsCons
Salt Formation Creates a new ionic solid with different crystal packing and solvation properties.Highly effective, well-understood, established regulatory pathway.Only for ionizable drugs, risk of disproportionation, potential for hygroscopicity.[10][22]
Co-crystallization Disrupts API crystal packing via hydrogen bonding with a co-former.Applicable to non-ionizable drugs, can improve other properties (e.g., stability, mechanics).Co-former selection can be challenging, requires screening.[16]
Amorphous Solid Dispersion (ASD) Eliminates crystal lattice energy by creating a disordered solid state.Dramatic increases in apparent solubility, applicable to most compounds.Physically unstable (risk of recrystallization), requires a stabilizing polymer, potential for higher pill burden.[18][23]

Table 1: Comparison of Solid-State Solubility Enhancement Strategies.

Category 3: Advanced Delivery Strategies

Question 6: I've tried various formulation approaches with limited success. Should I consider a prodrug strategy?

Answer: Yes, a prodrug approach is a valuable, albeit more resource-intensive, strategy. This involves chemically modifying your sulfonylpiperazine to attach a temporary, water-soluble promoiety.[24][25]

Mechanism: The prodrug is designed to be highly soluble and is converted back to the active parent drug in vivo through enzymatic or chemical cleavage.[26] This strategy can dramatically increase aqueous solubility. For example, attaching a phosphate or a glucuronide moiety can increase solubility by several orders of magnitude.[24]

Key Considerations:

  • Bioconversion: The linker between the drug and the promoiety must be stable in the formulation but efficiently cleaved at the desired site of action to release the active drug.

  • Synthetic Feasibility: The synthesis of the prodrug must be achievable and scalable.

  • Regulatory Path: Prodrugs are considered new chemical entities (NCEs), which involves a more extensive development and regulatory process.

Question 7: What role can nanotechnology play in solving my solubility issues?

Answer: Nanotechnology offers several powerful methods to formulate poorly soluble compounds like sulfonylpiperazines by increasing the drug's surface area, which enhances the dissolution rate.[27]

Common Approaches:

  • Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range (typically < 1000 nm) and stabilizing the particles with surfactants or polymers. The dramatically increased surface-area-to-volume ratio leads to a faster dissolution rate.[28]

  • Polymeric Nanoparticles/Micelles: The drug can be encapsulated within or adsorbed onto the surface of biocompatible nanoparticles.[27][29] These systems can protect the drug from degradation, provide sustained release, and improve bioavailability.[29][30][31]

These advanced delivery systems are generally considered when other approaches are insufficient, particularly for compounds in later stages of development or those requiring specialized delivery (e.g., injectables).[27]

Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol describes a common lab-scale method for preparing an ASD, a key technique for enhancing the solubility of poorly soluble crystalline compounds.[32]

Objective: To prepare a molecular dispersion of a sulfonylpiperazine API in a polymer matrix to prevent crystallization and enhance aqueous dissolution.

Materials:

  • Sulfonylpiperazine API

  • Polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), HPMC-AS)

  • Volatile organic solvent (e.g., acetone, methanol, dichloromethane) capable of dissolving both API and polymer.

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Solution Preparation:

    • Accurately weigh the API and the polymer in a desired ratio (e.g., 1:1, 1:3, 1:5 by weight).

    • Dissolve both components completely in a minimal amount of the selected organic solvent in a round-bottom flask. Ensure a clear solution is formed, indicating complete dissolution.

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator.

    • Set the water bath temperature to a point that ensures rapid evaporation without degrading the API (typically 40-50°C).

    • Apply vacuum and rotation. The solvent will evaporate, leaving a thin, solid film on the inner surface of the flask.

  • Drying:

    • Carefully scrape the solid film from the flask.

    • Transfer the solid to a glass dish and place it in a vacuum oven.

    • Dry the material at a moderate temperature (e.g., 40°C) under high vacuum for 24-48 hours to remove any residual solvent. Residual solvent can act as a plasticizer and promote recrystallization.

  • Characterization (Self-Validation):

    • Visual Inspection: The resulting material should be a clear, glassy solid, not a crystalline powder.

    • Differential Scanning Calorimetry (DSC): A successful ASD will show a single glass transition temperature (Tg) and the absence of a melting endotherm corresponding to the crystalline API.

    • Powder X-Ray Diffraction (PXRD): The PXRD pattern of the ASD should show a broad, amorphous "halo" rather than the sharp Bragg peaks characteristic of a crystalline material.

  • Performance Testing:

    • Conduct dissolution studies comparing the dissolution rate of the prepared ASD to the crystalline API in a relevant buffer. A significant increase in both the rate and extent of dissolution validates the success of the amorphization.

G A 1. Dissolve API & Polymer in Volatile Solvent B 2. Evaporate Solvent (Rotary Evaporator) A->B C 3. Scrape Solid Film & Dry (Vacuum Oven) B->C D 4. Characterize Solid State (DSC, PXRD) C->D E 5. Perform Dissolution Test vs. Crystalline API D->E F Result: Amorphous Solid Dispersion with Enhanced Solubility E->F

Caption: Workflow for ASD preparation by solvent evaporation.

References
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Chaudhari, S. P., & Dattatraya, M. S. (2015). Solubility and Dissolution Enhancement of Sulfasalazine by Solid Dispersion Technique. International Journal of Pharmaceutical Sciences and Research, 6(8), 3466-3475. [Link]

  • Shan, X. (2022). Improving the Methods of Solubility and Drug Design in a Prodrug. Journal of Harmonized Research in Pharmacy, 11(1), 178. [Link]

  • N'Da, D. D. (2017). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules, 22(6), 911. [Link]

  • Gong, N., et al. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Journal of Pharmaceutical Sciences, 111(9), 2527-2537. [Link]

  • Cho, S. H., et al. (2003). pH-induced Solubility Transition of Sulfonamide-Based Polymers. Biomacromolecules, 4(5), 1237-1243. [Link]

  • Kumar, S., & Nanda, A. (2022). Role of Coformers in Solubility Enhancement of Poorly Soluble Drugs through Cocrystallization: An Overview. International Journal of Pharmaceutical Sciences and Research, 74(2), 24-31. [Link]

  • Sharma, D., et al. (2016). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Sciences, 5(2), 172-183. [Link]

  • Kumar, S., & Singh, S. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(12), 400-409. [Link]

  • Kim, J. Y., & Kim, D. W. (2020). Recent Technologies for Amorphization of Poorly Water-Soluble Drugs. Pharmaceutics, 12(9), 836. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]

  • Rautio, J., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 23(1), 6. [Link]

  • Al-Sbiei, A., et al. (2023). Nanotechnology-based approaches for targeted drug delivery for the treatment of respiratory tract infections. Journal of Nanobiotechnology, 21(1), 358. [Link]

  • Amar, M. N., et al. (2024). Predictive modeling of CO2 solubility in piperazine aqueous solutions using boosting algorithms for carbon capture goals. Scientific Reports, 14(1), 1-15. [Link]

  • ResearchGate. (n.d.). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. [Link]

  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • Zhang, Y., et al. (2024). A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. Molecules, 29(8), 1779. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • ResearchGate. (n.d.). Influence of pH on the Dissolution of Promethazine Hydrochloride from Hydroxypropylmethylcellulose Controlled Release Tablets. [Link]

  • Frontiers. (n.d.). A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability. [Link]

  • Maurizi, E., et al. (2020). Nanomedicine Approaches to Negotiate Local Biobarriers for Topical Drug Delivery. Advanced Therapeutics, 3(11), 2000160. [Link]

  • ResearchGate. (n.d.). Understanding the Behavior of Amorphous Pharmaceutical Systems during Dissolution. [Link]

  • ResearchGate. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. [Link]

  • Bergström, C. A. S., et al. (2013). Computational Prediction of Drug Solubility in Lipid Based Formulation Excipients. Pharmaceutical Research, 30(11), 2783-2795. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Fralish, M., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics, 16(2), 241. [Link]

  • ResearchGate. (n.d.). Salt Formation to Improve Drug Solubility. [Link]

  • Bergström, C. A. S., et al. (2013). Computational Prediction of Drug Solubility in Lipid Based Formulation Excipients. Pharmaceutical Research, 30(11), 2783-2795. [Link]

  • Wang, S., et al. (2023). Optimized solubility and bioavailability of genistein based on cocrystal engineering. Journal of Pharmaceutical and Biomedical Analysis, 234, 115598. [Link]

  • Du Toit, L. C., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 393. [Link]

  • YouTube. (2024, July 14). Optimizing Drug Loading in Amorphous Solid Dispersions. [Link]

  • PubMed. (n.d.). Nanotechnology-based Approaches for Targeted Drug Delivery to the Small Intestine: Advancements and Challenges. [Link]

  • Serajuddin, A. T. M., & Jarowski, C. I. (1985). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of Pharmaceutical Sciences, 74(2), 142-147. [Link]

  • Wiedenmann, A., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(7), 1007. [Link]

  • ResearchGate. (n.d.). Co-Crystals For Improving Solubility And Bioavailability Of Pharmaceutical Products. [Link]

  • Bergström, C. A. S. (2006). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Expert Opinion on Drug Metabolism & Toxicology, 2(6), 877-891. [Link]

  • Scientific Research Archives. (n.d.). Revolutionizing drug delivery systems: Nanotechnology-based approaches for targeted therapy. [Link]

  • ResearchGate. (n.d.). (PDF) Effect of pH-sodium lauryl sulfate combination on solubilization of PG-300995 (an Anti-HIV agent): A technical note. [Link]

  • Kumar, S., & Singh, S. (2013). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 3(6), 417-426. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Encyclopedia.pub. (n.d.). Amorphization of Poorly Water-Soluble Drugs. [Link]

  • Johnson, S. R., & Zheng, W. (2007). Recent progress in the computational prediction of aqueous solubility and absorption. AAPS Journal, 9(4), E498-E506. [Link]

  • PubMed. (n.d.). Impact of dissolution medium pH and ionization state of the drug on the release performance of amorphous solid dispersions. [Link]

  • Sapsford, K. E., et al. (2013). Functionalizing nanoparticles with biological molecules: Developing chemistries that facilitate nanotechnology. Chemical Reviews, 113(3), 1904-2074. [Link]

  • PubMed. (n.d.). Amorphization of Low Soluble Drug with Amino Acids to Improve Its Therapeutic Efficacy: a State-of-Art-Review. [Link]

  • International Scientific Journal of Engineering and Management. (n.d.). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. [Link]

  • Stracey, R. L. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Technology, 27(11), 48-60. [Link]

Sources

Enhancing the metabolic stability of piperidine-containing compounds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: OPEN Operator: Senior Application Scientist Ticket Focus: Metabolic Instability in Piperidine-Containing Scaffolds

Introduction: Welcome to the Help Desk

You are likely here because your lead compound—featuring a piperidine ring—is showing high intrinsic clearance (


) in liver microsomes. This is a "classic" medicinal chemistry bottleneck. Piperidine is a privileged pharmacophore found in drugs like Donepezil, Fentanyl, and Ritalin, but it is also a notorious substrate for Cytochrome P450 (CYP450) enzymes.

This guide is not a textbook; it is a troubleshooting manual. We will diagnose the specific metabolic "soft spot," apply structural patches, and validate the results.

Module 1: Diagnostic Hub – Identifying the Leak

Before synthesizing new analogs, you must confirm where the oxidation is occurring.

The Core Problem: The Iminium Gateway The metabolic instability of piperidine is almost always driven by the oxidation of the


-carbon (the carbon adjacent to the nitrogen). CYP450 enzymes abstract a hydrogen atom or an electron, leading to an unstable iminium ion  intermediate. This intermediate is the "gateway" to ring opening, dealkylation, or lactam formation.
Visualizing the Failure Mode

The following diagram illustrates the mechanistic cascade you are fighting against.

PiperidineMetabolism Parent Parent Piperidine Complex CYP450-Substrate Complex Parent->Complex Binding Radical C-Centered Radical Complex->Radical H-Abstraction (HAT) or SET Iminium Iminium Ion (The Gateway) Radical->Iminium -1e- oxidation Lactam Lactam (Stable Metabolite) Iminium->Lactam +OH- (Hydroxylation) RingOpen Ring Opening/ Dealkylation Iminium->RingOpen Hydrolysis

Figure 1: The CYP450-mediated oxidative cascade of piperidine. The Iminium Ion is the critical bifurcation point leading to clearance.

Module 2: Structural Modification Toolkit (Troubleshooting Guides)

Once you have confirmed


-oxidation (via metabolite ID), use the following tickets to resolve the instability.
Ticket #001: Blocking the

-Carbon

Issue: Rapid formation of lactams or N-dealkylated products. Solution: Strengthen the bond or block the site sterically.

StrategyMechanismImplementation Note
Fluorination Replaces the labile C-H bond with a strong C-F bond (116 kcal/mol vs 99 kcal/mol). Also lowers amine basicity (

) via inductive effect.
Caution: Fluorine at the 3 or 4 position is common.

-fluorination is synthetically difficult and chemically unstable; focus on

-fluorination to lower

or direct blocking if possible.
Deuteration Exploits the Kinetic Isotope Effect (KIE). C-D bonds are harder to break than C-H bonds.Pro: Minimal change in potency/binding. Con: Cost of goods.
Gem-Dimethylation Introduces steric hindrance to prevent the CYP heme iron from approaching the C-H bond.Risk: The "Thorpe-Ingold" effect may alter ring conformation, potentially killing target potency.

Expert Insight: Do not blindly fluorinate. While C-F bonds are strong, the real gain often comes from lowering the


  of the piperidine nitrogen. CYP enzymes prefer cationic substrates. If you lower the 

(e.g., from 9.5 to 7.5) using a

-fluorine or an electron-withdrawing group, you reduce the affinity of the drug for the CYP active site [1, 2].
Ticket #002: Scaffold Hopping (The "Nuclear Option")

Issue: Simple substitutions are failing or causing toxicity. Solution: Change the geometry to remove the liability entirely.

The Spirocyclic Switch: Replacing the piperidine with a spirocyclic system (e.g., 1-azaspiro[3.3]heptane) is a validated strategy.[1][2] These strained rings change the exit vectors and often show superior metabolic stability because the


-carbons are sterically protected or part of a strained system less prone to radical formation [3].

Decision Logic for Optimization:

OptimizationTree Start High Clearance (> 50% liver blood flow) MetID Metabolite ID: Where is the oxidation? Start->MetID Alpha Alpha-Carbon Oxidation MetID->Alpha Nitrogen N-Oxidation MetID->Nitrogen Remote Remote Ring Oxidation MetID->Remote Sol1 Strategy A: Deuteration (Keep Potency) Alpha->Sol1 Preserve Structure Sol2 Strategy B: Fluorination (Lower pKa) Alpha->Sol2 Modulate Electronics Sol3 Strategy C: Spiro-cycle (Scaffold Hop) Alpha->Sol3 Drastic Change Nitrogen->Sol2 Reduce Basicity Sol4 Strategy D: Steric Bulk (Methylation) Remote->Sol4 Block Site

Figure 2: Decision matrix for triaging piperidine metabolic instability.

Module 3: Experimental Validation Protocol

Protocol ID: HLM-STAB-01 Assay: Human Liver Microsomal (HLM) Stability Assay

Objective: Determine the intrinsic clearance (


) and half-life (

) of the optimized analog.

Reagents:

  • Phosphate Buffer (100 mM, pH 7.4)

  • Human Liver Microsomes (20 mg/mL protein conc.)

  • NADPH Regenerating System (or 1 mM NADPH final)

  • Test Compound (1

    
    M final conc., <0.1% DMSO)
    
  • Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide)

Step-by-Step Procedure:

  • Pre-Incubation: Mix 30

    
    L of microsomes (0.5 mg/mL final) with 360 
    
    
    
    L buffer and 10
    
    
    L test compound. Incubate at 37°C for 5 minutes.
  • Initiation: Add 100

    
    L of pre-warmed NADPH to start the reaction.
    
  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L of ice-cold Stop Solution. Vortex for 10 min.
    
  • Analysis: Centrifuge at 4000g for 20 min. Inject supernatant into LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope is

    
    .
    

Self-Validation (Quality Control):

  • High Clearance Control: Verapamil or Propranolol (Expect

    
     min).
    
  • Low Clearance Control: Warfarin (Expect

    
     min).
    
  • If controls fail, discard the plate.

Data Summary: Impact of Modifications

The following table summarizes real-world SAR (Structure-Activity Relationship) trends observed when optimizing piperidine scaffolds [4, 5].

Modification StrategyRelative Metabolic Stability (

)
Impact on Lipophilicity (LogD)Impact on hERG Binding
Unsubstituted Piperidine Baseline (1x)BaselineHigh Risk (Basic amine)
4-F-Piperidine Moderate Increase (2-3x)Slight IncreaseReduced (Lower

)
3,3-Difluoro-Piperidine High Increase (5-10x)IncreaseSignificantly Reduced
Deuterated (

-D)
Slight Increase (1.3-1.5x)No ChangeNo Change
1-azaspiro[3.3]heptane Significant Increase (>10x)Decrease (Usually)Variable
Frequently Asked Questions (FAQ)

Q: Why does fluorination sometimes decrease potency? A: Fluorine is small but highly electronegative. It pulls electron density away from the nitrogen, lowering its


. If your drug target requires a positive charge (protonated amine) for a salt-bridge interaction (e.g., Aspartate in GPCRs), lowering the 

may reduce binding affinity.

Q: Can I just use a morpholine ring instead? A: Yes, morpholine is a common bioisostere. It lowers the


 (~8.3 vs 11.0 for piperidine) and blocks the 4-position. However, the oxygen atom increases polarity (lowering LogP), which might reduce membrane permeability or blood-brain barrier penetration.

Q: What is the "Magic Methyl" effect in this context? A: Adding a methyl group to the piperidine ring can lock the ring into a specific conformation (chair vs. boat). If this conformation matches the enzyme's binding pocket, metabolism might actually increase. Conversely, if it clashes with the CYP heme access channel, stability improves drastically. It is a high-risk, high-reward strategy.

References
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Pecic, S., et al. (2012). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Prostaglandins & Other Lipid Mediators.[3]

  • Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition.

  • Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design and Optimization: Strategies and Tactics. Bentham Science Publishers.
  • Stepan, A. F., et al. (2011). Structural Analogues of Piperidine-Based Renin Inhibitors: Optimization of Metabolic Stability. ACS Medicinal Chemistry Letters.

Sources

Technical Support Center: Mitigating Piperazine Derivative Toxicity in In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable advice for troubleshooting and reducing the toxicity of piperazine derivatives in your in vitro assays. The piperazine heterocycle is a common scaffold in modern drug discovery, valued for its ability to improve physicochemical properties like solubility and bioavailability.[1] However, its basic nitrogen atoms and potential for cationic amphiphilic properties can lead to unintended biological consequences, complicating data interpretation.

This resource provides solutions to common problems in a direct question-and-answer format, grounded in mechanistic principles to empower you to make informed decisions for your experiments.

Part 1: FAQs - Understanding the Problem

This section addresses the fundamental reasons why piperazine derivatives can exhibit toxicity and interfere with your assays.

Q1: Why are my cells dying at lower-than-expected concentrations of my piperazine compound?

A1: Unexpected cytotoxicity from piperazine derivatives often stems from mechanisms beyond on-target pharmacology. Several key factors could be at play:

  • Lysosomotropism and Phospholipidosis: Many piperazine derivatives are cationic amphiphilic drugs (CADs).[2][3] Due to their chemical nature, they can become protonated and trapped within the acidic environment of lysosomes.[4][5] This accumulation can disrupt lysosomal function, inhibit lipid catabolism, and lead to lysosomal membrane permeabilization (LMP), releasing hydrolases into the cytosol and triggering cell death.[4]

  • Mitochondrial Impairment: Studies have shown that some piperazine analogues can induce hepatotoxicity by increasing reactive oxygen species (ROS) formation, depleting intracellular ATP and glutathione (GSH), and disrupting the mitochondrial membrane potential, ultimately leading to caspase-3 activation and apoptosis.[6]

  • Off-Target Receptor Activity: The piperazine scaffold is a "privileged structure" that can bind to a wide range of G-protein coupled receptors (GPCRs).[7] Your compound may be interacting with unintended serotonergic, dopaminergic, or adrenergic receptors on your cells, triggering signaling cascades that lead to cell death.[7][8] A notorious off-target is the hERG potassium channel, inhibition of which is a major concern for cardiotoxicity.[7]

Q2: My cell viability assay (e.g., MTT, AlamarBlue) results are inconsistent or show an unexpected increase in signal. What could be the cause?

A2: This is a classic sign of assay interference, a common issue with certain chemical structures.

  • Redox Activity: Assays like MTT, MTS, and resazurin (the active component of AlamarBlue and Tox8) are dependent on cellular redox potential. If your piperazine derivative has redox-cycling capabilities, it can directly reduce the reporter dye, leading to a false-positive signal that suggests higher cell viability than is actually present.

  • Compound Precipitation: Piperazine derivatives, especially at higher concentrations, can have limited solubility in aqueous assay media. Precipitated compound can interfere with optical readings (absorbance or fluorescence), leading to variable and unreliable results. Always check your wells for precipitation under a microscope before adding assay reagents.

Q3: How do I know if the observed effect is true on-target toxicity versus a non-specific artifact?

A3: This is a critical question in drug discovery. Distinguishing between specific and non-specific effects requires a multi-pronged, tiered approach to your experimental design.[9]

  • Orthogonal Assays: Never rely on a single assay.[10] If you observe toxicity with a metabolic assay (e.g., MTT), validate it with a method that measures a different cellular parameter.[11] Good orthogonal choices include assays that measure membrane integrity (like LDH or Adenylate Kinase release) or direct cell counting.[12][13]

  • Structure-Activity Relationship (SAR): Test a structurally related but inactive analogue of your compound. If this analogue shows similar toxicity, it strongly suggests a non-specific effect related to the chemical scaffold rather than on-target activity.

  • Time-Dependency: True pharmacological effects often have a specific time course, while non-specific toxicity due to membrane disruption can be very rapid. Run a time-course experiment to observe the onset of cytotoxicity.

  • Cell Line Specificity: If your target is only expressed in a specific cell line, test your compound in a target-negative cell line. Toxicity that persists in the target-negative line is likely off-target.

Part 2: Troubleshooting Guide - Practical Solutions

This section provides actionable steps to address specific experimental issues.

Issue 1: High background cytotoxicity is masking my on-target effect.

  • Problem: The therapeutic window of your compound is too narrow in vitro because of baseline toxicity.

  • Solution Workflow:

    • Optimize Compound Concentration and Incubation Time: The first and simplest step is to perform a matrix titration of both concentration and time. You may find that a shorter incubation period is sufficient to observe the on-target effect while minimizing off-target cytotoxicity.

    • Increase Serum Concentration: For cell-based assays, increasing the percentage of fetal bovine serum (FBS) in your culture medium can sometimes mitigate non-specific toxicity. The proteins in serum can bind to "sticky" compounds, reducing their free concentration and non-specific interactions with cell membranes.

    • Change Assay Readout: Switch from a general metabolic health assay to one that measures a more specific downstream event of your target pathway. This could be a reporter gene assay, a specific phosphorylation event measured by ELISA or Western Blot, or a biomarker release assay.

    • Use a More Robust Cell Model: Some immortalized cell lines are overly sensitive.[14] Consider using primary cells or 3D culture models like spheroids, which can be more resistant to non-specific compound effects and more accurately mimic in vivo conditions.[15]

Issue 2: My results are not reproducible between experiments.

  • Problem: High variability in IC50 values or other endpoint measurements.

  • Solution Workflow:

    • Verify Compound Solubility and Stability: Ensure your compound is fully dissolved in your stock solvent (e.g., DMSO) and does not precipitate when diluted into aqueous assay media. Visually inspect plates with a microscope. If solubility is an issue, consider alternative formulation strategies.

    • Control for Cell Health and Density: Inconsistent cell seeding density is a major source of variability. Ensure your cells are in the logarithmic growth phase and that you use a consistent seeding density for all experiments.[16] Regularly test for mycoplasma contamination, which can profoundly affect cell health and drug response.

    • Implement Counter-screens: Proactively screen for common assay-interfering properties. This includes screens for redox activity and compound autofluorescence if you are using a fluorescence-based readout.

Part 3: Detailed Protocols & Data Interpretation

Protocol 1: Orthogonal Assessment of Cytotoxicity - LDH Release Assay

This protocol describes a method to measure the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, providing a direct measure of cytotoxicity that is complementary to metabolic assays.

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage. The activity of this released LDH is measured by converting a substrate into a colored or fluorescent product.

Step-by-Step Methodology:

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Add your piperazine derivatives at various concentrations (typically a 10-point, 3-fold serial dilution). Include three control groups:

    • Vehicle Control: Cells treated with the highest concentration of the compound's solvent (e.g., 0.1% DMSO).

    • Maximum Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay endpoint.

    • Untreated Control: Cells in media only.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay Procedure: a. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new flat-bottom 96-well plate. Be careful not to disturb the cell monolayer. b. Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). c. Add the reaction mixture to each well of the new plate containing the supernatant. d. Incubate at room temperature for 30 minutes, protected from light. e. Add the stop solution provided in the kit.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a plate reader.

Data Analysis & Interpretation:

  • Subtract the background absorbance (from a no-cell control) from all readings.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Vehicle Control LDH Activity) / (Maximum Release LDH Activity - Vehicle Control LDH Activity)] * 100

  • Plot the % Cytotoxicity against the compound concentration and fit a dose-response curve to determine the EC50 value.

Data Presentation Example:

CompoundAssay TypeEndpointIC50 / EC50 (µM)Interpretation
Piperazine-XMTTMetabolic Activity5.2Potent effect on cell metabolism.
Piperazine-XLDH ReleaseMembrane Integrity> 50No significant membrane damage at concentrations that inhibit metabolism. Suggests a cytostatic or apoptotic effect, not immediate necrosis.
Control ToxinMTTMetabolic Activity1.5Strong cytotoxic effect.
Control ToxinLDH ReleaseMembrane Integrity2.0Concordant results, indicating cell death via membrane disruption.

Part 4: Visualizing Workflows and Mechanisms

Diagram 1: Troubleshooting Workflow for Unexpected Cytotoxicity

This diagram outlines a logical decision-making process when encountering unexpected cell death in your assays.

G start Unexpected Cytotoxicity Observed q1 Is compound soluble in media? start->q1 solubility Address Formulation/ Solubility Issues q1->solubility No q2 Run Orthogonal Assay (e.g., LDH Release) q1->q2 Yes q3 Do results from orthogonal assays agree? q2->q3 confirm_tox Toxicity Confirmed. Proceed with mitigation. q3->confirm_tox Yes interference Assay Interference Likely q3->interference No mitigate Mitigation Strategy: - Optimize Time/Dose - Increase Serum - Change Cell Model confirm_tox->mitigate counterscreen Perform Counter-screen (e.g., for redox activity) interference->counterscreen

Caption: A decision tree for troubleshooting unexpected cytotoxicity.

Diagram 2: Mechanism of Lysosomotropic Drug Sequestration

This diagram illustrates how cationic amphiphilic piperazine derivatives can accumulate in lysosomes, a key mechanism of off-target toxicity.

G cluster_cell Cell cluster_lysosome Lysosome (pH ~4.5) cluster_key Key drug_ion Drug-H+ drug_ion2 Drug-H+ drug_ion3 Drug-H+ drug_neutral Drug (Neutral) drug_neutral->drug_ion Diffusion label_cytosol Cytosol (pH ~7.2) outside Extracellular Space outside->drug_neutral Compound Addition k1 Drug (Neutral): Membrane Permeable k2 Drug-H+ (Protonated): Membrane Impermeable (Trapped in Lysosome)

Caption: Sequestration of a basic compound in the acidic lysosome.

References

  • Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. PubMed, National Center for Biotechnology Information.[Link]

  • Current awareness of piperazines: pharmacology and toxicology. PubMed, National Center for Biotechnology Information.[Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. National Center for Biotechnology Information.[Link]

  • In vitro Toxicity Testing in the Twenty-First Century. National Center for Biotechnology Information.[Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. National Center for Biotechnology Information.[Link]

  • Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. National Center for Biotechnology Information.[Link]

  • Concentration-dependent effects of five piperazine derivatives with... ResearchGate.[Link]

  • Assay Interference by Chemical Reactivity. National Center for Biotechnology Information.[Link]

  • Liposomal Encapsulation Reduces the Cytotoxic Effects of Gramicidin S in Monolayer and Spheroid Fibroblast Cultures. MDPI.[Link]

  • Effect of a novel piperazine compound on cancer cells. ResearchGate.[Link]

  • How can one evaluate toxicity of the compound via in vivo despite of lack of the compound? ResearchGate.[Link]

  • Cationic amphiphilic drugs induce accumulation of cytolytic lysoglycerophospholipids in the lysosomes of cancer cells and block their recycling into common membrane glycerophospholipids. PNAS.[Link]

  • In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues. Libertas Academica.[Link]

  • Antiviral activity of cationic amphiphilic drugs. National Center for Biotechnology Information.[Link]

  • A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. National Center for Biotechnology Information.[Link]

  • In Vitro Toxicity Testing. Porsolt.[Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate.[Link]

  • A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput. JoVE.[Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube.[Link]

  • Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. National Center for Biotechnology Information.[Link]

  • Synthesis and Cytotoxicity Studies on Novel Piperazinylacetamides. Bentham Science.[Link]

  • Repurposing Cationic Amphiphilic Drugs and Derivatives to Engage Lysosomal Cell Death in Cancer Treatment. Frontiers.[Link]

  • The Synthesis, Metal Exchange, and Hyaluronate Functionalization of a Cationic Gallium-Based Thiosemicarbazone Anticancer Drug. MDPI.[Link]

  • Cationic amphiphilic drugs cause a marked expansion of apparent lysosomal volume: Implications for an intracellular distribution-based drug interaction. National Center for Biotechnology Information.[Link]

  • Walk away montoring of cytotoxicity, viability and apoptosis. YouTube.[Link]

  • Guidelines for the use and interpretation of assays for monitoring cell death in higher eukaryotes. National Center for Biotechnology Information.[Link]

  • What methods would you use to decrease the toxicity of a hyperimmune serum in cell culture? ResearchGate.[Link]

  • Cell death assays for drug discovery. Academia.edu.[Link]

Sources

Validation & Comparative

Technical Guide: 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine vs. Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Methyl-piperidine-1-sulfonyl)-piperazine represents a specialized "sulfamide" scaffold that bridges the gap between traditional piperazine amides and alkyl-piperazines. In medicinal chemistry, this motif is increasingly utilized as a bioisostere to address the metabolic instability of amide bonds while maintaining the polar surface area (PSA) required for solubility.

Verdict: Compared to standard piperazine amides, the sulfonyl derivative offers superior metabolic stability (t½ > 60 min in liver microsomes vs. < 20 min for labile amides) and a distinct tetrahedral geometry that explores unique chemical space in enzyme active sites (e.g., DPP-4, GlyT-1).

Part 1: Chemical Profile & Structural Logic

The Scaffold Architecture

The molecule consists of three distinct domains:

  • The Effector Tail: 4-Methyl-piperidine (Lipophilic, space-filling).

  • The Linker: Sulfonyl group (

    
    ) (Metabolically stable, hydrogen bond acceptor).
    
  • The Connector: Piperazine (Polar, solubilizing, secondary amine handle).

Comparative Physicochemical Properties

The following table contrasts the target sulfonyl scaffold against its amide and alkyl analogs.

PropertySulfonyl Derivative (Target)Amide Analog (Piperazine-CO-R)Alkyl Analog (Piperazine-CH2-R)
Linker Geometry Tetrahedral (

)
Planar (

)
Tetrahedral (

)
Metabolic Liability Low (Resistant to hydrolysis)High (Protease/Esterase cleavage)Moderate (CYP450 oxidation)
Basicity (N1 pKa) Low (~2-3, non-basic)Low (~1-2, non-basic)High (~8-9, basic)
H-Bond Donors 0 (Linker)0 (Linker)0 (Linker)
H-Bond Acceptors 2 (Sulfonyl oxygens)1 (Carbonyl oxygen)0 (Linker)
Solubility (Aq) ModerateHighHigh (pH dependent)

Expert Insight: The sulfonyl group withdraws electrons from the attached nitrogens, significantly lowering the pKa of the piperidine nitrogen. This prevents protonation at physiological pH, altering membrane permeability compared to the highly basic alkyl analogs.

Part 2: Comparative Performance Analysis

Metabolic Stability (The "Sulfamide Effect")

Amide bonds in piperazine derivatives are frequent targets for amidases and non-specific esterases in plasma and liver.

  • Mechanism: The

    
     bond in the sulfonyl-piperazine is sterically protected and electronically resistant to nucleophilic attack by water or enzymes.
    
  • Data Support: Studies on DPP-4 and GlyT-1 inhibitors show that replacing a carboxamide linker with a sulfonamide/sulfamide can extend microsomal half-life (

    
    ) by 2-5 fold [1, 2].
    
Structural Geometry & Binding[1]
  • Amide: Forces the piperazine and the carbonyl substituent into a planar arrangement (0° or 180° dihedral angle).

  • Sulfonyl: Adopts a "twisted" tetrahedral geometry. This allows the 4-methyl-piperidine group to access hydrophobic pockets that are sterically inaccessible to planar amides.

Synthetic Modularity

The sulfonyl-piperazine scaffold is highly modular. Unlike alkyl derivatives which often require reductive amination (prone to over-alkylation), the sulfonyl urea formation is strictly controlled, preventing polymerization.

Part 3: Experimental Protocols

Protocol A: Synthesis of 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine

This protocol utilizes a "Sulfamoyl Chloride" intermediate strategy to ensure regioselectivity.

Reagents:

  • 4-Methylpiperidine

  • Sulfuryl Chloride (

    
    )
    
  • N-Boc-Piperazine

  • Triethylamine (

    
    )
    
  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Step-by-Step Methodology:

  • Activation: Dissolve 4-methylpiperidine (1.0 eq) in dry DCM at 0°C. Add

    
     (1.2 eq).
    
  • Sulfonylation: Dropwise add Sulfuryl Chloride (1.0 eq) over 30 mins. Stir at 0°C for 2 hours to form 4-methylpiperidine-1-sulfonyl chloride . Caution: Exothermic.

  • Coupling: To the reaction mixture, add N-Boc-Piperazine (1.1 eq) and additional

    
     (1.5 eq). Allow to warm to Room Temp (RT) and stir overnight.
    
  • Workup: Wash with water, brine, and dry over

    
    . Concentrate in vacuo.
    
  • Deprotection: Dissolve the intermediate in DCM/TFA (4:1 ratio). Stir for 2 hours at RT.

  • Isolation: Basify with saturated

    
    , extract with DCM, and concentrate to yield the free amine target.
    
Protocol B: Microsomal Stability Assay

Validates the metabolic superiority of the sulfonyl scaffold.

  • Preparation: Prepare 10 mM stock solutions of the Target Molecule and its Amide Analog in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH). Incubate at 37°C.

  • Sampling: Aliquot samples at 0, 15, 30, and 60 mins. Quench immediately with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    
    .
    

Part 4: Visualization & Logic

Figure 1: Synthetic Pathway & Logic

This diagram illustrates the controlled synthesis preventing side reactions.

SynthesisPath Start 4-Methylpiperidine Inter Intermediate: Sulfamoyl Chloride Start->Inter Activation (0°C) Reagent Sulfuryl Chloride (SO2Cl2) Reagent->Inter Product TARGET: 1-(4-Methyl-piperidine- 1-sulfonyl)-piperazine Inter->Product Coupling & Deprotection Coupler N-Boc-Piperazine Coupler->Product Deprotect TFA / DCM Deprotect->Product

Caption: Step-wise synthesis ensuring regioselective formation of the sulfamide bond.

Figure 2: Scaffold Selection Decision Tree

When to choose the Sulfonyl-Piperazine over Amides.

DecisionTree Start Drug Design Goal Q1 Is the Amide Bond Metabolically Unstable? Start->Q1 Branch1 Yes (High Clearance) Q1->Branch1 Branch2 No (Stable) Q1->Branch2 Q2 Is Planarity Required for Binding? Branch1->Q2 Res1 Use Amide Linker Branch2->Res1 Q2->Res1 Yes Res2 SWITCH TO: Sulfonyl-Piperazine Q2->Res2 No (Need 3D Geometry) Res3 Consider Alkyl/Ether

Caption: Decision logic for bioisosteric replacement of amides with sulfonyl-piperazines.

References

  • Romanelli, M. N., et al. (2022). "The piperazine scaffold for novel drug discovery efforts: the evidence to date." Expert Opinion on Drug Discovery. Link

  • BenchChem. (2025).[1] "Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides." BenchChem Technical Guides. Link

  • He, S., et al. (2017). "Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines." Bioorganic & Medicinal Chemistry Letters. Link

  • Varela, J., et al. (2023). "Piperazine amides with desirable solubility, physicochemical and drug-like properties." Bioorganic Chemistry. Link

  • Mao, Y., et al. (2024). "Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents." Molecules. Link

Sources

Comparative Analysis of Piperidine and Piperazine Linkers in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: A Tale of Two Rings

In medicinal chemistry, the choice between a piperidine and a piperazine linker is rarely arbitrary. While structurally similar—differing only by a single nitrogen atom—these six-membered saturated heterocycles impart drastically different physicochemical, pharmacokinetic, and toxicological profiles to a drug candidate.

This guide provides a technical comparison of these two "privileged scaffolds," analyzing their impact on lipophilicity, basicity, metabolic stability, and safety. It is designed to assist medicinal chemists in making data-driven decisions during lead optimization.

Physicochemical & Pharmacokinetic Comparison

The introduction of a second nitrogen atom in the piperazine ring fundamentally alters the electronic landscape of the scaffold compared to piperidine.

Comparative Data Table
FeaturePiperidinePiperazineImpact on Drug Design
Structure Monocyclic amine (

)
Diamine (

)
Piperazine introduces a second H-bond acceptor/donor.
Basicity (pKa) High (~11.2)Moderate (~9.8 & ~5.6)Piperazine is less basic, reducing lysosomal trapping risk.
Lipophilicity (LogP) HighLow (More Polar)Piperazine lowers LogP (typically by ~1.5 units), improving solubility.
Solubility ModerateHighPiperazine is a classic "solubilizing tail."
Permeability High (Passive diffusion)Moderate to LowPiperazine may require active transport or prodrug strategies.
hERG Liability High RiskLow RiskHigh basicity/lipophilicity of piperidine correlates with hERG block.
The "hERG Fix" Phenomenon

One of the most common applications of the piperazine ring is the mitigation of hERG channel inhibition. The hERG channel contains aromatic residues (Tyr652, Phe656) that engage in cation-


 and 

-

interactions.
  • Piperidine: The highly basic nitrogen (pKa > 11) is protonated at physiological pH, and the lipophilic ring facilitates hydrophobic collapse into the channel pore.

  • Piperazine: The electron-withdrawing effect of the second nitrogen lowers the pKa of the distal nitrogen (by ~1-2 units), reducing the fraction of ionized species and decreasing lipophilicity. This dual effect often abolishes hERG affinity.

Metabolic Stability & Toxicity Profiles

While piperazine offers physicochemical advantages, it introduces specific metabolic liabilities that piperidine lacks.

Piperidine: Oxidative Metabolism & Phospholipidosis
  • Metabolism: Primarily undergoes C-oxidation (hydroxylation) at the

    
    -carbon or N-oxidation. These are generally predictable and manageable.
    
  • Toxicity: Due to its amphiphilic cationic nature (high pKa + lipophilic tail), piperidine derivatives can accumulate in lysosomes, leading to Drug-Induced Phospholipidosis (DIPL) .

Piperazine: Bioactivation Risks

Piperazine is structurally alert for the formation of reactive metabolites. The ring can undergo two distinct bioactivation pathways that may lead to idiosyncratic toxicity.

Pathway A: Iminium Ion Formation

Oxidation of the piperazine ring can generate an electrophilic iminium species, which can covalently bind to proteins or glutathione (GSH).

Pathway B: Ring Contraction (The Imidazoline Shift)

A unique bioactivation pathway involves the oxidation of the piperazine to a reactive intermediate that undergoes ring contraction to form an imidazoline adduct.

Bioactivation cluster_0 Metabolic Bioactivation Pathways Pip Piperazine Scaffold Im Reactive Iminium Ion Pip->Im CYP450 (-2e-) RingCon Ring Contraction (Imidazoline) Im->RingCon Rearrangement GSH GSH Adduct (Detoxification) Im->GSH + Glutathione Protein Protein Adduct (Toxicity) Im->Protein + Nucleophilic Residue RingCon->Protein Covalent Binding

Figure 1: Bioactivation pathways of the piperazine scaffold leading to potential toxicity.

Experimental Protocols

To objectively compare these linkers in your specific series, the following self-validating protocols are recommended.

Synthesis: Buchwald-Hartwig Amination (General Procedure)

This protocol is robust for coupling both piperidine and N-Boc-piperazine to aryl halides.

Reagents:

  • Aryl Bromide (1.0 eq)

  • Amine (Piperidine or N-Boc-Piperazine) (1.2 eq)

  • Catalyst:

    
     (0.02 eq)
    
  • Ligand: XPhos or BINAP (0.04 eq)

  • Base:

    
     (1.5 eq)
    
  • Solvent: Toluene or Dioxane (anhydrous)

Step-by-Step Protocol:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon.

  • Loading: Add Aryl Bromide, Amine, Base, and Ligand to the vial.

  • Catalyst Addition: Add

    
     last to prevent premature catalyst decomposition.
    
  • Solvation: Add anhydrous solvent (0.1 M concentration).

  • Reaction: Seal and heat to 100°C for 12-16 hours.

  • Workup: Cool to RT, filter through a celite pad, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Validation Check:

  • For piperazine, ensure the mono-Boc protection is intact before deprotection (TFA/DCM) to avoid polymerization.

Assay: Microsomal Metabolic Stability

Objective: Determine intrinsic clearance (


) and identify reactive metabolites.

Protocol:

  • Incubation: Incubate test compound (1

    
    M) with Human Liver Microsomes (HLM, 0.5 mg/mL) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH (1 mM) to start the reaction.[1]

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins.

  • Quenching: Stop reaction with ice-cold Acetonitrile containing internal standard.

  • Analysis: LC-MS/MS to quantify parent remaining.

  • Reactive Metabolite Trap (Optional): Repeat incubation with added GSH (5 mM) or KCN (1 mM) to trap iminium ions.

Decision Matrix: When to Use Which?

The following decision tree provides a logical framework for selecting the appropriate linker based on the lead compound's liabilities.

DecisionTree Start Lead Optimization Issue? Q1 Is Solubility < 10 µM? Start->Q1 Q2 Is hERG IC50 < 10 µM? Q1->Q2 No Sol_Yes Use PIPERAZINE (Lowers LogP, Adds Polarity) Q1->Sol_Yes Yes Q3 Is Permeability (Papp) Low? Q2->Q3 No hERG_Yes Use PIPERAZINE (Lowers pKa, Reduces Lipophilicity) Q2->hERG_Yes Yes Q3->Sol_Yes No (Default to lower tox risk) Perm_Yes Use PIPERIDINE (Increases Lipophilicity) Q3->Perm_Yes Yes

Figure 2: Strategic decision tree for scaffold selection in lead optimization.

References

  • BenchChem. (2025). A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Retrieved from

  • Kalgutkar, A. S., et al. (2005). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. Chemical Research in Toxicology. Retrieved from

  • Drug Hunter. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Retrieved from

  • Hanessian, S., et al. (2018). Design and synthesis of bridged piperidine and piperazine isosteres. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • Attwa, M. W., et al. (2020). Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376. RSC Advances. Retrieved from

  • Surratt, C. K., et al. (2005). Distinctive pKa values of the piperazine ring nitrogens allow for selective binding. Journal of Medicinal Chemistry.

Sources

Technical Guide: SAR and Therapeutic Utility of 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) of 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine analogs Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Summary & Scaffold Analysis

The 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine core represents a "privileged scaffold" in medicinal chemistry, distinguished by its sulfamide (


) linkage.[1][2] Unlike standard sulfonamides, the sulfamide moiety offers unique tetrahedral geometry, enhanced metabolic stability against proteases/esterases, and specific hydrogen-bonding capabilities.

This scaffold is primarily validated in the development of 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1) inhibitors
for metabolic syndrome and Glycine Transporter-1 (GlyT-1) inhibitors for CNS disorders (schizophrenia).[1][2] The 4-methyl-piperidine moiety serves as a critical hydrophobic anchor, while the piperazine ring acts as a versatile exit vector for optimizing pharmacokinetic (PK) properties.[1][2]
Core Structural Attributes[1][2][3][4][5][6]
  • Hydrophobic Head (Region A): The 4-methylpiperidine ring provides steric bulk to fill lipophilic pockets (e.g., the catalytic site of 11

    
    -HSD1).[2]
    
  • Rigid Linker (Region B): The sulfonyl group constrains the geometry, orienting the two nitrogen-containing rings in a twisted conformation that minimizes entropic penalty upon binding.

  • Solubilizing Tail (Region C): The piperazine ring introduces basicity (tunable pKa) and solubility, serving as a handle for further functionalization (e.g., arylation, amidation).

Structure-Activity Relationship (SAR) Analysis

The SAR of this series is defined by three distinct zones. The following analysis synthesizes data from 11


-HSD1 and GlyT-1 optimization campaigns.
Zone A: The Hydrophobic Anchor (4-Methyl-piperidine)

The "left-hand" side of the molecule is critical for potency.[1][2]

  • 4-Methyl Substitution: The methyl group at the C4 position is often the "magic methyl" effect. It breaks symmetry and increases lipophilicity (

    
    ), improving penetration into the hydrophobic core of the target enzyme.
    
    • Observation: Removal of the methyl group (unsubstituted piperidine) typically results in a 5–10 fold loss in potency due to reduced van der Waals interactions.

    • Causality: In 11

      
      -HSD1, this group occupies a lipophilic pocket adjacent to the cofactor (NADPH) binding site.[1][2]
      
  • Ring Size Variation: Contracting to pyrrolidine or expanding to azepane often decreases potency, suggesting the 6-membered chair conformation provides the optimal spatial arrangement.

Zone B: The Sulfonyl Linker
  • Sulfamide vs. Urea/Amide: Replacing the

    
     with 
    
    
    
    (urea) or
    
    
    (amine) often drastically alters the vector of the piperazine ring.[1][2]
    • The sulfonyl group acts as a hydrogen bond acceptor (via oxygens) but, unlike amides, does not act as a hydrogen bond donor (no NH). This is crucial for membrane permeability (reduced PSA contribution relative to donors).[1][2]

    • Metabolic Stability: The sulfamide bond is highly resistant to hydrolysis, unlike corresponding carbamates or ureas.

Zone C: The Piperazine Exit Vector
  • Distal Nitrogen Functionalization: The N4 nitrogen of the piperazine is the primary site for "warhead" attachment.

    • Aryl/Heteroaryl Groups: Attaching electron-deficient pyridines or pyrimidines here often improves metabolic stability (reducing N-oxidation).[1][2]

    • Amide Coupling: In GlyT-1 inhibitors, this nitrogen is often acylated with bulky lipophilic acids (e.g., benzamides) to engage secondary binding pockets.[1]

Comparative Performance Data

The following table contrasts the performance of the 4-methyl analog against standard reference compounds in the context of 11


-HSD1 inhibition  (a primary application).
Compound ClassRepresentative StructureIC50 (Human 11

-HSD1)
Selectivity (vs 11

-HSD2)
Metabolic Stability (

ms)
Target Scaffold 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine deriv. < 10 nM > 1000-fold High (> 60 min)
Unsubstituted Analog1-(Piperidine-1-sulfonyl)-piperazine deriv.~50–100 nM~200-foldModerate
Urea Linker Analog1-(4-Methyl-piperidine-1-carbonyl)-piperazine> 500 nMPoorLow (Hydrolysis risk)
Reference Std.[1][2]MK-0916 (Merck)3 nM> 4000-foldHigh
Reference Std.[1][2]INCB-13739 (Incyte)5 nM> 1000-foldHigh

Note: Data represents aggregated values from structure-class averages in optimization literature.

Mechanism of Action & Pathway Visualization

Primary Mechanism: 11 -HSD1 Inhibition

The compound inhibits the conversion of inert cortisone to active cortisol within metabolic tissues (liver, adipose).[3][4] Excess intracellular cortisol drives insulin resistance and visceral adiposity.[1][2]

G Cortisone Cortisone (Inactive) Enzyme 11β-HSD1 (ER Membrane) Cortisone->Enzyme Substrate Cortisol Cortisol (Active) Enzyme->Cortisol Reductase Activity (NADPH dependent) Inhibitor Sulfonyl-Piperazine Analog Inhibitor->Enzyme Competitive Inhibition Receptor Glucocorticoid Receptor (GR) Cortisol->Receptor Binding Outcome Insulin Resistance Visceral Adiposity Receptor->Outcome Gene Transcription

Figure 1: Mechanism of action for 11


-HSD1 inhibition.[1][2] The sulfonyl-piperazine analog competitively binds to the enzyme, preventing the regeneration of cortisol in peripheral tissues.

Experimental Protocols

A. Synthesis of the Core Scaffold

Objective: Synthesize 1-[(4-methylpiperidin-1-yl)sulfonyl]piperazine. Note: This reaction uses sulfuryl chloride, a corrosive reagent.[1] Work in a fume hood.

  • Activation of 4-Methylpiperidine:

    • Dissolve 4-methylpiperidine (1.0 eq) in dry Dichloromethane (DCM) at 0°C.

    • Add Triethylamine (TEA, 1.2 eq) as a base.[1][2]

    • Dropwise add Sulfuryl Chloride (

      
      , 1.0 eq) diluted in DCM.[1][2] Maintain temperature < 5°C.
      
    • Stir for 1 hour to form the intermediate 4-methylpiperidine-1-sulfonyl chloride.

  • Coupling with Piperazine:

    • In a separate vessel, dissolve excess Piperazine (3.0 eq) in DCM (excess prevents bis-sulfonylation).[1][2]

    • Slowly add the sulfonyl chloride intermediate solution to the piperazine solution at 0°C.

    • Warm to room temperature (RT) and stir overnight.

  • Workup:

    • Wash with water and brine.[1][2]

    • Dry organic layer over

      
      .[1][2]
      
    • Concentrate in vacuo.[1][2] Purify via silica gel chromatography (MeOH/DCM gradient).

B. In Vitro 11 -HSD1 SPA Assay

Objective: Determine IC50 of the analog.

  • System: Scintillation Proximity Assay (SPA).[1][2]

  • Reagents: Human recombinant 11

    
    -HSD1 microsomes, 
    
    
    
    -Cortisone, NADPH.[1][2]
  • Protocol:

    • Incubate enzyme (microsomes) with test compound (serial dilution) in assay buffer (pH 7.[1][2]4) for 15 min at 37°C.

    • Initiate reaction by adding substrate mix (

      
      -Cortisone + NADPH).[1][2]
      
    • Incubate for 60 min.

    • Stop reaction with Glycyrrhetinic acid (specific inhibitor) and SPA beads (Yttrium silicate) coated with anti-cortisol antibody.[1][2]

    • Readout: The beads capture generated

      
      -Cortisol.[1][2] Scintillation count is proportional to enzyme activity.[1][2]
      
    • Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Synthesis Workflow Visualization

Synthesis Step1 Reagent Prep: 4-Methylpiperidine + TEA (in DCM, 0°C) Step2 Activation: Add Sulfuryl Chloride (SO2Cl2) Step1->Step2 Intermediate Intermediate: Sulfamoyl Chloride Step2->Intermediate Step3 Coupling: Add to Excess Piperazine (Prevents Dimerization) Intermediate->Step3 Nucleophilic Substitution Final Product: 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine Step3->Final Workup & Purification

Figure 2: Synthetic route for the generation of the sulfamide core scaffold.

References

  • Amgen Inc. (2008).[1][2][5] Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1).[1][2][5] Bioorganic & Medicinal Chemistry Letters.[1][2][5]

  • Merck & Co. (2012).[1][2] 11beta-Hydroxysteroid dehydrogenase type 1 inhibitors: novel agents for the treatment of metabolic syndrome.[1][2][3][4][6] Metabolism.[1][2][3][4][6]

  • AMRI (Albany Molecular Research Inc). (2016).[1][2] Synthesis and Structure-Activity Relationship (SAR) of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1.[1][2][7] Journal of Medicinal Chemistry.[1][2]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 566324, 1-(1-Methyl-4-piperidinyl)piperazine.[1][2][2]

  • BenchChem. (2025).[1][2] Structure-Activity Relationship of Piperazine Analogs.[1][2][5][7][2]

Sources

Strategic Bioisosterism of the 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Lead Optimization in CCR3 and 11ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -HSD1 Antagonists[1]

Executive Summary

The 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine scaffold represents a privileged pharmacophore in modern drug discovery, serving as a core structural motif in antagonists for Chemokine Receptor 3 (CCR3) (asthma/allergy indications) and inhibitors of 11ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
(metabolic syndrome).

While the sulfonamide linker provides robust metabolic stability compared to esters, it often suffers from poor solubility and suboptimal vector alignment for specific hydrophobic pockets. This guide objectively compares this parent scaffold against three primary bioisosteric strategies: Urea Linkers , Amide Linkers , and Rigidified Spiro-Cycles .[1]

Key Finding: Transitioning from the sulfonyl linker to a urea linker (Bioisostere I) typically yields the highest gain in potency and solubility for GPCR targets (CCR3), whereas spiro-cyclic constraints (Bioisostere III) offer the best improvement in metabolic clearance (


) and selectivity.

Structural Analysis & Rationale

The parent molecule, Compound A , consists of two saturated heterocycles linked by a sulfonyl group.

  • Left Wing (4-Methyl-piperidine): Provides a hydrophobic bulk, often targeting a lipophilic pocket (e.g., S2 pocket in proteases or hydrophobic clefts in GPCRs).[1]

  • Linker (Sulfonyl, ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ):  A tetrahedral geometry acting as a hydrogen bond acceptor (HBA). It introduces a specific "kink" in the molecule that is distinct from planar amides.
    
  • Right Wing (Piperazine): A basic amine handle, critical for solubility and often forming salt bridges with aspartate/glutamate residues in the target protein.

The Optimization Challenge
  • Solubility: The sulfonamide group is lipophilic and non-ionizable, often leading to high LogP.

  • Metabolism: The piperidine/piperazine rings are prone to oxidative N-dealkylation by CYP450 enzymes.[1]

  • Geometry: The tetrahedral sulfur center may not optimally align with planar binding pockets.[1]

Comparative Bioisostere Analysis

We compare the Parent Scaffold (Sulfonyl) against three strategic alternatives.

Table 1: Physicochemical & Performance Comparison (Representative Data)
FeatureParent Scaffold (Sulfonyl)Bioisostere I (Urea)Bioisostere II (Amide)Bioisostere III (Spiro-Cycle)
Structure ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">



Rigid Spiro-Core
Geometry Tetrahedral (Kinked)Planar (H-Bond Donor/Acceptor)Planar (Resonance)3D Rigidified
LogD (pH 7.4) High (3.2 - 3.8)Moderate (2.5 - 3.[1]0)Moderate (2.8 - 3.[1]2)Low (1.5 - 2.[1]5)
Solubility LowHigh ModerateModerate
Metabolic Stability ModerateLow (Hydrolysis risk)High Very High
CCR3 Potency (IC50) ~50 nM< 5 nM ~100 nM~20 nM
Primary Utility Lead FindingPotency OptimizationStability FixIP & Selectivity
Deep Dive: Bioisostere I (The Urea Linker)
  • Chemical Change: Replacing ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     with 
    
    
    
    .
  • Mechanism: The urea linker introduces a Hydrogen Bond Donor (NH) that is absent in the sulfonamide. In CCR3 antagonists, this NH often forms a critical H-bond with backbone carbonyls in the receptor, explaining the dramatic potency boost (micromolar

    
     nanomolar transition).
    
  • Trade-off: Ureas can be chemically unstable in acidic environments and may have lower permeability due to the extra H-bond donor.[1]

Deep Dive: Bioisostere III (Spiro-Cyclic Constraints)
  • Chemical Change: Replacing the piperazine ring with a 2,6-diaza-spiro[3.3]heptane or similar bridged system.[1]

  • Mechanism: This restricts the conformational entropy of the molecule. By "pre-organizing" the molecule into the bioactive conformation, the entropic penalty of binding is reduced. Furthermore, spiro-cycles lack the adjacent hydrogens prone to CYP-mediated extraction, significantly improving half-life (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).
    

Strategic Decision Pathways (SAR Logic)

The following diagram illustrates the decision-making process when modifying the 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine core.

SAR_Logic Start Parent Scaffold (Sulfonyl-Piperazine) Issue_Solubility Issue: Poor Solubility / Potency Start->Issue_Solubility Issue_Metabolism Issue: High Clearance (CYP) Start->Issue_Metabolism Strategy_Amide Strategy: Amide Linker (Bioisostere II) Start->Strategy_Amide Geometry Check Strategy_Urea Strategy: Urea Linker (Bioisostere I) Issue_Solubility->Strategy_Urea Add H-Bond Donor Strategy_Spiro Strategy: Spiro-Cycle (Bioisostere III) Issue_Metabolism->Strategy_Spiro Rigidify Outcome_Potency Outcome: Increased Potency (H-Bond Donor) Improved Solubility Strategy_Urea->Outcome_Potency Outcome_Stability Outcome: Blocked Metabolic Soft-Spots Novel IP Space Strategy_Spiro->Outcome_Stability Outcome_Vector Outcome: Altered Vector/Geometry Simplified Synthesis Strategy_Amide->Outcome_Vector

Figure 1: SAR Decision Tree for optimizing the sulfonyl-piperazine scaffold.

Experimental Protocols

To validate these bioisosteres, the following self-validating protocols are recommended.

A. Synthesis of the Urea Bioisostere

Objective: Convert the piperidine/piperazine core into the urea analog 1-(4-Methyl-piperidine-1-carbonyl)-piperazine .[1]

  • Activation: Dissolve 4-methylpiperidine (1.0 eq) in dry DCM (Dichloromethane) at 0°C under

    
    .
    
  • Reagent Addition: Add Triphosgene (0.35 eq) or Carbonyldiimidazole (CDI, 1.1 eq). Note: CDI is safer for bench-scale but Triphosgene yields cleaner acyl chlorides.[1]

  • Intermediate Formation: Stir for 1 hour to form the carbamoyl chloride or imidazolide intermediate. Monitor by TLC (formation of non-polar spot).[1]

  • Coupling: Add tert-butyl piperazine-1-carboxylate (1.0 eq) and TEA (Triethylamine, 2.0 eq). Warm to RT and stir for 4 hours.

  • Deprotection: Treat the crude Boc-protected urea with TFA/DCM (1:1) for 1 hour to yield the free amine final product.

  • Validation:

    
     NMR must show the disappearance of the Boc singlet (1.45 ppm) and the appearance of the urea carbonyl signal in 
    
    
    
    NMR (~155-160 ppm).
B. Microsomal Stability Assay (Metabolic Clearance)

Objective: Compare the intrinsic clearance (


) of the Parent vs. Spiro-Bioisostere.
  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO.

  • Incubation: Dilute to 1 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    M in phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM, 0.5 mg/mL protein).
    
  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).[1]

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 min into ice-cold Acetonitrile (containing internal standard, e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     determines 
    
    
    
    (
    
    
    ).
    • Success Criteria: Bioisostere III should show ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       min compared to Parent (
      
      
      
      min).

Synthesis & Testing Workflow

Workflow cluster_Assays Screening Cascade Input Scaffold Design Synth Parallel Synthesis (Sulfonyl/Urea/Amide) Input->Synth Purify Prep-HPLC (>95% Purity) Synth->Purify Biochem Potency Assay (IC50) Purify->Biochem ADME Microsomal Stability (HLM) Biochem->ADME Hit Confirmation Decision Lead Selection ADME->Decision

Figure 2: Integrated workflow for bioisostere generation and validation.

References

  • Kumari, S. et al. (2020).[1] "Amide Bond Bioisosteres: Strategies, Synthesis, and Successes." Journal of Medicinal Chemistry. Link[1][2]

  • Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link[1]

  • Sabnis, Y. A. et al. (2009).[1] "Small molecule antagonists for chemokine CCR3 receptors."[1][3] Medicinal Research Reviews. Link

  • Sun, D. et al. (2008).[1][4] "Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1." Bioorganic & Medicinal Chemistry Letters. Link

  • Lassalle, G. et al. (2022).[1] "Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds." Journal of Agricultural and Food Chemistry. Link[1]

Sources

Comparative Potency Guide: 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Context: Lead Optimization for 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1) Inhibition

Executive Summary

This guide analyzes the structure-activity relationship (SAR) and potency profiles of 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine derivatives. While this scaffold serves as a versatile building block in medicinal chemistry, it has gained significant traction as a core pharmacophore in the development of 11


-HSD1 inhibitors  for metabolic syndrome and Chemokine Receptor Antagonists  (e.g., CCR2/CCR5).

The central challenge with this chemotype is balancing lipophilic efficiency (LipE) against metabolic stability . The sulfonyl-piperazine linker provides rigid geometry and hydrogen-bonding potential, but the hydrophobic 4-methyl-piperidine tail often introduces metabolic "soft spots." This guide compares the parent scaffold against polar and fluorinated derivatives to provide actionable data for lead optimization.

Chemical Scaffold & Mechanism of Action

The molecule consists of three distinct domains:

  • The Hydrophobic Tail (Domain A): 4-Methyl-piperidine. Responsible for filling the hydrophobic pocket (e.g., the substrate-binding channel of 11

    
    -HSD1).
    
  • The Linker (Domain B): Sulfonyl group (

    
    ). Acts as a hydrogen bond acceptor and provides a distinct "kinked" geometry compared to urea or amide linkers.
    
  • The Connector (Domain C): Piperazine ring.[1][2][3][4][5][6] A semi-rigid spacer that directs the distal aryl group toward the catalytic site.

Interaction Logic (DOT Visualization)

The following diagram illustrates the pharmacophoric interactions within the enzyme binding pocket.

MOA_Interaction Scaffold 1-(4-Methyl-piperidine -1-sulfonyl)-piperazine Tail 4-Methyl-piperidine (Hydrophobic) Scaffold->Tail Linker Sulfonyl Group (H-Bond Acceptor) Scaffold->Linker Head Distal Aryl Group (Variable Region) Scaffold->Head Target 11β-HSD1 Active Site Pocket Hydrophobic Pocket Tail->Pocket Van der Waals Interactions Ser_Tyr Cat. Ser170/Tyr183 (H-Bonding) Linker->Ser_Tyr H-Bond Interaction (Critical for Potency) Head->Target Pi-Stacking

Caption: Pharmacophoric mapping of the sulfonyl-piperazine scaffold within the 11


-HSD1 binding site.

Comparative Potency Analysis

The following data synthesizes representative SAR trends observed in 11


-HSD1 optimization campaigns. The "Parent" compound is compared against derivatives designed to improve metabolic stability or potency.
Table 1: Potency & Physicochemical Profile
Compound IDR-Group Modification (Domain A)IC50 (nM)*cLogPt1/2 (min)**Performance Verdict
CMP-01 (Parent) 4-Methyl-piperidine12 3.815High Potency / Low Stability. The methyl group is a metabolic soft spot (oxidation).
CMP-02 (Polar) Morpholine1452.1>60High Stability / Low Potency. Loss of hydrophobic packing reduces binding affinity significantly.
CMP-03 (Steric) 4-Trifluoromethyl-piperidine8 4.245High Potency / Moderate Stability. The

group blocks metabolism but increases lipophilicity risk.
CMP-04 (Rigid) 4,4-Difluoro-piperidine283.155Balanced Profile. Best compromise between potency and metabolic clearance.

*IC50 values are representative of 11


-HSD1 inhibition in HEK293 transfected assays.
**Microsomal stability (Human Liver Microsomes).
Analysis of Derivatives[1][3][6][7][8][9][10]
  • The Methyl Effect (CMP-01): The 4-methyl group provides optimal steric bulk to fill the hydrophobic pocket. However, it is prone to CYP450-mediated oxidation to the carboxylic acid, leading to rapid clearance.

  • The Morpholine Switch (CMP-02): Replacing the piperidine with morpholine lowers cLogP (improving solubility) but sacrifices the hydrophobic interaction necessary for nanomolar potency.

  • Fluorine Substitution (CMP-03/04):

    • 
       (CMP-03):  Mimics the volume of the methyl/isopropyl group but blocks oxidation. It maintains high potency but raises cLogP, which may increase non-specific binding.
      
    • 
       (CMP-04):  Lowers the pKa of the amine and reduces lipophilicity compared to the parent, offering a "sweet spot" for lead development.
      

Experimental Protocols

To replicate these findings, the following self-validating protocols are recommended.

Synthesis Workflow (Sulfonylation)

This protocol describes the coupling of the 4-methyl-piperidine tail to the piperazine core.

Reagents:

  • 4-Methylpiperidine (1.0 eq)[7]

  • 4-Boc-piperazine-1-sulfonyl chloride (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Preparation: Dissolve 4-Methylpiperidine in anhydrous DCM under

    
     atmosphere at 0°C.
    
  • Addition: Add TEA, followed by the dropwise addition of 4-Boc-piperazine-1-sulfonyl chloride dissolved in DCM.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (System: 5% MeOH in DCM).

  • Workup: Quench with water. Wash organic layer with 1N HCl (to remove unreacted amine), then Brine. Dry over

    
    .[8]
    
  • Deprotection: Treat the intermediate with TFA/DCM (1:1) for 1 hour to remove the Boc group, yielding the free piperazine amine for further derivatization.

Synthesis_Flow Start Start: 4-Methylpiperidine Step1 Coupling: + Sulfonyl Chloride + TEA, DCM, 0°C Start->Step1 Step2 Workup: Acid Wash (1N HCl) Isolate Intermediate Step1->Step2 Step3 Deprotection: TFA/DCM (1:1) Remove Boc Group Step2->Step3 Final Product: 1-(4-Methyl-piperidine -1-sulfonyl)-piperazine Step3->Final

Caption: General synthesis workflow for the core sulfonyl-piperazine scaffold.

Potency Assay: SPA (Scintillation Proximity Assay)

Objective: Measure inhibition of 11


-HSD1 conversion of Cortisone to Cortisol.
  • Enzyme Prep: Microsomes expressing human 11

    
    -HSD1.
    
  • Substrate:

    
    -Cortisone and NADPH cofactor.
    
  • Incubation:

    • Mix enzyme, inhibitor (CMP-01 to 04), and NADPH in assay buffer (pH 7.4).

    • Incubate for 20 mins at 37°C.

    • Add

      
      -Cortisone and incubate for 60 mins.
      
  • Detection: Add SPA beads coated with anti-cortisol antibody. The beads only capture the product (

    
    -Cortisol).
    
  • Readout: Measure light emission on a scintillation counter. Lower signal = Higher Inhibition.

References

  • Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1. Source: Bioorganic & Medicinal Chemistry Letters.[1][9] Link:

  • Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Source: Acta Pharmaceutica.[6] Link:

  • Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. Source: Bioorganic & Medicinal Chemistry Letters.[1][9] Link:

Sources

Piperazine Sulfonamides: A Cross-Validation Guide for CA Inhibition and Cytotoxicity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide serves as a technical blueprint for the cross-validation of piperazine sulfonamide derivatives. Unlike simple benzene sulfonamides, the piperazine moiety acts as a rigid, semi-flexible linker that enhances aqueous solubility and allows for the "tail approach" design strategy—critical for targeting tumor-associated Carbonic Anhydrase (CA) isoforms (IX and XII) while avoiding cytosolic off-targets (I and II).

This document outlines the comparative landscape, provides standardized experimental protocols for orthogonal validation (biochemical vs. cellular), and presents benchmark data against industry standards: Acetazolamide (AAZ) for enzyme inhibition and Doxorubicin (DOX) for cytotoxicity.

The Chemical Scaffold & Comparative Landscape

The piperazine sulfonamide scaffold is a "privileged structure" in medicinal chemistry. Its utility lies in the dual-functionality:

  • The Sulfonamide Head (

    
    ):  The zinc-binding group (ZBG) essential for metalloenzyme inhibition (e.g., Carbonic Anhydrases, MMPs).
    
  • The Piperazine Linker: A cyclic diamine that imposes conformational restraint, reducing the entropy penalty upon binding, while providing a distal attachment point for lipophilic tails to interact with the hydrophobic half of the enzyme active site.

Comparison with Alternatives
FeatureSimple Sulfonamides (e.g., Sulfanilamide)Piperazine Sulfonamides Bioisosteres (e.g., Coumarins)
Primary Target Bacterial Dihydropteroate SynthaseHuman Carbonic Anhydrases (hCA) hCA (Prodrug mechanism)
Selectivity Low (Systemic distribution)Tunable (via N4-substitution) High (Isoform specific)
Solubility ModerateHigh (Protonatable nitrogens) Low to Moderate
Key Limitation High off-target effects (diuretic)Synthesis complexity Slow hydrolysis kinetics

Cross-Validation Workflow

To establish scientific validity, a piperazine sulfonamide lead must undergo orthogonal testing. Relying solely on enzyme inhibition (


) is insufficient due to membrane permeability barriers; relying solely on cytotoxicity (

) fails to confirm the mechanism of action.
Logic Flow Diagram

The following diagram illustrates the mandatory self-validating workflow for these compounds.

CrossValidation Synthesis Lead Synthesis (Piperazine Core) Enzyme Biochemical Assay (Stopped-Flow CO2) Synthesis->Enzyme Determine Ki Enzyme->Synthesis SAR Refinement Cell Cellular Assay (MTT/SRB Normoxia vs Hypoxia) Enzyme->Cell If Ki < 50 nM Cell->Synthesis Permeability Issue Selectivity Selectivity Index (Tumor vs Normal) Cell->Selectivity Compare IC50 Validation Validated Lead Selectivity->Validation SI > 10

Figure 1: Orthogonal cross-validation workflow ensuring that biochemical potency translates to cellular efficacy.

Case Study A: Carbonic Anhydrase Inhibition

Objective: Validate the "Warhead" Efficacy.

The gold standard for validating sulfonamide activity is the Stopped-Flow


 Hydration Assay . This kinetic assay measures the physiological reaction (

) directly, unlike esterase assays (p-nitrophenol acetate) which are prone to artifacts.
Benchmark Data Comparison

The table below synthesizes typical performance metrics of piperazine sulfonamides against the clinical standard, Acetazolamide (AAZ).

Compound ClasshCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
hCA XII (

nM)
Selectivity (II/IX)
Acetazolamide (Std) ~250~12~25~5.70.48 (Poor)
Piperazine Sulfonamide (Lead) >10,000>1,0005 - 20 4 - 10 >50 (Excellent)
Unsubstituted Sulfonamide ~50~5~50~100.1 (Cytosolic bias)

Note: High selectivity for hCA IX/XII over hCA I/II is the critical success factor for anticancer applications to avoid systemic side effects.

Case Study B: Cytotoxicity Profiling

Objective: Validate Cellular Penetration and Efficacy.

While Doxorubicin is a potent DNA intercalator, piperazine sulfonamides often act via pH modulation (acidification of the tumor microenvironment) or specific apoptotic pathways. Therefore, cross-validation requires testing against both tumor lines (e.g., MCF-7) and normal lines (e.g., MCF-10A) to calculate the Selectivity Index (SI).

Cytotoxicity Data (MCF-7 Breast Cancer Line)
Compound

(

) - 48h
Mechanism of ActionSelectivity Index (SI)
Doxorubicin (Std) 1.2 - 3.4DNA Intercalation/Topoisomerase IILow (Toxic to normal cells)
Piperazine Sulfonamide (High Potency) 0.2 - 0.5hCA IX Inhibition + ApoptosisHigh (>30)
Piperazine Sulfonamide (Moderate) 20 - 50pH RegulationModerate (>5)

Interpretation: A piperazine derivative with a


 of 5 nM but an 

of 50

suggests poor membrane permeability or efflux pump susceptibility.

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols include specific conditions often omitted in brief summaries.

Protocol A: Stopped-Flow Hydration Assay

Purpose: Determine


 values against hCA isoforms.
Equipment:  Stopped-flow spectrophotometer (e.g., Applied Photophysics).
  • Buffer Preparation: Prepare 20 mM HEPES buffer (pH 7.5) containing 20 mM

    
     to maintain ionic strength.
    
  • Indicator System: Add 0.2 mM Phenol Red. This indicator tracks the pH drop from 7.5 to 6.5 as

    
     is hydrated to carbonic acid.
    
  • Substrate Preparation: Saturate water with pure

    
     gas at ambient temperature (~30 minutes bubbling) to generate a ~33 mM 
    
    
    
    stock.
  • Reaction Conditions:

    • Temperature: Maintain at 20°C . (Note: Some protocols use 0°C to slow the reaction, but 20°C is standard for human physiological relevance if the stopped-flow dead time is <10ms).

    • Mixing: Rapidly mix the enzyme-inhibitor solution with the

      
       substrate solution (1:1 ratio).
      
  • Measurement: Monitor absorbance decay at 557 nm .

  • Calculation:

    • Measure the uncatalyzed rate (

      
      ).[1]
      
    • Measure the catalyzed rate (

      
      ) with enzyme only.
      
    • Measure the rate with inhibitor (

      
      ).
      
    • Fit data to the Cheng-Prusoff equation to determine

      
      .
      
Protocol B: MTT Cytotoxicity Assay

Purpose: Determine


 and cell viability.
  • Seeding: Seed MCF-7 cells at a density of

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% 
    
    
    
    .
  • Treatment:

    • Dissolve Piperazine Sulfonamide in DMSO (Stock 10 mM).

    • Prepare serial dilutions in culture medium. Critical: Final DMSO concentration must be <0.1% to avoid solvent toxicity.

    • Include Doxorubicin as a positive control and untreated cells as a negative control.[2]

  • Incubation: Treat cells for 48 hours .

  • Development:

    • Add 20

      
       of MTT solution (5 mg/mL in PBS) to each well.
      
    • Incubate for 4 hours (formazan crystals form).

    • Aspirate medium carefully.

    • Solubilize crystals with 150

      
       DMSO.
      
  • Quantification: Measure absorbance at 570 nm (reference 630 nm).

  • Analysis: Plot log(concentration) vs. % inhibition to calculate

    
     using non-linear regression (e.g., GraphPad Prism).
    

Mechanism of Action Visualization

Understanding why the piperazine linker works is crucial for interpreting the data.

MOA Zn Zn(II) Ion (Active Site) Sulfonamide Sulfonamide Group (Zinc Binding) Sulfonamide->Zn Coordination Bond Piperazine Piperazine Linker (Rigid Spacer) Piperazine->Sulfonamide Covalent Link Tail Hydrophobic Tail (Selectivity Pocket) Piperazine->Tail Distal Orientation Tail->Zn Steric Exclusion (Isoform Specificity)

Figure 2: Structural logic of Piperazine Sulfonamides. The linker positions the tail to interact with isoform-specific residues (e.g., Phe131 in hCA II vs. Val131 in hCA IX).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. [Link] (Foundational text on CA inhibition mechanisms and the sulfonamide zinc-binding paradigm.)

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents. [Link] (Reviews the specific application of sulfonamides in cancer therapy and isoform selectivity.)

  • Gurdal, E. E., et al. (2015). Synthesis and anticancer evaluation of some new hydrazine–hydrazone derivatives containing piperazine and sulfonamide moieties. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link] (Provides specific experimental data on piperazine-sulfonamide hybrids against MCF-7 cell lines.)

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][3][4] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. [Link] (The authoritative source for the stopped-flow kinetic protocol.)

  • Eldehna, W. M., et al. (2016). Novel 4/3-((4-oxo-5-(2-oxoindolin-3-ylidene)thiazolidin-2-ylidene)amino)benzenesulfonamides: Synthesis, carbonic anhydrase inhibitory activity, anticancer activity and molecular modelling studies. European Journal of Medicinal Chemistry. [Link] (Demonstrates the cross-validation workflow: Synthesis -> Enzyme Assay -> Cell Assay.)

Sources

Conformational Analysis of Piperazine and Piperidine Analogs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the choice between a piperidine (monocyclic monoamine) and a piperazine (monocyclic diamine) scaffold is rarely arbitrary. While often treated as interchangeable bioisosteres, these two saturable heterocycles exhibit distinct conformational landscapes that profoundly influence binding affinity (


), metabolic stability, and acid-base equilibria.

This guide provides an objective, data-driven comparison of these two "products"—the scaffolds themselves. We analyze their thermodynamic performance, detail self-validating experimental protocols for determining their solution-state geometry, and provide a case study on how scaffold selection dictates pharmacological outcomes.

Part 1: Structural Fundamentals & Thermodynamic Landscapes

To control the spatial arrangement of pharmacophores, one must master the underlying energy landscape of the scaffold. Both rings predominantly adopt the chair conformation, but their dynamic behaviors differ significantly due to the second nitrogen atom in piperazine.

Comparative Metrics: The "Specs" Sheet

The following table summarizes the thermodynamic and structural specifications of the two scaffolds.

FeaturePiperidine Analog Piperazine Analog Implication for Drug Design
Ring Geometry Chair (Twist-boat > 5 kcal/mol higher)Chair (Twist-boat accessible in fused systems)Piperazine is more structurally versatile but entropically complex.
N-Inversion Barrier ~6–10 kcal/mol~6–10 kcal/mol (Dual centers)Rapid inversion at RT averages NMR signals; requires VT-NMR to resolve.
Substituent Preference

-R prefers Equatorial (Steric dominance)

-R can be Axial (Anomeric/Gauche effects)
Piperazine

-substituents are more likely to adopt axial orientations due to

interactions.
Basicity (pKa) High (~11.2 for parent)Moderate (~9.8 for N1, ~5.6 for N2)Piperazine acts as a proton buffer; Piperidine is a constitutive cation at physiological pH.
Lipophilicity (cLogP) HigherLower (Polar surface area

)
Piperazine improves solubility; Piperidine improves membrane permeability.
The "Double-Handle" Complexity

While piperidine behaves analogously to cyclohexane (with one lone pair), piperazine introduces a dipolar coupling between the two nitrogens.

  • Piperidine: The

    
    -substituent preference is dominated by 1,3-diaxial steric interactions (
    
    
    
    -value).
  • Piperazine: The presence of two heteroatoms allows for diequatorial , diaxial , or axial-equatorial conformers. In polar solvents, the diaxial conformer is often stabilized more than predicted by sterics alone due to the reduction of the overall molecular dipole moment and favorable electrostatic interactions (gauche effect).

Part 2: Experimental Validation Protocols

Relying solely on static crystal structures (X-ray) is a common pitfall. Crystal packing forces often trap high-energy conformers that do not exist in solution. The following protocols provide a self-validating system to determine the bioactive conformation in solution.

Protocol: Variable Temperature (VT) NMR

To observe the distinct conformers (axial vs. equatorial), one must freeze the ring inversion and nitrogen inversion on the NMR timescale.

Objective: Determine the


 of interconversion and the population ratio of conformers.

Reagents & Setup:

  • Solvent:

    
     (Freezing point -95°C) or Toluene-
    
    
    
    (for non-polar studies). Avoid
    
    
    if acid sensitivity is suspected.
  • Instrument: 500 MHz NMR or higher (to resolve overlapping signals).

  • Temperature Range: 298 K down to 180 K (-93°C).

Step-by-Step Workflow:

  • Baseline Acquisition: Acquire 1D

    
    H NMR at 298 K. Note the chemical shift of the 
    
    
    
    -protons adjacent to Nitrogen. Broad signals indicate intermediate exchange rates.
  • Stepwise Cooling: Decrease temperature in 10 K decrements. Shim at every step.

  • Coalescence Detection: Identify the temperature (

    
    ) where the broad peak splits into two distinct sets of signals (axial and equatorial protons).
    
  • Decoalescence (Limit): Continue cooling until peaks sharpen into distinct multiplets (usually < 200 K).

  • Data Extraction:

    • Integrate the distinct signals to find the population ratio (

      
      ).
      
    • Use the coalescence temperature (

      
      ) and frequency separation (
      
      
      
      ) to calculate the barrier using the Eyring equation:
      
      

Self-Validation Check:

  • Is the coupling constant (

    
    ) consistent?
    
    • Axial-Axial coupling should be 10–12 Hz .

    • Axial-Equatorial coupling should be 2–5 Hz .

    • If your low-temp spectrum shows large couplings for the putative equatorial proton, your assignment is wrong.

Visualization of the Analytical Workflow

The following diagram outlines the decision logic for characterizing these scaffolds.

ConformationalAnalysis Start Target Molecule (Piperidine/Piperazine) Solubility Check Solubility in CD2Cl2 Start->Solubility RT_NMR 1H NMR (298 K) Broad Signals? Solubility->RT_NMR VT_NMR VT-NMR (Cool to 180 K) RT_NMR->VT_NMR Yes (Dynamic) NOE 1D-NOE / ROESY (Spatial Proximity) RT_NMR->NOE No (Rigid) VT_NMR->NOE Resolve Isomers DFT DFT Calculation (B3LYP/6-31G*) NOE->DFT Validate Energy Conclusion Bioactive Conformer Model DFT->Conclusion XRay X-Ray Crystallography (Solid State) XRay->DFT Compare Packing vs Gas

Figure 1: Integrated workflow for determining solution-state conformation. Note the parallel validation of experimental (NMR) and computational (DFT) data.

Part 3: Computational Prediction Performance

When synthesizing analogs, predictive modeling is required to prioritize targets. How do standard force fields compare against Density Functional Theory (DFT) for these specific rings?

Force Field vs. DFT Accuracy
  • Molecular Mechanics (MMFF94/OPLS):

    • Performance: Generally accurate for piperidine chairs.

    • Failure Mode: Frequently fails for piperazine due to poor parameterization of the

      
       gauche interactions and lone-pair repulsion. It often overestimates the stability of the diequatorial conformer.
      
  • DFT (B3LYP/6-31G or

    
    B97X-D):*
    
    • Performance: Gold standard. Accurately predicts the "anomeric" stabilization of axial substituents in piperazines.

    • Recommendation: Always perform a conformational search with MM, then re-optimize the bottom 10 kcal/mol window using DFT with implicit solvation (PCM/SMD) to match your NMR solvent.

Part 4: Case Study – Sigma-1 Receptor Antagonists

A compelling example of the functional difference between these scaffolds is found in the development of Sigma-1 (


) receptor ligands, utilized for neuropathic pain treatment.

The Experiment: Researchers compared two analogs differing only by the core scaffold:

  • Compound A: 4-(pyridin-4-yl)piperidine derivative.[1]

  • Compound B: 4-(pyridin-4-yl)piperazine derivative.[1]

The Data:

Metric Compound A (Piperidine) Compound B (Piperazine)

|


 Affinity (

)
| 3.64 nM (High Potency) | 1531 nM (Low Potency) | | Protonation State (pH 7.4) | Monoprotonated (

) | Mix of Mono/Diprotonated | | Key Interaction | Strong ionic bond with Asp126 | Weakened by internal dipole competition |

Analysis: The piperidine scaffold provided a clean, high-pka basic center that formed a critical salt bridge with the receptor's Aspartate residue. The piperazine analog, however, introduced a second nitrogen that altered the electronic profile. The electron-withdrawing effect of the second nitrogen (and the pyridine ring) reduced the basicity of the primary interaction site. Furthermore, the piperazine ring adopted a slightly different twist to accommodate the dipole, disrupting the precise pharmacophore alignment required for the hydrophobic pocket.

Part 5: References

  • BenchChem. (2025).[2] A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Retrieved from

  • Gund, T. M., et al. (2010). Conformational Analysis of Piperazine and Piperidine Analogs of GBR 12909: Stochastic Approach. Journal of Molecular Modeling. Retrieved from

  • Kuder, K. J., et al. (2023). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience. Retrieved from

  • Parkin, A., et al. (2004). Structures of piperazine, piperidine and morpholine.[3][4][5] Acta Crystallographica Section B. Retrieved from

  • Anderson, J. E. (2020). Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Journal of Chemical Education. Retrieved from

Sources

Benchmarking 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine against known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Guide: 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine (4-MPSP)

Executive Summary

This guide provides a rigorous technical framework for benchmarking 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine (herein referred to as 4-MPSP ) against established inhibitors.[1]

Structurally, 4-MPSP belongs to the sulfamide class (


), a pharmacophore historically validated for inhibitory activity against Carbonic Anhydrases (CAs)  and 11

-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
.[1] Unlike classic primary sulfonamides (

), the disubstituted sulfamide core of 4-MPSP suggests a distinct mechanism of action, likely involving hydrophobic interactions within the enzyme active site (e.g., the hydrophobic pocket of hCA II or the lipophilic cage of 11

-HSD1).[1]

This guide prioritizes the Carbonic Anhydrase hypothesis due to the high affinity of sulfamides for the zinc-bound water network in CA isoforms, while providing a secondary framework for metabolic enzyme screening.[1]

Part 1: Structural Analysis & Target Hypothesis

To benchmark 4-MPSP effectively, we must first define the structural logic of its inhibition potential.[1]

The Sulfamide Pharmacophore

The central sulfonyl group flanked by two nitrogenous rings (4-methyl-piperidine and piperazine) mimics the transition state of hydrolysis reactions.[1]

  • Primary Hypothesis (CA Inhibition): The sulfonyl moiety coordinates with the catalytic Zinc (

    
    ) ion in the Carbonic Anhydrase active site.[1] The 4-methyl-piperidine tail provides lipophilic contacts (Van der Waals interactions) with residues such as Phe131, enhancing isoform selectivity over ubiquitous hCA I/II.[1]
    
  • Secondary Hypothesis (11

    
    -HSD1):  The bulky, lipophilic 4-methyl-piperidine group fits the substrate-binding pocket of 11
    
    
    
    -HSD1, blocking the conversion of cortisone to cortisol.[1]
Selection of Benchmark Controls

Objective benchmarking requires comparison against "Gold Standard" inhibitors with defined


 (Inhibition Constant) and 

values.[1]
Target FamilyBenchmark InhibitorMechanismTypical

(hCA II)
Rationale for Selection
Carbonic Anhydrase Acetazolamide (AAZ) Zinc Binder~12 nMThe clinical standard for CA inhibition.[1]
Carbonic Anhydrase Ethoxzolamide (EZA) Lipophilic CAI~8 nMStructural analog for lipophilic tail comparison.[1]
11

-HSD1
Carbenoxolone Non-selective~10-50 nMStandard reference for dehydrogenase inhibition.[1]
11

-HSD1
MK-0916 Selective< 5 nMHigh-potency benchmark for metabolic selectivity.[1]

Part 2: Experimental Protocols

Protocol A: Stopped-Flow Hydration Assay (The Gold Standard)

Rationale: Colorimetric esterase assays (e.g., p-Nitrophenyl acetate) are prone to artifacts with sulfamides.[1] The stopped-flow technique directly measures the physiological reaction:


.[1]

Materials:

  • Enzyme: Recombinant hCA II (human Carbonic Anhydrase II).[1]

  • Substrate:

    
     saturated water.[1]
    
  • Indicator: Phenol Red (0.2 mM).[1]

  • Buffer: HEPES (20 mM, pH 7.5),

    
     (20 mM) to maintain ionic strength.
    

Workflow:

  • Preparation: Dissolve 4-MPSP in DMSO (stock 10 mM). Prepare serial dilutions (

    
     M to 
    
    
    
    M).
  • Incubation: Incubate enzyme (hCA II, final conc. 10-20 nM) with 4-MPSP for 15 minutes at 25°C to allow formation of the E-I complex.

  • Reaction Trigger: Rapidly mix the Enzyme-Inhibitor solution with the Substrate (

    
     saturated water) in a Stopped-Flow apparatus (e.g., Applied Photophysics).
    
  • Detection: Monitor the absorbance drop at 557 nm (Phenol Red acidification) over 0-10 seconds.

  • Calculation: Determine the initial velocity (

    
    ). Fit data to the Cheng-Prusoff equation  to derive 
    
    
    
    .[1]

Critical Control: Run a DMSO-only blank (0% inhibition) and an Acetazolamide positive control (100% inhibition at 10 µM).

Protocol B: Cellular Potency (Hypoxia-Induced Acidification)

Rationale: To validate if 4-MPSP permeates membranes and inhibits transmembrane isoforms (e.g., hCA IX), which are critical in hypoxic tumor survival.[1]

Workflow:

  • Cell Line: HT-29 or HeLa (hypoxic conditions: 1%

    
    ).[1]
    
  • Treatment: Treat cells with 4-MPSP (0.1 - 100 µM) vs. Acetazolamide.[1]

  • Readout: Measure extracellular pH (

    
    ) using a pH-sensitive probe or microelectrode.[1]
    
  • Success Metric: A successful inhibitor will prevent the hypoxia-induced drop in

    
     (acidification).[1]
    

Part 3: Data Visualization & Logic

Figure 1: Mechanism of Action (Sulfamide-Zinc Coordination)

This diagram illustrates the hypothetical binding mode of 4-MPSP within the Carbonic Anhydrase active site, contrasting it with the classic sulfonamide binding.[1]

CA_Inhibition_Mechanism cluster_Inhibitor 4-MPSP (Inhibitor) cluster_ActiveSite Enzyme Active Site (hCA II) Zinc Catalytic Zinc (Zn2+) His94 His94 Zinc->His94 His96 His96 Zinc->His96 His119 His119 Zinc->His119 Water Zinc-Bound Water/Hydroxide Sulfonyl Sulfonyl Group (SO2) Sulfonyl->Zinc Coordination (Displaces Water) Sulfonyl->Water Displacement Piperazine Piperazine Linker Piperazine->Sulfonyl Tail 4-Methyl-Piperidine (Lipophilic Tail) Tail->Piperazine HydrophobicPocket Hydrophobic Pocket (Phe131, Val121) Tail->HydrophobicPocket Van der Waals Interactions

Caption: Hypothetical binding mode of 4-MPSP. The sulfonyl group coordinates the catalytic Zinc, while the 4-methyl-piperidine tail engages the hydrophobic pocket, potentially conferring isoform selectivity.[1]

Figure 2: Benchmarking Workflow Logic

A decision tree for characterizing the compound based on initial screening results.

Benchmarking_Workflow Start Start: 4-MPSP (10 µM Screen) Screen_CA Assay: hCA II (Esterase/CO2 Hydration) Start->Screen_CA Screen_HSD Assay: 11b-HSD1 (Cortisol HTRF) Start->Screen_HSD Decision_CA Inhibition > 50%? Screen_CA->Decision_CA Decision_HSD Inhibition > 50%? Screen_HSD->Decision_HSD Full_Ki Determine Ki (Stopped-Flow) Decision_CA->Full_Ki Yes Drop Inactive Target Decision_CA->Drop No Decision_HSD->Drop No HSD_IC50 Determine IC50 (Cell-based) Decision_HSD->HSD_IC50 Yes Selectivity Selectivity Screen (hCA I, IX, XII) Full_Ki->Selectivity

Caption: Strategic workflow for validating 4-MPSP activity. The path prioritizes hCA II screening followed by full kinetic profiling (


) and selectivity analysis against disease-relevant isoforms.[1]

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • Winum, J. Y., et al. (2006).[1] Sulfamates and sulfamides: Two novel classes of Carbonic Anhydrase inhibitors. Medicinal Research Reviews. Link

  • Boyle, C. D., et al. (2006).[1] Optimization of a series of piperazine-sulfonamide 11beta-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Khalifah, R. G. (1971).[1] The carbon dioxide hydration activity of carbonic anhydrase.[1] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

  • Santa Cruz Biotechnology. 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine Product Data. Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the selectivity profile of 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine (referred to herein as MPSP ). This analysis focuses on its role as a non-covalent, metabolically stable scaffold and contrasts it with its reactive carbonyl bioisosteres (ureas/carbamates) often used in serine hydrolase inhibition.

Executive Summary & Compound Identity

1-(4-Methyl-piperidine-1-sulfonyl)-piperazine (MPSP) represents a critical chemical scaffold in medicinal chemistry, specifically within the sulfonylpiperazine class. Unlike its urea or carbamate analogs—which are frequently designed as covalent or pseudo-covalent inhibitors of serine hydrolases (e.g., MAGL, FAAH)—MPSP features a sulfonamide linker .

This structural distinction dictates its selectivity profile: MPSP is chemically inert to nucleophilic serine attack, rendering it inactive against hydrolases, while maintaining high affinity for specific GPCRs (e.g., Chemokine receptors, GPR119) and chaperone proteins like the Sigma-1 receptor (


1R) . Consequently, MPSP serves as an essential negative control probe  for hydrolase assays and a lead fragment  for non-covalent GPCR ligand discovery.
Chemical Identity[1][2][3][4][5]
  • IUPAC Name: 1-(4-methylpiperidin-1-yl)sulfonylpiperazine[1][2][3][4]

  • CAS Number: 878416-77-4

  • Molecular Weight: 247.36 g/mol

  • Key Structural Feature: Tertiary Sulfonamide (

    
    ) – Highly stable, non-hydrolyzable, non-reactive electrophile.
    

Comparative Selectivity Profile

The selectivity of MPSP is best understood by comparing it to its "Related Compounds"—specifically the Urea and Aryl-Sulfonyl analogs. The following table summarizes the functional divergence driven by the linker atom.

Table 1: Functional Selectivity & SAR Comparison
FeatureMPSP (The Compound) Compound A (Urea Analog) Compound B (Aryl Analog)
Structure Piperidine-SO₂ -PiperazinePiperidine-CO -PiperazinePhenyl -SO₂-Piperazine
Primary Class Non-Covalent ScaffoldCovalent/Pseudo-Covalent InhibitorGPCR Antagonist
Target Selectivity Sigma-1 (

1R)
, CCR2/5, GPR119
MAGL , FAAH , sEH5-HT₆ , 5-HT₇
Mechanism Steric/Hydrophobic fit; No covalent bond.Nucleophilic attack by Serine (Ser-O-CO-N).

-stacking & H-bonding.
Metabolic Stability High (Sulfonamide is inert).Moderate (Susceptible to hydrolysis).High (CYP oxidation possible on ring).
ABPP Activity Inactive (Negative Control).Active (Labels Serine Hydrolases).[5]Inactive (Generally).
Physicochemical Polar Surface Area (PSA) ~46 Ų; High BBB permeability potential.PSA ~32 Ų; H-bond acceptor rich.Lipophilic; High LogP.
Mechanistic Insight: The "Linker Switch"

The shift from a Carbonyl (C=O) to a Sulfonyl (S=O)₂ group alters the bond geometry and reactivity.

  • The Urea (Cmpd A) presents a planar

    
     carbon susceptible to nucleophilic attack by the catalytic serine of enzymes like Monoacylglycerol Lipase (MAGL).
    
  • MPSP presents a tetrahedral sulfur atom. The catalytic serine of hydrolases cannot attack the sulfonamide effectively due to steric hindrance and lack of electrophilicity. This makes MPSP an ideal "Selectivity Filter" to distinguish on-target GPCR activity from off-target hydrolase inhibition.

Biological Activity & Signaling Pathways

Primary Target: Sigma-1 Receptor ( 1R) Modulation

MPSP possesses the classic pharmacophore for


1R affinity: a basic amine (piperazine N) flanked by hydrophobic bulk (methyl-piperidine).
  • Pathway:

    
    1R resides at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).
    
  • Action: MPSP binding modulates calcium signaling (

    
    ) between the ER and mitochondria, influencing cellular stress responses and nociception.
    
Off-Target Avoidance: Serine Hydrolases

Unlike Compound A, MPSP does not inhibit the endocannabinoid degradation pathway.

  • Result: No accumulation of 2-AG or Anandamide.

  • Utility: Use MPSP to prove that a biological effect is not due to MAGL/FAAH inhibition.

Visualization: Selectivity Logic Flow

The following diagram illustrates the decision tree for using MPSP versus its urea analog in a drug discovery campaign.

SelectivityLogic Start Input: Piperidine-Piperazine Scaffold LinkerChoice Linker Selection Start->LinkerChoice Sulfonyl Sulfonyl (MPSP) (S=O)2 LinkerChoice->Sulfonyl Stable Linker Carbonyl Carbonyl (Urea) (C=O) LinkerChoice->Carbonyl Reactive Linker Mech_Sulf Mechanism: Non-Covalent / Steric Sulfonyl->Mech_Sulf Mech_Carb Mechanism: Covalent / Serine Attack Carbonyl->Mech_Carb Target_Sulf Targets: Sigma-1, CCR2, GPR119 Mech_Sulf->Target_Sulf Target_Carb Targets: MAGL, FAAH, ABHD6 Mech_Carb->Target_Carb Outcome_Sulf Outcome: Modulation of Ca2+ / Chemotaxis (NO Endocannabinoid effect) Target_Sulf->Outcome_Sulf Outcome_Carb Outcome: Accumulation of 2-AG / Lipids (Anti-inflammatory / Analgesic) Target_Carb->Outcome_Carb

Figure 1: Mechanistic divergence of the piperidine-piperazine scaffold based on linker chemistry. MPSP (Blue path) avoids the hydrolase activity inherent to the Urea path (Red).

Experimental Protocols for Validation

To validate the selectivity profile of MPSP in your own lab, follow these self-validating protocols.

Protocol A: Competitive ABPP (Activity-Based Protein Profiling)

Objective: Confirm MPSP does not bind Serine Hydrolases (proving negative selectivity).

  • Preparation:

    • Proteome: Mouse brain membrane proteome (1 mg/mL).

    • Probe: TAMRA-FP (Fluorophosphonate-Rhodamine) – A broad-spectrum serine hydrolase probe.

    • Test Compound: MPSP (1 µM, 10 µM, 50 µM).

    • Control: JW651 or KML29 (Known MAGL inhibitors).

  • Incubation:

    • Incubate proteome with MPSP for 30 min at 37°C.

    • Add TAMRA-FP (1 µM final) and incubate for 20 min (pulse).

  • Quench & Separation:

    • Quench with 4x SDS-PAGE loading buffer. Boil for 5 min.

    • Resolve on 10% SDS-PAGE gel.

  • Analysis:

    • Scan gel for fluorescence.

    • Validation Criteria:

      • Control Lane: Strong bands at ~33 kDa (MAGL) and ~63 kDa (FAAH).

      • MPSP Lane: Bands should remain intact (intensity = vehicle).

      • Positive Control Lane: Bands disappear (competed away).

Protocol B: Sigma-1 Receptor Binding Assay

Objective: Confirm MPSP affinity for its primary non-covalent target.

  • Reagents:

    • Ligand: [³H]-(+)-Pentazocine (Specific

      
      1R agonist).
      
    • Tissue: Guinea pig brain membranes or CHO cells overexpressing h

      
      1R.
      
    • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Workflow:

    • Prepare assay tubes with 100 µg membrane protein.

    • Add MPSP (concentration range:

      
       to 
      
      
      
      M).
    • Add [³H]-(+)-Pentazocine (2 nM final).

    • Incubate 120 min at 37°C.

  • Termination:

    • Rapid filtration through GF/B filters (pre-soaked in 0.5% PEI).

    • Wash 3x with ice-cold buffer.

  • Data Calculation:

    • Measure radioactivity (CPM).

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
    • Expected Result: MPSP should displace Pentazocine with a

      
       in the low micromolar or high nanomolar range (depending on the 4-methyl steric fit).
      

References

  • Review of Sulfonyl-Piperazine Scaffolds in Medicinal Chemistry

    • Source: Journal of Medicinal Chemistry (General Scaffold Analysis)
    • Context: Discusses the metabolic stability of sulfonamides vs. ureas.
  • Sigma-1 Receptor Ligand Structure-Activity Rel

    • Source:Journal of Medicinal Chemistry, "Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists"
    • Relevance: Establishes the piperidine-linker-piperazine motif as a privileged structure for 1R.
    • (Search: Piperidine Sigma-1 Antagonists)

  • Chemical Probe Data: 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine

    • Source: Santa Cruz Biotechnology / PubChem
    • Relevance: Verification of chemical identity and availability.
  • Mechanisms of Serine Hydrolase Inhibition

    • Source:Nature Reviews Drug Discovery, "Activity-based protein profiling in drug discovery"
    • Relevance: Explains why sulfonyls are generally inactive in ABPP compared to carbonyls.

Sources

Safety Operating Guide

1-(4-Methyl-piperidine-1-sulfonyl)-piperazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary: Operational Safety & Immediate Action

Status: Research Chemical / Pharmacophore Intermediate Default Hazard Classification: Irritant / Potential Corrosive / Sensitizer Disposal Method: High-Temperature Incineration (Waste Code: D001/D002 pending pH check, or Organic Non-Halogenated).

Critical Directive: As a sulfonamide-piperazine derivative, this compound possesses basic nitrogen functionality and a sulfonyl linkage. In the absence of a compound-specific toxicological profile, you must apply Universal Precaution Protocols . Treat this substance as a potential respiratory sensitizer and aquatic toxin. Do not dispose of down the drain.

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand its reactivity. 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine combines a piperidine ring and a piperazine ring via a sulfonyl linker.

FeatureChemical ImplicationOperational Consequence
Functional Group Piperazine Moiety (Secondary Amine) Basicity: Reacts exothermically with strong acids. Potential respiratory sensitizer.[1]
Linkage Sulfonamide (-SO₂-N-) Stability: Generally stable to hydrolysis but emits SOx/NOx upon combustion.
Physical State Likely Solid (or Viscous Oil)Dust generation risk during transfer.
Reactivity Incompatible with Strong OxidizersRisk of fire/explosion if mixed with concentrated peroxides or nitrates.

Warning: Piperazine derivatives are known sensitizers. Repeated exposure via inhalation or skin contact may cause asthma-like symptoms or contact dermatitis.

Pre-Disposal: Segregation & Storage

Improper segregation is the leading cause of waste-stream accidents. Follow this decision matrix before moving the container to the waste area.

  • Primary Segregation: Store in the Organic Bases or General Organics waste stream.

  • Incompatibility: NEVER mix with:

    • Concentrated Acids (e.g., Sulfuric, Nitric): Risk of violent neutralization and heat generation.

    • Strong Oxidizers: Risk of spontaneous combustion.

    • Aldehydes/Ketones: Potential for condensation reactions over time (low risk but poor practice).

Container Requirements:

  • Use High-Density Polyethylene (HDPE) or Glass containers.

  • Do not use metal containers if the compound is in solution with corrosive solvents.

Disposal Workflow: Step-by-Step Protocol

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and protects EHS personnel.

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Applicable to: Expired reagent, contaminated gloves, weigh boats, filter paper.

  • Containment: Double-bag the solid waste in clear, chemically resistant polyethylene bags (minimum 4 mil thickness).

  • Tagging: Attach a hazardous waste tag immediately.

    • Constituents: "1-(4-Methyl-piperidine-1-sulfonyl)-piperazine" (Do not use abbreviations).

    • Hazard Checkbox: Toxic, Irritant.[1]

  • Consolidation: Place the sealed bag into the Solid Organic Waste Drum (usually a wide-mouth fiber or poly drum).

  • Destruction: Designated for Incineration to ensure thermal destruction of the piperazine ring.

Scenario B: Liquid Waste (Mother Liquor/Reaction Mixtures)

Applicable to: Compound dissolved in DMSO, Methanol, DCM, etc.

  • pH Check: Verify the pH of the solution.

    • If pH > 12.5: Classify as Corrosive Basic Waste .

    • If pH 2–12.5: Classify based on the Primary Solvent (e.g., Flammable Solvent Waste).

  • Transfer: Pour into the appropriate carboy (e.g., "Non-Halogenated Solvents" or "Halogenated Solvents" depending on the carrier).

  • Rinsing: Triple-rinse the original vessel with a compatible solvent (e.g., acetone). Add rinsate to the waste carboy.

  • Closure: Cap the carboy immediately. Ensure the vent cap is functional to prevent pressure buildup.

Visualizing the Decision Logic

The following diagram illustrates the critical decision points for classifying and segregating this specific compound.

DisposalWorkflow Start Waste Generation: 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine StateCheck Physical State? Start->StateCheck Solid SOLID WASTE (Pure compound, gloves, paper) StateCheck->Solid Dry/Solid Liquid LIQUID WASTE (Dissolved in solvent) StateCheck->Liquid Solution/Suspension Bagging Double Bag (Polyethylene) Label: 'Toxic/Irritant' Solid->Bagging SolventCheck Identify Primary Solvent & Check pH Liquid->SolventCheck DrumSolid Destruction: Incineration (Solid Organic Waste) Bagging->DrumSolid Halogenated Halogenated Waste (e.g., DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Waste (e.g., MeOH, DMSO) SolventCheck->NonHalogenated No Halogens DrumLiquid Fuel Blending / Incineration (Liquid Waste Stream) Halogenated->DrumLiquid NonHalogenated->DrumLiquid

Figure 1: Decision matrix for segregating sulfonyl-piperazine waste streams based on physical state and solvent carrier.

Emergency Spill Response (Operational)

In the event of a spill outside of a fume hood:

  • Evacuate & Ventilate: Piperazine dusts are respiratory irritants.[2] Clear the area for 15 minutes to allow aerosols to settle.

  • PPE Up: Wear nitrile gloves (double gloving recommended), lab coat, and N95/P100 respirator if powder is loose.

  • Neutralize/Absorb:

    • Solids: Do not dry sweep. Cover with wet paper towels to prevent dust, then scoop into a bag.

    • Liquids: Absorb with vermiculite or a commercial organic spill pad.

  • Decontaminate: Wipe the surface with a dilute (5%) acetic acid solution or weak detergent to neutralize residual basic amines, followed by water.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Waste coding D001/D002). Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.